molecular formula C15H28O2 B3434772 Menthyl isovalerate CAS No. 28221-20-7

Menthyl isovalerate

货号: B3434772
CAS 编号: 28221-20-7
分子量: 240.38 g/mol
InChI 键: VYQSSWZYPCCBRN-HZSPNIEDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Menthyl isovalerate is a useful research compound. Its molecular formula is C15H28O2 and its molecular weight is 240.38 g/mol. The purity is usually 95%.
The exact mass of the compound Validol is 240.208930132 g/mol and the complexity rating of the compound is 245. The solubility of this chemical has been described as 0.3057 mg/l @ 25 °c (est)insoluble in water1 ml in 10 ml 80% alcohol (in ethanol)practically insoluble to insoluble in watersoluble (in ethanol). Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O2/c1-10(2)8-15(16)17-14-9-12(5)6-7-13(14)11(3)4/h10-14H,6-9H2,1-5H3/t12-,13+,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQSSWZYPCCBRN-HZSPNIEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)CC(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CC(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883268, DTXSID90893827
Record name Butanoic acid, 3-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

clear, colourless to pale yellowish oily liquid with a sweet herbaceous odour, Colourless liquid; Sweet herbaceous aroma
Record name Menthyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/425/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Menthyl valerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1830/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

260.00 to 262.00 °C. @ 750.00 mm Hg
Record name Menthyl isovalerate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037211
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water, 1 ml in 10 ml 80% alcohol (in ethanol), Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name Menthyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/425/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Menthyl valerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1830/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.900-0.910, 0.903-0.911
Record name Menthyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/425/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Menthyl valerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1830/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

28221-20-7, 89-47-4, 16409-46-4
Record name Validol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28221-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Menthyl valerate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Menthyl valerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Menthol isovalerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028221207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 3-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanoic acid, 3-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanoic acid, 3-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Menthyl valerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.737
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [1R-(1α,2β,5α)]-2-isopropenyl-5-methylcyclohexyl isovalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.450
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MENTHYL ISOVALERATE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6QE751102
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MENTHYL ISOVALERATE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5M0O284O6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Menthyl isovalerate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037211
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Menthyl Isovalerate: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthyl isovalerate, a menthyl ester of isovaleric acid, is the primary component of the anxiolytic and sedative preparation known as Validol.[1] This document provides an in-depth technical guide on the current state of research into the mechanism of action of this compound. While much of the detailed molecular research has focused on its constituent part, menthol (B31143), this guide will synthesize the available information for both this compound and its components to provide a comprehensive understanding for research and drug development professionals. The primary proposed mechanisms of action involve the modulation of Transient Receptor Potential Melastatin 8 (TRPM8) channels and Gamma-Aminobutyric Acid type A (GABAA) receptors.

Core Mechanisms of Action

The pharmacological effects of this compound are believed to be primarily driven by the actions of its menthol moiety, with potential contributions from the isovalerate component. The two key molecular targets identified are TRPM8 channels and GABAA receptors.

TRPM8 Channel Activation

Menthol is a well-established agonist of the TRPM8 channel, a non-selective cation channel that functions as the primary sensor for cold temperatures in mammals.[2][3] Activation of TRPM8 by menthol leads to a cooling sensation and contributes to its analgesic properties. While direct studies on this compound's TRPM8 activity are limited, the significant menthol component in Validol preparations suggests that TRPM8 activation is a key part of its mechanism.

Signaling Pathway for TRPM8 Activation by Menthol

TRPM8_Activation cluster_membrane Cell Membrane Menthol Menthol TRPM8 TRPM8 Channel (Closed) Menthol->TRPM8 Binds TRPM8_Open TRPM8 Channel (Open) TRPM8->TRPM8_Open Conformational Change Ca_Na_Influx TRPM8_Open->Ca_Na_Influx Allows Influx Depolarization Depolarization Ca_Na_Influx->Depolarization Leads to Neuronal_Signaling Neuronal Signaling (e.g., Cooling Sensation, Analgesia) Depolarization->Neuronal_Signaling Initiates GABAA_Modulation Menthyl_Isovalerate This compound Menthol Menthol Menthyl_Isovalerate->Menthol Isovaleric_Acid Isovaleric Acid Moiety Menthyl_Isovalerate->Isovaleric_Acid GABAA_Receptor GABAA Receptor Menthol->GABAA_Receptor Positive Allosteric Modulation Isovaleric_Acid->GABAA_Receptor Potential Positive Allosteric Modulation Neuronal_Inhibition Increased Neuronal Inhibition GABAA_Receptor->Neuronal_Inhibition Enhances Anxiolytic_Sedative_Effects Anxiolytic & Sedative Effects Neuronal_Inhibition->Anxiolytic_Sedative_Effects Leads to Patch_Clamp_Workflow Cell_Culture Cell Culture with GABAA Receptor Expression Whole_Cell_Recording Establish Whole-Cell Patch-Clamp Configuration Cell_Culture->Whole_Cell_Recording Baseline_GABA Record Baseline GABA-evoked Currents Whole_Cell_Recording->Baseline_GABA Compound_Application Apply this compound +/- GABA Baseline_GABA->Compound_Application Record_Modulated_Currents Record Modulated GABA-evoked Currents Compound_Application->Record_Modulated_Currents Data_Analysis Data Analysis (e.g., EC50 shift, potentiation) Record_Modulated_Currents->Data_Analysis

References

Menthyl Isovalerate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthyl isovalerate, also known as validolum, is the menthyl ester of isovaleric acid.[1] It is a transparent, oily, colorless liquid with a characteristic menthol (B31143) odor.[1][2] This compound has garnered significant interest in the pharmaceutical and fragrance industries. In several countries, including Poland, Bulgaria, Romania, and former Soviet Union states, a solution of this compound containing approximately 25% menthol is utilized as an anxiolytic medication.[2][3] Its application also extends to the food industry as a flavoring and fragrance additive.[1] This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its primary mechanism of action.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in various fields, influencing its absorption, distribution, metabolism, and excretion (ADME) profile in drug development, as well as its stability and compatibility in formulations. A summary of these properties is presented below.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₅H₂₈O₂[4]
Molecular Weight 240.38 g/mol [4]
Appearance Transparent, oily, colorless liquid[1][2]
Odor Menthol-like[1][2]
Boiling Point 260-262 °C at 750 mmHg[4]
Melting Point ~1.3 °C (estimate)[5]
Density 0.909 g/mL at 25 °C[6]
Refractive Index 1.445-1.450 at 20 °C[4]
Table 2: Solubility Profile of this compound
SolventSolubilitySource(s)
Water Practically insoluble[1][2]
Ethanol Very slightly soluble[1][2]
Chloroform Soluble
Ethyl Acetate Soluble

Experimental Protocols

Accurate determination of physicochemical properties is fundamental for the characterization and quality control of this compound. The following sections detail generalized experimental protocols for measuring key parameters.

Determination of Melting Point (for Oily Liquids)

Since this compound is an oily liquid at room temperature, its melting point, or more accurately its freezing point, can be determined using a method suitable for fats and oils.

Principle: The sample is solidified in a capillary tube and then slowly heated in a controlled temperature bath. The temperature at which the solidified sample begins to rise in the capillary tube due to melting is recorded as the melting point.[3]

Apparatus:

  • Melting point capillary tubes

  • Thermometer

  • Beaker

  • Heating apparatus (e.g., water bath with a stirrer or a dedicated melting point apparatus)

  • Ice bath

Procedure:

  • A small amount of liquid this compound is drawn into a melting point capillary tube to a height of about 10 mm.

  • The capillary tube is chilled in an ice bath to solidify the sample.

  • The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

  • The thermometer and attached capillary are placed in a beaker containing chilled water, with the water level above the sample.

  • The water is heated slowly and steadily, with continuous stirring to ensure uniform temperature distribution.

  • The temperature is recorded at the first sign of the solidified sample moving up the capillary tube. This is taken as the melting point.

Determination of Boiling Point

Principle: The boiling point is determined by heating the liquid to its boiling temperature and measuring the temperature of the vapor in equilibrium with the liquid.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • A sample of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

  • The distillation apparatus is assembled, with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • The flask is heated gently.

  • As the liquid boils, the vapor will rise and surround the thermometer bulb.

  • The temperature at which the vapor temperature stabilizes while the liquid is distilling is recorded as the boiling point.

Determination of Solubility

Principle: A known amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is determined.

Apparatus:

  • Vials with screw caps

  • Shaker or magnetic stirrer

  • Analytical balance

  • Centrifuge (optional)

  • Analytical instrument for quantification (e.g., Gas Chromatography)

Procedure:

  • An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed vial.

  • The vial is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, the mixture is allowed to stand to let any undissolved material settle. Centrifugation can be used to facilitate this separation.

  • A sample of the supernatant is carefully withdrawn.

  • The concentration of this compound in the supernatant is determined using a suitable analytical method, such as Gas Chromatography, against a calibration curve of known concentrations.

Mechanism of Action and Signaling Pathway

The primary pharmacological effect of this compound of interest to drug development professionals is its anxiolytic (anti-anxiety) activity. This effect is primarily attributed to its interaction with the central nervous system.

Anxiolytic Effect and GABAergic Modulation

This compound is believed to exert its anxiolytic effects by modulating the activity of the γ-aminobutyric acid (GABA) system, which is the primary inhibitory neurotransmitter system in the brain.[7] Specifically, it has been suggested that this compound potentiates the action of GABA at GABAA receptors, particularly those containing the β3 subunit.[7]

The GABAA receptor is a ligand-gated ion channel. When GABA binds to this receptor, it opens a channel that allows chloride ions (Cl⁻) to flow into the neuron.[8] This influx of negatively charged ions causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. This inhibitory effect on neuronal activity is the basis for the calming and anxiolytic effects of substances that enhance GABAergic transmission. By potentiating the effect of GABA, this compound enhances this inhibitory signaling, leading to a reduction in neuronal excitability and a consequent decrease in anxiety.

GABAergic_Signaling_Pathway This compound's Anxiolytic Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA_A Receptor (β3 subunit) GABA->GABA_A_Receptor binds to Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization leads to Cl- influx & Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability causes Anxiolytic_Effect Anxiolytic Effect Reduced_Excitability->Anxiolytic_Effect results in Menthyl_Isovalerate This compound Menthyl_Isovalerate->GABA_A_Receptor potentiates

Caption: Anxiolytic mechanism of this compound via GABA_A receptor modulation.

Experimental Workflow: Synthesis of this compound

The most common method for synthesizing this compound is through the Fischer esterification of menthol and isovaleric acid.

Synthesis_Workflow General Workflow for this compound Synthesis Reactants Reactants: - Menthol - Isovaleric Acid Reaction Esterification Reaction (Heating/Reflux) Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup Work-up: - Neutralization (e.g., NaHCO₃) - Washing Reaction->Workup Purification Purification (Distillation) Workup->Purification Product This compound Purification->Product

Caption: A typical workflow for the synthesis of this compound.

Conclusion

This compound is a compound with significant applications in the pharmaceutical and flavor industries. Its well-defined physicochemical properties, coupled with its anxiolytic effects mediated through the GABAergic system, make it a subject of continued interest for researchers and drug development professionals. The information and protocols provided in this guide serve as a comprehensive resource for the scientific community engaged in the study and application of this versatile molecule.

References

Menthyl Isovalerate Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of menthyl isovalerate in various solvents, catering to researchers, scientists, and professionals in drug development. This document compiles available quantitative data, details experimental protocols for solubility determination, and presents a visual workflow for these procedures.

This compound, the menthyl ester of isovaleric acid, is a colorless, oily liquid with a characteristic menthol-like odor.[1][2] It finds applications as a flavoring agent and fragrance in food and cosmetic products.[3][4] Understanding its solubility is crucial for formulation development, particularly in the pharmaceutical industry where it is used in some over-the-counter preparations.[2][4]

Quantitative Solubility Data

The solubility of this compound varies significantly across different solvents, a critical consideration for its application and formulation. The following table summarizes the available quantitative and qualitative solubility data.

SolventTemperature (°C)SolubilityData TypeSource(s)
Water250.3057 mg/LEstimated
WaterNot Specified0.003 g/L (3 mg/L)Predicted[5]
WaterNot SpecifiedPractically Insoluble / InsolubleQualitative[1][2][4][6][7]
Ethanol (80%)Not Specified1 mL in 10 mLQuantitative[4][6]
EthanolNot SpecifiedSoluble / Freely Soluble / Slightly SolubleQualitative[2][4][7]
Dimethyl Sulfoxide (DMSO)Not Specified200 mg/mLQuantitative[8][9]
ChloroformNot SpecifiedSoluble / Freely SolubleQualitative[3][10]
EtherNot SpecifiedSoluble / Freely SolubleQualitative[7][10]
Ethyl AcetateNot SpecifiedSolubleQualitative[3]
OilsNot SpecifiedFreely SolubleQualitative[10]

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[11][12][13] The following protocol outlines the key steps for determining the solubility of this compound.

Materials and Equipment
  • This compound (pure substance)

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Glass flasks or vials with stoppers

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a flask containing a known volume of the chosen solvent. The excess solid is crucial to ensure that the solution reaches equilibrium saturation.[11][12]

  • Equilibration: Seal the flasks and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period, typically 24 to 48 hours, to allow the system to reach thermodynamic equilibrium.[14][15] Shorter incubation times (e.g., 2 or 4 hours) can be used for kinetic solubility measurements.[14]

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed to let the undissolved this compound settle. Subsequently, separate the solid and liquid phases by either centrifugation or filtration through a fine filter (e.g., 0.45 µm).[11][14] This step must be performed carefully to avoid any transfer of solid particles into the saturated solution sample.

  • Sample Preparation for Analysis: Accurately dilute an aliquot of the clear supernatant with a suitable solvent to a concentration within the analytical method's calibration range.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound.[16][17] A calibration curve prepared from standard solutions of known concentrations is used to quantify the amount of dissolved this compound.[16]

  • Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add Excess Menthyl Isovalerate to Solvent B Seal Flask A->B C Agitate at Constant Temperature (24-48h) B->C D Centrifuge or Filter to Remove Solids C->D E Collect Supernatant D->E F Dilute Supernatant E->F G Quantify by HPLC-UV or UV-Vis F->G H Calculate Solubility G->H

Figure 1. General workflow for solubility determination using the shake-flask method.

References

Spectroscopic Analysis of Menthyl Isovalerate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Menthyl Isovalerate, a widely used flavoring and fragrance agent. The guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the quality control, structural elucidation, and characterization of this compound in research and industrial applications.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. The NMR data is predicted based on the known chemical shifts of the menthol (B31143) and isovalerate moieties, providing a reliable reference for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.70ddd1HH-3 (menthyl)
~2.20d2H-CH₂- (isovalerate)
~2.10m1H-CH- (isovalerate)
~1.90 - 1.60m4HMenthyl ring protons
~1.50 - 1.30m2HMenthyl ring protons
~1.00 - 0.85m3HMenthyl ring protons
~0.95d6H-CH(CH₃)₂ (isovalerate)
~0.90d3H-CH₃ (menthyl)
~0.75d6H-CH(CH₃)₂ (menthyl)

Note: Chemical shifts are predicted and may vary slightly based on experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

Chemical Shift (ppm)Assignment
~172.5C=O (ester)
~74.5C-3 (menthyl)
~50.0C-4 (menthyl)
~47.0C-2 (menthyl)
~43.5-CH₂- (isovalerate)
~34.0C-6 (menthyl)
~31.5C-8 (menthyl)
~26.5C-1 (menthyl)
~25.5-CH- (isovalerate)
~23.5C-5 (menthyl)
~22.5-CH(CH₃)₂ (isovalerate)
~22.0C-7 (menthyl)
~21.0C-9 (menthyl)
~16.5C-10 (menthyl)

Note: Chemical shifts are predicted and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~2960-2850StrongC-H stretchAliphatic
~1735StrongC=O stretchEster
~1465MediumC-H bendCH₂, CH₃
~1370MediumC-H bendCH₃
~1240StrongC-O stretchEster
Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragmentation Data for this compound

m/zRelative IntensityPossible Fragment
240Low[M]⁺ (Molecular Ion)
139High[M - C₅H₉O₂]⁺ (Loss of isovalerate group)
138High[M - C₅H₁₀O₂]⁺ (Loss of isovaleric acid)
102Medium[C₅H₉O₂]⁺ (Isovalerate acylium ion)
83Medium[C₆H₁₁]⁺ (Fragment from menthyl ring)
57High[C₄H₉]⁺ (tert-Butyl cation from isovalerate)
43High[C₃H₇]⁺ (Isopropyl cation from isovalerate)

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Obtain a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A longer relaxation delay (5-10 seconds) may be necessary for accurate integration of quaternary carbons, although this is not critical for routine identification.

    • A larger number of scans (e.g., 128-1024) will be required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained. Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty salt plates.

    • Place the sample-loaded salt plates in the sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or hexane) into the mass spectrometer. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for separation and analysis.

  • Instrumentation: A GC-MS system equipped with an electron ionization (EI) source is typically used.

  • GC Conditions (for GC-MS):

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable initial temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. Compare the obtained spectrum with library spectra for confirmation.

Visualization of Spectroscopic Workflow and Data Correlation

The following diagrams, generated using Graphviz, illustrate the logical flow of the spectroscopic analysis and the relationship between the spectral data and the molecular structure of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Molecular Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Correlation of spectroscopic data to the molecular structure.

An In-depth Technical Guide to Validol: Discovery, History, and Core Scientific Principles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Validol, a pharmaceutical preparation with a long history of use, particularly in Eastern Europe and the former Soviet Union, is recognized for its mild sedative and anxiolytic properties. This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles underlying Validol. It delves into its chemical composition, synthesis, mechanism of action, and available clinical data. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the pharmacology and potential therapeutic applications of this compound.

Discovery and History

The history of Validol is intrinsically linked to the development of pharmaceutical science in the Russian Empire and the subsequent Soviet Union. While the exact date and individual credited with the initial synthesis of its active component, menthyl isovalerate, are not definitively documented in readily available English-language sources, its widespread use in the USSR suggests its origins within the Soviet healthcare system. The drug became a staple in Soviet medicine cabinets, valued for its perceived calming effects and rapid onset of action.

Validol's enduring presence in the pharmacopeia of many post-Soviet states is a testament to its historical significance and continued use in clinical practice for conditions such as anxiety and neurosis. The original branding and early marketing efforts were likely confined to the internal market of the Soviet Union and its satellite states. Further research into Russian-language historical medical journals and pharmacopoeias is required to fully elucidate the specific individuals and institutions behind its initial development and promotion.

Chemical Composition and Synthesis

Validol is a solution of menthol (B31143) in its ester, this compound. The concentration of menthol is typically around 25-30%.

Table 1: Chemical Components of Validol

ComponentChemical FormulaMolar Mass ( g/mol )Role
This compoundC₁₅H₂₈O₂240.38Active pharmaceutical ingredient
MentholC₁₀H₂₀O156.27Active pharmaceutical ingredient and solvent

The synthesis of this compound is achieved through the esterification of isovaleric acid with menthol. Several methods have been described for this process.

Experimental Protocols: Synthesis of this compound

Method 1: Conventional Acid-Catalyzed Esterification

This traditional method involves the direct reaction of isovaleric acid and menthol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

  • Reactants:

    • L-Menthol

    • Isovaleric acid

    • Concentrated sulfuric acid (catalyst)

  • Procedure:

    • A mixture of L-menthol and isovaleric acid is heated to 100-110°C.

    • A catalytic amount of concentrated sulfuric acid is added to the mixture.

    • The reaction is refluxed for several hours.

    • The resulting mixture is washed with a sodium bicarbonate solution to neutralize the acid catalyst and any unreacted isovaleric acid.

    • The this compound is then purified by distillation.

Method 2: Microwave-Assisted Esterification

To improve reaction times and yields, microwave irradiation can be employed.

  • Reactants:

    • L-Menthol

    • Isovaleric acid

    • p-Toluenesulfonic acid or Sulfuric acid (catalyst)

  • Procedure:

    • L-Menthol, isovaleric acid, and the acid catalyst are mixed.

    • The mixture is subjected to microwave irradiation at a specific power (e.g., 560 W) for a short duration (e.g., 2-12 minutes).

    • The product is then purified using standard techniques.

Method 3: Synthesis using a Mixture of Acidic Sodium Sulfate (B86663) and Hydrogen Chloride

A patented method describes the use of a catalytic mixture generated in situ.

  • Reactants:

    • Menthol

    • Isovaleric acid

    • Concentrated sulfuric acid

    • Sodium chloride

  • Procedure:

    • Concentrated sulfuric acid and sodium chloride are reacted within the esterification vessel to produce a mixture of acidic sodium sulfate and hydrogen chloride, which serves as the catalyst.

    • Menthol and isovaleric acid are added.

    • The reaction is carried out at a controlled temperature (e.g., 80 ± 2 °C) for an extended period (e.g., 20-21 hours).

    • Work-up involves washing with a caustic soda solution and hot water, followed by vacuum distillation.

G cluster_reactants Reactants cluster_process Esterification Process cluster_workup Work-up and Purification Menthol Menthol Mixing Mixing of Reactants Menthol->Mixing Isovaleric_Acid Isovaleric_Acid Isovaleric_Acid->Mixing Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, HCl) Acid_Catalyst->Mixing Heating Heating (Conventional or Microwave) Mixing->Heating Reaction Esterification Reaction Heating->Reaction Neutralization Neutralization (e.g., with NaHCO₃) Reaction->Neutralization Washing Washing Neutralization->Washing Distillation Distillation Washing->Distillation Product This compound Distillation->Product

Caption: Workflow for the synthesis of this compound.

Mechanism of Action

The pharmacological effects of Validol are primarily attributed to the actions of its menthol component on the nervous system. The sublingual administration of Validol allows for rapid absorption of menthol through the oral mucosa.

Menthol is a known agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel , also referred to as the "cold and menthol receptor." These ion channels are expressed in sensory neurons.

Signaling Pathway of Menthol via TRPM8 Activation
  • Binding: Menthol binds to the TRPM8 receptor on the cell membrane of sensory neurons.

  • Channel Opening: This binding induces a conformational change in the TRPM8 channel, causing it to open.

  • Cation Influx: The opening of the channel allows for the influx of calcium (Ca²⁺) and sodium (Na⁺) ions into the neuron.

  • Depolarization: The influx of positive ions leads to the depolarization of the neuronal membrane.

  • Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted along the sensory nerve fiber to the central nervous system.

  • Sensation and Downstream Effects: This signaling cascade is interpreted by the brain as a cooling sensation. It is hypothesized that this sensory input can modulate the perception of other stimuli, such as anxiety and mild pain, leading to a calming effect. The stimulation of sensory nerve receptors in the oral mucosa is also thought to trigger the release of endogenous substances like endorphins and enkephalins, which can contribute to the anxiolytic and analgesic effects.

G cluster_stimulus Stimulus cluster_membrane Cell Membrane of Sensory Neuron cluster_intracellular Intracellular Signaling Menthol Menthol TRPM8 TRPM8 Receptor Menthol->TRPM8 Binds to Ion_Channel Ion Channel (Ca²⁺, Na⁺) TRPM8->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential Generation Depolarization->Action_Potential CNS Central Nervous System Action_Potential->CNS Signal Transduction Sensation Cooling Sensation & Anxiolytic Effect CNS->Sensation

Caption: Signaling pathway of menthol via TRPM8 activation.

Preclinical and Clinical Data

While Validol has a long history of clinical use, comprehensive, modern preclinical and clinical trial data are not extensively available in English-language scientific literature. Much of the evidence for its efficacy is based on its long-standing use and observational data.

Preclinical Data

Preclinical studies on this compound and menthol provide some insight into their pharmacological effects. Studies on animal models have suggested anxiolytic-like effects of essential oils containing menthol. However, specific preclinical studies focusing on the anxiolytic efficacy, toxicology, and pharmacokinetics of the Validol formulation are not well-documented in accessible international literature.

Clinical Data

Validol is indicated for the alleviation of nervous tension and anxiety. It is typically administered sublingually for rapid effect. The onset of action is reported to be within 5 minutes.

Table 2: Summary of Available Clinical Information on Validol

ParameterDescription
Indications Neuroses, anxiety, hysteria, motion sickness, and mild angina-like chest pain of a functional nature.
Dosage and Administration Sublingual administration of one tablet (typically 60mg) two to three times daily as needed.
Pharmacokinetics Rapidly absorbed from the oral mucosa. The sublingual route allows for a faster onset of action and potentially higher bioavailability compared to oral ingestion by avoiding first-pass metabolism.
Efficacy Primarily based on historical use and observational data. One study compared the antianginal effects of commercially and non-commercially produced Validol in patients with neurocirculatory dystonia and stable exertional angina, suggesting a transient antianginal effect. However, detailed quantitative efficacy data from large-scale, randomized, placebo-controlled trials are lacking in the available literature.
Safety and Tolerability Generally considered to have a good safety profile with minimal side effects. Possible side effects with long-term use may include local allergic reactions, headache, and bradycardia.

A significant challenge in providing a comprehensive overview of Validol's clinical profile is the scarcity of modern, rigorously designed clinical trials published in international, peer-reviewed journals. To fully assess its efficacy and safety according to current standards, further well-designed clinical studies are warranted.

Experimental Protocols: Representative Clinical Trial Design for an Anxiolytic Agent
  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: Adult patients diagnosed with a specific anxiety disorder (e.g., Generalized Anxiety Disorder) according to standardized diagnostic criteria (e.g., DSM-5).

  • Intervention:

    • Treatment Group: Sublingual Validol (specified dose).

    • Control Group: Placebo sublingual tablet.

  • Primary Outcome Measure: Change from baseline in a validated anxiety scale score (e.g., Hamilton Anxiety Rating Scale - HAM-A) at the end of the treatment period.

  • Secondary Outcome Measures:

    • Change in other anxiety and depression scales (e.g., Hospital Anxiety and Depression Scale - HADS).

    • Patient-reported outcomes on quality of life.

    • Safety and tolerability assessments (adverse event reporting, vital signs, ECGs).

  • Statistical Analysis: Appropriate statistical methods to compare the change in primary and secondary outcomes between the treatment and placebo groups.

G cluster_planning Trial Planning and Setup cluster_execution Trial Execution cluster_analysis Data Analysis and Reporting Protocol_Development Protocol Development Ethics_Approval Ethics Committee Approval Protocol_Development->Ethics_Approval Site_Selection Clinical Site Selection Ethics_Approval->Site_Selection Patient_Recruitment Patient Recruitment (Inclusion/Exclusion Criteria) Site_Selection->Patient_Recruitment Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Randomization Randomization (Treatment vs. Placebo) Informed_Consent->Randomization Intervention Intervention Administration Randomization->Intervention Data_Collection Data Collection (Visits, Assessments) Intervention->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results_Interpretation Interpretation of Results Data_Analysis->Results_Interpretation Final_Report Final Study Report Results_Interpretation->Final_Report

Caption: General workflow for a clinical trial of an anxiolytic drug.

Conclusion

Validol is a pharmaceutical preparation with a rich history, particularly within the medical practices of the former Soviet Union and Eastern Europe. Its primary active component, this compound, is synthesized through the esterification of menthol and isovaleric acid. The pharmacological effects of Validol are largely attributed to the action of menthol on TRPM8 receptors in sensory neurons, leading to a cooling sensation and a subsequent mild anxiolytic and sedative effect.

While there is a long history of clinical use, there is a notable lack of comprehensive, modern preclinical and clinical data that meet current international standards. To fully elucidate the therapeutic potential and safety profile of Validol for its indicated uses, further rigorous scientific investigation, including well-designed, placebo-controlled clinical trials, is necessary. This technical guide provides a foundational understanding of Validol for researchers and drug development professionals who may be interested in exploring this compound further.

An In-Depth Technical Guide to In Vitro Studies of Menthyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Menthyl isovalerate, the menthyl ester of isovaleric acid, is the primary active component of the anxiolytic and sedative preparation Validol.[1][2] Its mechanism of action, primarily investigated through in vitro studies, points towards the modulation of key ion channels in the nervous system. This technical guide synthesizes the available in vitro data on this compound and its active moiety, menthol (B31143), to provide a comprehensive resource for research and development professionals. The primary molecular targets identified are the Transient Receptor Potential Melastatin 8 (TRPM8) channel and the Gamma-Aminobutyric Acid Type A (GABA-A) receptor. This document details the experimental evidence for these interactions, including quantitative data where available, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways.

Molecular Mechanisms of Action

In vitro research has elucidated that this compound's effects are largely attributable to its menthol component, which acts as a positive allosteric modulator of GABA-A receptors and an activator of TRPM8 channels.

Modulation of GABA-A Receptors

GABA-A receptors are the primary inhibitory neurotransmitter receptors in the central nervous system. Their potentiation leads to a calming effect, which is consistent with the anxiolytic properties of this compound.[3] In vitro studies have demonstrated that menthol, the active component of this compound, enhances the function of GABA-A receptors.[4][5]

Studies suggest that this compound potentiates GABAergic signaling by interacting with β3 subunit-containing GABA-A receptors.[3] This interaction enhances chloride ion influx, leading to hyperpolarization of neurons and a reduction in anxiety-related neural activity.[3] Notably, this modulation is stereoselective, with different menthol isomers exhibiting varying degrees of activity.[6][7] For instance, (+)-menthol has been shown to be more potent in stimulating the binding of allosteric GABA-A receptor ligands compared to other stereoisomers.[6][7]

The positive modulation by (+)-menthol at 100 μM can increase GABA EC20 responses by 496+/-113% and reduce the EC50 value for GABA from 82.8+/-9.9 to 25.0+/-1.8 μM in recombinant human GABA-A receptors expressed in Xenopus oocytes.[8]

Activation of TRPM8 Channels

TRPM8 channels are ion channels best known for their role in sensing cold temperatures.[9] Menthol is a well-established activator of TRPM8.[9][10] The activation of TRPM8 channels by menthol leads to an influx of calcium ions, which can modulate neuronal activity.[9][11]

The interaction of menthol with the TRPM8 channel is also stereoselective, with different isomers showing differential activation.[12] The binding of menthol to the TRPM8 channel is thought to involve specific amino acid residues, with the hydroxyl group of menthol interacting with R842 and the isopropyl group interacting with I846 and L843.[10] In melanoma cells, menthol elevates cytosolic Ca2+ concentration in a concentration-dependent manner with an EC50 value of 286 μM.[9]

Quantitative Data from In Vitro Studies

While specific quantitative data for this compound itself is limited in the public domain, studies on its active component, menthol, provide valuable insights into its potency and efficacy at its molecular targets.

Compound Target Assay Type Cell/System Parameter Value Reference
(+)-MentholHuman GABA-A Receptor (α1β2γ2s)ElectrophysiologyXenopus oocytesEC50 Reduction (GABA)From 82.8 µM to 25.0 µM (at 100 µM (+)-menthol)[8]
(+)-MentholHuman Glycine (B1666218) Receptor (α1)ElectrophysiologyXenopus oocytesEC50 Reduction (Glycine)From 98.7 µM to 75.7 µM (at 100 µM (+)-menthol)[8]
MentholHuman TRPM8Calcium ImagingMelanoma G-361 cellsEC50286 µM[9]
(-)-Menthyl 1human TRPM8Calcium ImagingHEK293 cellsIC50 (vs. menthol)805 ± 200 nM[13]
(-)-Menthyl 1rat TRPM8Calcium ImagingHEK293 cellsIC50 (vs. menthol)117 ± 18 nM[13]

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize the activity of this compound and its components.

Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptor Modulation

This protocol is designed to measure the potentiation of GABA-A receptor currents by a test compound.[4][14][15]

Objective: To determine if this compound or its components modulate GABA-A receptor activity.

Materials:

  • Cell line expressing human GABA-A receptors (e.g., HEK293 cells transfected with α1, β2, and γ2s subunits).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4.

  • Internal solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH 7.2.

  • GABA stock solution.

  • This compound or menthol stock solution in DMSO.

Procedure:

  • Culture cells to 50-80% confluency on glass coverslips.

  • Place a coverslip in the recording chamber and perfuse with external solution.

  • Pull patch pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Hold the cell at a membrane potential of -60 mV.

  • Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.

  • Co-apply the GABA concentration with various concentrations of the test compound.

  • Wash out the test compound and re-apply GABA alone to ensure recovery.

  • Analyze the potentiation of the GABA-evoked current by the test compound.

Calcium Imaging for TRPM8 Channel Activation

This protocol measures changes in intracellular calcium concentration as an indicator of TRPM8 channel activation.[11][16][17][18]

Objective: To determine if this compound or its components activate TRPM8 channels.

Materials:

  • Cell line expressing TRPM8 channels (e.g., HEK293 or CHO cells).

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS).

  • Fluorescence microscope with a camera and image acquisition software.

  • This compound or menthol stock solution in DMSO.

Procedure:

  • Plate cells on glass-bottom dishes and grow to 70-90% confluency.

  • Load cells with Fluo-4 AM (e.g., 2-5 µM) in HBSS for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye.

  • Acquire baseline fluorescence images.

  • Apply the test compound at various concentrations to the cells.

  • Continuously record fluorescence images to monitor changes in intracellular calcium.

  • As a positive control, apply a known TRPM8 agonist like icilin.

  • Analyze the change in fluorescence intensity over time to determine the response to the test compound.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key molecular interactions and experimental procedures described in this guide.

GABA_A_Receptor_Modulation cluster_membrane Neuronal Membrane GABA_A_Receptor GABA-A Receptor (Chloride Channel) Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Opens Channel Menthyl_isovalerate This compound (Menthol) Menthyl_isovalerate->GABA_A_Receptor Positive Allosteric Modulation GABA GABA GABA->GABA_A_Receptor Binds Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Anxiolytic_Effect Anxiolytic Effect Hyperpolarization->Anxiolytic_Effect

Caption: this compound's modulation of the GABA-A receptor.

TRPM8_Activation_Pathway cluster_membrane Sensory Neuron Membrane TRPM8_Channel TRPM8 Channel (Calcium Channel) Calcium_Influx Ca2+ Influx TRPM8_Channel->Calcium_Influx Opens Channel Menthyl_isovalerate This compound (Menthol) Menthyl_isovalerate->TRPM8_Channel Activates Cellular_Response Modulation of Neuronal Activity Calcium_Influx->Cellular_Response Cooling_Sensation Cooling Sensation & Other Effects Cellular_Response->Cooling_Sensation

Caption: Activation of the TRPM8 channel by this compound.

Experimental_Workflow_Patch_Clamp Start Start: Cell Culture (GABA-A expressing cells) Step1 Establish Whole-Cell Patch-Clamp Configuration Start->Step1 Step2 Apply Baseline GABA (EC10-EC20) Step1->Step2 Step3 Co-apply GABA and This compound Step2->Step3 Step4 Record Current Potentiation Step3->Step4 Step5 Data Analysis Step4->Step5 End End: Determine Modulatory Effect Step5->End

Caption: Workflow for Patch-Clamp Electrophysiology Experiment.

Conclusion and Future Directions

The in vitro evidence strongly suggests that this compound exerts its primary pharmacological effects through the modulation of GABA-A receptors and the activation of TRPM8 channels by its menthol moiety. These actions provide a clear molecular basis for its observed anxiolytic and sedative properties.

For future research, it is recommended to:

  • Conduct direct in vitro studies on this compound to obtain specific quantitative data, such as IC50 and Ki values, for its interaction with GABA-A receptors and TRPM8 channels.

  • Investigate the effects of this compound on a wider range of ion channels and receptors to identify potential secondary targets.

  • Utilize more complex in vitro models, such as neuronal co-cultures or brain slice preparations, to study the effects of this compound in a more physiologically relevant context.

This technical guide provides a solid foundation for understanding the in vitro pharmacology of this compound and serves as a valuable resource for guiding future research and development efforts in this area.

References

Menthyl Isovalerate Derivatives: A Technical Guide to Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthyl isovalerate, the ester of menthol (B31143) and isovaleric acid, is a versatile compound with significant applications across the pharmaceutical, food, and cosmetic industries.[1][2][3] Also known as validolum, it is a colorless, oily liquid with a characteristic menthol aroma.[1][2] Its dual functionality as a flavoring agent and a compound with notable biological activities, particularly anxiolytic effects, makes it a subject of considerable interest in research and development.[1][4] This technical guide provides an in-depth overview of the synthesis, properties, and biological activities of this compound and its derivatives, offering valuable insights for professionals in drug discovery and chemical synthesis.

Synthesis of this compound Derivatives

The primary route for synthesizing this compound is through the esterification of menthol with isovaleric acid.[1] Various methods have been developed to optimize this reaction, focusing on improving yield, reducing reaction times, and employing more environmentally friendly conditions.

Synthesis Methods

1. Conventional Esterification: This traditional method involves heating a mixture of L-menthol and isovaleric acid in the presence of an acid catalyst.[1][5] Commonly used catalysts include concentrated sulfuric acid (H₂SO₄) or hydrogen chloride (HCl).[1][5] The reaction is typically carried out at temperatures between 100-110°C for up to 48 hours, with yields around 75%.[1] A variation of this method uses a mixture of sodium hydrogen sulfate (B86663) and hydrogen chloride, generated in situ from sulfuric acid and sodium chloride, with the reaction proceeding at 80°C for 20 hours.[6] Another approach utilizes p-toluenesulfonic acid as the catalyst at 105-125°C, allowing for the simultaneous distillation of water as an azeotropic mixture with isovaleric acid.[6]

2. Microwave-Assisted Synthesis: To accelerate the esterification process, microwave irradiation has been successfully employed.[1][7] This technique significantly reduces reaction times and can lead to higher yields compared to conventional heating.[1][7] Optimal conditions for microwave-assisted synthesis using concentrated H₂SO₄ as a catalyst were found to be an irradiation power of 560 W for 2 minutes, resulting in a 59% yield.[7] When p-toluenesulfonic acid was used as the catalyst, an 89% yield was achieved with a microwave power of 560 W for 12 minutes.[7]

3. Hydromenthoxycarbonylation: This method involves the reaction of isobutylene (B52900) with carbon monoxide and L-menthol in the presence of a palladium-based catalyst system.[1][8] One such system, Pd(PPh₃)₄-TsOH, at 100°C and 2.0 MPa of CO pressure for 4 hours, yields L-menthyl isovalerate at 94.9% based on converted L-menthol.[1] An improved catalyst system of Pd(OAc)₂-PPh₃-n-CH₃C₆H₄SO₃H in p-xylene (B151628) at 90-100°C and 9-30 atm of synthesis gas pressure can achieve yields up to 99.7% in just 3.5 hours.[1][9]

Comparison of Synthesis Methods
MethodCatalyst SystemTemperature (°C)PressureTimeYield (%)Reference
Conventional Esterification H₂SO₄ or HCl100 - 110AtmosphericUp to 48 h~75[1]
Conventional Esterification p-toluenesulfonic acid105 - 125AtmosphericNot specifiedHigh quality[6]
Microwave-Assisted H₂SO₄Not specifiedNot specified2 min59[7]
Microwave-Assisted p-toluenesulfonic acidNot specifiedNot specified12 min89[7]
Hydromenthoxycarbonylation Pd(PPh₃)₄-TsOH1002.0 MPa CO4 h94.9*[1]
Hydromenthoxycarbonylation Pd(OAc)₂-PPh₃-n-CH₃C₆H₄SO₃H90 - 1009 - 30 atm3.5 h99.7[1]
Based on converted L-menthol.
Experimental Protocol: Microwave-Assisted Synthesis

This protocol is based on the microwave-assisted esterification of isovaleric acid with L-menthol.[7]

Materials:

  • Isovaleric acid

  • L-menthol

  • p-toluenesulfonic acid (catalyst)

  • Microwave reactor

  • Round bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate (for drying)

  • Rotary evaporator

Procedure:

  • In a round bottom flask, combine L-menthol and isovaleric acid in a 1:1.2 molar ratio.

  • Add p-toluenesulfonic acid as a catalyst, with a molar ratio of reactants to catalyst of 1:1.2:8.51×10⁻⁵.

  • Place the flask in a microwave reactor equipped with a magnetic stirrer.

  • Irradiate the mixture at a power of 560 W for 12 minutes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude L-menthyl isovalerate.

  • Purify the product by vacuum distillation if necessary.

Synthesis_Reaction_Scheme General Synthesis of this compound Menthol Menthol MenthylIsovalerate This compound Menthol->MenthylIsovalerate + Menthol->MenthylIsovalerate  Acid Catalyst (e.g., H₂SO₄, TsOH) Heat or Microwave Water Water Menthol->Water  Acid Catalyst (e.g., H₂SO₄, TsOH) Heat or Microwave IsovalericAcid Isovaleric Acid IsovalericAcid->MenthylIsovalerate  Acid Catalyst (e.g., H₂SO₄, TsOH) Heat or Microwave IsovalericAcid->Water  Acid Catalyst (e.g., H₂SO₄, TsOH) Heat or Microwave

General Synthesis of this compound

Chemical and Physical Properties

This compound is a transparent, colorless, oily liquid with a characteristic menthol smell.[1][2] It is practically insoluble in water but soluble in ethanol.[1][2]

PropertyValueReference
Molecular Formula C₁₅H₂₈O₂[1]
Molecular Weight 240.38 g/mol [1]
Boiling Point 260 - 262 °C at 1,000 hPa[10]
Flash Point 110 °C[1][11]
Density 0.909 g/cm³[12]
Refractive Index (n_D_²⁰) 1.4480[1]
Solubility Insoluble in water; soluble in ethanol[1]

As an ester, this compound can undergo hydrolysis in the presence of water, typically catalyzed by an acid or base, to yield menthol and isovaleric acid.[1]

Biological Activities and Pharmacological Properties

This compound and its derivatives exhibit a range of biological activities, with their anxiolytic properties being the most well-documented.[1][4]

Anxiolytic Effects

This compound is a key component of Validol, an over-the-counter medication used for anxiety relief in several countries.[1][2] Its calming effect is attributed to its action on the central nervous system.[4]

Mechanism of Action: The anxiolytic effects of this compound are believed to be mediated through its interaction with the GABAergic system.[1] It is suggested to potentiate the activity of GABA_A receptors, which are the primary inhibitory neurotransmitter receptors in the brain.[1] This potentiation leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and a reduction in neuronal excitability, which manifests as a calming and anxiolytic effect.[1]

Anxiolytic_Signaling_Pathway Proposed Anxiolytic Mechanism of this compound MenthylIsovalerate This compound GABA_A_Receptor GABA_A Receptor MenthylIsovalerate->GABA_A_Receptor Potentiates ChlorideChannel Cl⁻ Channel Opening GABA_A_Receptor->ChlorideChannel ChlorideInflux Increased Cl⁻ Influx ChlorideChannel->ChlorideInflux Hyperpolarization Neuronal Hyperpolarization ChlorideInflux->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability AnxiolyticEffect Anxiolytic Effect ReducedExcitability->AnxiolyticEffect

Proposed Anxiolytic Mechanism
Other Pharmacological Effects

Derivatives of menthol, including esters like this compound, are being explored for a variety of other pharmacological applications.[13] These include:

  • Analgesic and Anti-inflammatory Effects: Menthol and its derivatives are known for their pain-relieving and anti-inflammatory properties.[13]

  • Antimicrobial Activity: Some studies have shown that this compound exhibits moderate growth inhibition against bacteria such as Staphylococcus aureus and Escherichia coli at higher concentrations.[1] The lipophilic nature of the ester is thought to disrupt microbial cell membranes.[1]

  • Drug Permeation Enhancement: Menthol and its derivatives can be used as penetration enhancers for transdermal drug delivery.[13]

Structure-Activity Relationship (SAR)

The biological activity of this compound is intrinsically linked to its chemical structure. The esterification of menthol with isovaleric acid is a key modification that influences its pharmacological profile.[13] The menthol moiety is crucial for the cooling sensation and interaction with certain receptors, while the isovaleric acid portion contributes to the overall lipophilicity and may influence its interaction with biological targets.[1][14] Further research into the SAR of menthyl esters can provide a basis for designing novel derivatives with enhanced therapeutic properties.[14][15]

Analytical and Characterization Methods

A variety of analytical techniques are employed to ensure the purity, identity, and quality of this compound and its derivatives.[15]

Analytical TechniqueApplication
Gas Chromatography (GC) Separation and quantification of this compound, residual menthol, and isovaleric acid.[15]
High-Performance Liquid Chromatography (HPLC) Chiral HPLC is used for the separation and quantification of enantiomers.[1]
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR are used for structural verification and confirmation of the ester bond formation.[1][15]
Infrared (IR) Spectroscopy To identify functional groups and confirm the ester linkage.
Mass Spectrometry (MS) Coupled with GC (GC-MS) for identification and structural elucidation of components.[8]
Polarimetry To measure the optical activity and determine the enantiomeric purity.[1]
Experimental Protocol: Gas Chromatography (GC) Analysis

This protocol outlines a general procedure for the quantitative analysis of this compound.[15]

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: Polyethylene glycol diacrylate (PEGA) stationary phase.

  • Carrier Gas: Helium or Nitrogen.

  • Flow Rate: 30–60 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature: 120–140°C.

  • Detector Temperature: 280°C.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound and menthol in a suitable solvent (e.g., ethanol) at known concentrations.

  • Sample Preparation: Dilute the sample containing this compound in the same solvent to a concentration within the linear range of the standards.

  • Injection: Inject a fixed volume (e.g., 1 µL) of the standard and sample solutions into the GC.

  • Analysis: Record the chromatograms and determine the retention times and peak areas for this compound and any other components of interest.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the calibration curve to determine the concentration of this compound in the sample. Internal normalization or an internal standard can be used for more accurate quantification.[15]

Experimental_Workflow Analytical Workflow for this compound Start Synthesized Product (Crude this compound) Purification Purification (e.g., Distillation) Start->Purification QC_Sample Quality Control Sample Purification->QC_Sample GC_Analysis Gas Chromatography (GC) - Purity - Quantification QC_Sample->GC_Analysis NMR_Analysis NMR Spectroscopy - Structural Verification QC_Sample->NMR_Analysis FTIR_Analysis FTIR Spectroscopy - Functional Group ID QC_Sample->FTIR_Analysis Chiral_Analysis Chiral Analysis (e.g., Chiral HPLC) QC_Sample->Chiral_Analysis Final_Product Characterized This compound GC_Analysis->Final_Product NMR_Analysis->Final_Product FTIR_Analysis->Final_Product Chiral_Analysis->Final_Product

Analytical Workflow for this compound

Conclusion

This compound and its derivatives are compounds of significant scientific and commercial interest. Advances in synthesis, particularly through microwave-assisted and advanced catalytic methods, have enabled more efficient and high-yield production. The well-documented anxiolytic properties, mediated through the GABAergic system, underscore its therapeutic potential. A thorough understanding of its synthesis, physicochemical properties, and biological activities, as outlined in this guide, is crucial for researchers and professionals in drug development. Future research should continue to explore the structure-activity relationships of novel derivatives to develop compounds with enhanced efficacy and a broader range of therapeutic applications, including antimicrobial and analgesic uses.

References

The Pharmacokinetic and Metabolic Journey of Menthyl Isovalerate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menthyl isovalerate, the menthyl ester of isovaleric acid, is a compound with a history of use in pharmaceutical preparations, notably as a sedative and anxiolytic. Understanding its pharmacokinetic and metabolic profile is crucial for optimizing its therapeutic applications and ensuring its safety. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound. Due to the limited availability of direct pharmacokinetic data for the parent compound, this guide synthesizes information on its constituent molecules, menthol (B31143) and isovaleric acid, to project a likely metabolic fate. This document summarizes quantitative data in structured tables, details relevant experimental methodologies, and provides visual representations of key metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound, also known as Validolum, is recognized for its characteristic menthol aroma and has been utilized in various formulations for its calming effects.[1] Chemically, it is an ester formed from menthol and isovaleric acid.[2] Its primary use in some regions has been in the form of sublingual tablets for conditions like neurosis and hysteria.[1] The therapeutic effect is reported to be rapid, occurring within approximately 5 minutes of sublingual administration, suggesting swift absorption through the oral mucosa.[3]

This guide delves into the scientific understanding of what happens to this compound once it enters the body, a critical aspect for any therapeutically active compound.

Pharmacokinetics

While specific pharmacokinetic parameters for this compound are not extensively documented in publicly available literature, the pharmacokinetic profiles of its hydrolysis products, menthol and isovaleric acid, are better characterized. It is widely accepted that esters are often hydrolyzed in the body by esterase enzymes present in the blood, liver, and other tissues. Therefore, it is highly probable that this compound undergoes rapid hydrolysis to yield l-menthol (B7771125) and isovaleric acid.

Absorption

This compound, particularly in sublingual formulations, is rapidly absorbed through the oral mucosa.[3] This route of administration bypasses the gastrointestinal tract and first-pass metabolism in the liver, contributing to its fast onset of action.

Distribution

Specific details on the distribution of this compound are not available. Following absorption and likely hydrolysis, menthol and isovaleric acid would be distributed throughout the body.

Metabolism

The primary metabolic pathway for this compound is presumed to be hydrolysis into l-menthol and isovaleric acid. These two compounds then follow their own distinct metabolic routes.

L-Menthol Metabolism:

L-menthol is extensively metabolized, primarily in the liver. The main metabolic pathway is glucuronidation, where menthol is conjugated with glucuronic acid to form menthol glucuronide, a more water-soluble compound that can be easily excreted.[3][4] This conjugation is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, with several isoforms like UGT1A9, 1A10, 2A1, 2A2, 2A3, 2B4, 2B7, and 2B17 showing activity towards menthol.[5][6]

Menthol can also inhibit certain cytochrome P450 (CYP) enzymes, such as CYP2A6 and CYP2A13, which are involved in the metabolism of various compounds, including nicotine.[7] In rats, l-menthol has been shown to have a moderate inhibitory effect on CYP2D4 and CYP1A2.[8]

Isovaleric Acid Metabolism:

Isovaleric acid is a branched-chain fatty acid and an intermediate in the catabolism of the amino acid leucine. It is primarily metabolized in the mitochondria through a process called beta-oxidation. A key enzyme in this pathway is isovaleryl-CoA dehydrogenase (IVD).[9] A deficiency in this enzyme leads to the genetic disorder isovaleric acidemia, characterized by the accumulation of isovaleric acid and its derivatives.[9][10] In healthy individuals, isovaleric acid is efficiently broken down. It can also be conjugated with glycine (B1666218) to form isovalerylglycine, which is then excreted.

Excretion

The primary route of excretion for the metabolites of this compound is through the urine.[3] Menthol is predominantly excreted as menthol glucuronide.[3] The metabolites of isovaleric acid are also eliminated via the kidneys.

Quantitative Pharmacokinetic Data

Direct quantitative pharmacokinetic data for this compound is scarce. The following tables summarize the available data for its primary metabolite, menthol glucuronide, from studies on l-menthol administration.

Table 1: Pharmacokinetic Parameters of Menthol Glucuronide in Humans

ParameterValueConditionReference
Plasma Half-life (t½)56.2 minutes (95% CI, 51.0 to 61.5)100 mg l-menthol capsule[3]
Plasma Half-life (t½)42.6 minutes (95% CI, 32.5 to 52.7)10 mg menthol in mint candy/tea[3]
Urinary Recovery (as glucuronide)45.6%100 mg l-menthol capsule[3]
Urinary Recovery (as glucuronide)56.6%10 mg menthol in mint candy/tea[3]

Table 2: Pharmacokinetic Parameters of l-Menthol in Rats

ParameterValueRoute of AdministrationReference
Time to Maximum Concentration (Tmax)Within 1.0 hourInhalation (50 mg/kg)[8]
Elimination Half-life (t½)8.53 hoursInhalation (50 mg/kg)[8]
Elimination Half-life (t½)6.69 hoursIntravenous (10 mg/kg)[8]

Experimental Protocols

In Vitro Metabolism Studies using Liver Microsomes
  • Objective: To investigate the metabolic stability and identify the enzymes responsible for the metabolism of a compound.

  • Methodology:

    • Microsome Preparation: Liver microsomes are prepared from human or animal liver tissue through differential centrifugation.[11][12]

    • Incubation: The test compound (e.g., this compound or its constituents) is incubated with liver microsomes in the presence of necessary cofactors, such as NADPH for CYP-mediated reactions and UDPGA for UGT-mediated reactions.[11][13]

    • Sample Analysis: At various time points, aliquots of the incubation mixture are taken, and the reaction is stopped. The concentration of the parent compound and the formation of metabolites are analyzed using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

    • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance. Metabolite identification is performed by comparing their mass spectra and retention times with those of reference standards.

Pharmacokinetic Studies in Animal Models
  • Objective: To determine the pharmacokinetic profile of a compound in vivo.

  • Methodology:

    • Animal Dosing: The test compound is administered to laboratory animals (e.g., rats, mice) via a specific route (e.g., oral, intravenous, inhalation).[8]

    • Blood Sampling: Blood samples are collected at predetermined time points after dosing.

    • Sample Processing: Plasma is separated from the blood samples.

    • Bioanalysis: The concentration of the parent drug and its major metabolites in the plasma samples is quantified using a validated analytical method, typically LC-MS/MS.[8]

    • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution using specialized software.

Visualizations

Metabolic Pathways

Menthyl_Isovalerate_Metabolism cluster_absorption Absorption cluster_hydrolysis Hydrolysis cluster_metabolism Phase II Metabolism (Liver) cluster_excretion Excretion This compound This compound l-Menthol l-Menthol This compound->l-Menthol Esterases Isovaleric acid Isovaleric acid This compound->Isovaleric acid Esterases Menthol glucuronide Menthol glucuronide l-Menthol->Menthol glucuronide UGT Enzymes Urine Urine Isovaleric acid->Urine Metabolites Menthol glucuronide->Urine

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for In Vitro Metabolism

In_Vitro_Metabolism_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results A Liver Microsomes D Incubate at 37°C A->D B Test Compound (this compound) B->D C Cofactors (NADPH, UDPGA) C->D E Sample Quenching D->E F LC-MS/MS Analysis E->F G Metabolic Stability (t½, CLint) F->G H Metabolite Identification F->H

Caption: Workflow for in vitro metabolism studies.

Conclusion

The pharmacokinetic profile of this compound is characterized by rapid absorption, particularly through the sublingual route, and is likely followed by swift hydrolysis to its constituent components, l-menthol and isovaleric acid. The subsequent metabolism is dominated by the well-established pathways of these individual molecules, primarily glucuronidation for menthol and mitochondrial beta-oxidation for isovaleric acid. The resulting water-soluble metabolites are then efficiently excreted in the urine. While direct, comprehensive pharmacokinetic data on the parent this compound molecule remains limited, this guide provides a robust, evidence-based projection of its metabolic fate, offering valuable insights for researchers and professionals in the field of drug development. Further studies focusing on the intact molecule are warranted to provide a more complete quantitative understanding of its ADME properties.

References

A Comprehensive Toxicological Profile of Menthyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Menthyl isovalerate (CAS No. 16409-46-4), also known as Validolum, is the menthyl ester of isovaleric acid.[1][2] It manifests as a transparent, colorless, oily liquid with a characteristic menthol (B31143) aroma.[2] Widely utilized as a flavoring and fragrance agent in food products, cosmetics, and personal care items, it is also recognized for its use in pharmaceutical preparations as a mild sedative and anxiolytic agent.[1][3][4][5] Given its prevalence in consumer and medicinal products, a thorough understanding of its toxicological profile is essential for risk assessment and ensuring human safety.

This technical guide provides a comprehensive review of the available toxicological data for this compound. It consolidates findings from acute, repeated-dose, genetic, reproductive, and dermal toxicity studies. The information herein is presented to support researchers, scientists, and drug development professionals in their evaluation of this compound.

Metabolism and Potential Mechanisms of Action

The primary metabolic pathway for this compound is anticipated to be enzymatic hydrolysis. Esterases, prevalent in the liver and other tissues, are expected to cleave the ester bond, yielding l-menthol (B7771125) and isovaleric acid. Both metabolites have well-characterized metabolic fates. This hydrolysis is a critical first step in its biological processing and clearance.

Metabolic_Hydrolysis cluster_products MI This compound Water + Water Enzyme Esterases MI->Enzyme Metabolites MI->Metabolites Enzyme->Metabolites Menthol l-Menthol Metabolites->Menthol IVA Isovaleric Acid Metabolites->IVA

Figure 1: Predicted metabolic hydrolysis of this compound.

Beyond its basic metabolism, some studies suggest this compound may interact with specific signaling pathways. Research indicates potential modulation of GABAergic activity, which could contribute to its reported calming effects.[1] Additionally, interactions with the liver X receptor (LXR), a key regulator of lipid metabolism, have been proposed.[1]

Potential_Mechanisms cluster_pathways Potential Cellular Targets MI This compound GABA GABAergic System MI->GABA LXR Liver X Receptor (LXR) MI->LXR Response Anxiolytic & Sedative Effects GABA->Response Lipid Lipid Metabolism Regulation LXR->Lipid

Figure 2: Potential signaling pathways modulated by this compound.

Non-Clinical Toxicity Studies

The safety profile of this compound has been evaluated through a combination of direct testing, data from read-across analogues, and the Threshold of Toxicological Concern (TTC) approach.

Acute Toxicity

This compound exhibits low acute toxicity via oral and dermal routes.

Table 1: Acute Toxicity Data for this compound

Test Type Species Route Value Reference
LD₅₀ Rat Oral >5 g/kg [6][7]
LD₅₀ Rat (male & female) Oral 3,180 mg/kg [8]
LD₅₀ Rabbit Dermal >5 g/kg [7][9]

| LC₅₀ | Rat (male & female) | Inhalation (4h) | 5.289 mg/L (dust/mist) |[8] |

Table 2: Skin and Eye Irritation Data

Test Type Species Results Reference
Skin Irritation Rabbit Irritating (4h exposure) [8][10]

| Eye Irritation | Rabbit | Causes serious eye irritation |[8][10] |

  • Acute Oral Toxicity (as per OECD Guideline 420): A single high dose of the test substance is administered orally to fasted animals (typically rats). Animals are observed for mortality, clinical signs of toxicity, and body weight changes over a 14-day period. The study aims to determine the LD₅₀ value.

  • Skin Irritation (as per OECD Guideline 404): The test substance is applied to a small patch of shaved skin on a test animal (typically a rabbit) for a defined period (e.g., 4 hours). The site is then observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Eye Irritation (as per OECD Guideline 405): A small amount of the test substance is applied into one eye of a test animal (rabbit). The other eye remains untreated as a control. The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis at specific time points after application.

Repeated-Dose Toxicity

Direct subchronic toxicity data for this compound is limited. Therefore, risk assessment often relies on a read-across approach to structurally similar compounds like menthol and the TTC concept.[11] The TTC is a risk assessment tool that establishes a human exposure threshold value for chemicals with limited toxicological data, below which there is a very low probability of an appreciable risk to human health. The total systemic exposure to this compound has been estimated to be below the TTC for a Cramer Class I material, suggesting a low concern for repeated-dose toxicity at current use levels.[11]

A 13-week dietary study on the read-across analogue, d,l-menthol, provides supporting evidence.

Table 3: Repeated-Dose Toxicity Data (Read-Across Analogue: d,l-Menthol)

Species Duration Dosing Key Findings Reference

| B6C3F1 Mice | 13 weeks | Dietary (up to 15,000 ppm) | No histopathological changes in testes, prostate, uterus, or ovaries. |[11] |

Groups of rodents (e.g., 10 males and 10 females per group) are administered the test substance daily via their diet or by gavage for 90 days. At least three dose levels and a control group are used. Throughout the study, animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored. At termination, blood and urine are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are weighed and examined histopathologically. The study aims to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

Genotoxicity

This compound is not considered to be genotoxic based on available data.[11] A standard battery of tests, often including an in silico assessment followed by in vitro assays, is used to evaluate genotoxic potential.

Genotoxicity_Workflow cluster_invitro In Vitro Genotoxicity Battery start Test Compound: This compound Ames Bacterial Reverse Mutation Assay (Ames Test) start->Ames Micro In Vitro Micronucleus Assay (Mammalian Cells) start->Micro BlueScreen BlueScreen Assay (Genotoxicity & Cytotoxicity) start->BlueScreen Result_Neg Negative Results: No Genotoxic Concern Ames->Result_Neg Negative Micro->Result_Neg Negative BlueScreen->Result_Neg Negative Result_Pos Positive Results: Further In Vivo Testing BlueScreen->Result_Pos Positive

Figure 3: A typical workflow for in vitro genotoxicity assessment.

Table 4: Genotoxicity Assay Results

Assay Test System Metabolic Activation (S9) Result Comments Reference
BlueScreen E. coli With and Without Negative Direct test on this compound. [11]
Micronucleus Test Mammalian Cells Not specified Non-clastogenic Read-across from menthyl acetate. [11]
Ames Test Salmonella typhimurium Not specified Negative Tested as an additive to cigarette smoke condensate. [7]

| Chromosome Aberration | Human Lymphocytes | With and Without | Negative | Read-across from menthol. No damaging effect observed. |[12] |

  • BlueScreen™ Assay: This is a high-throughput screening assay using a specific strain of E. coli. The bacteria are engineered to emit light (bioluminescence) when the SOS DNA repair pathway is activated in response to genotoxic damage. A decrease in light relative to controls can also indicate cytotoxicity. The assay is performed with and without a mammalian metabolic activation system (S9 fraction).

  • In Vitro Micronucleus Test (as per OECD Guideline 487): Mammalian cells (e.g., human peripheral blood lymphocytes or cell lines like CHO, V79, L5178Y) are exposed to the test substance with and without S9 metabolic activation. After exposure, cells are treated with a cytokinesis blocker (cytochalasin B) to accumulate binucleated cells. The cells are then harvested, stained, and scored for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main daughter nuclei during cell division. An increase in micronuclei indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss/gain) activity.

Reproductive and Developmental Toxicity

No direct studies on the reproductive or developmental toxicity of this compound are available. The assessment for these endpoints relies on read-across to its primary metabolite, menthol, for which sufficient data exists.[11]

Table 5: Developmental Toxicity Data (Read-Across Analogue: Menthol)

Species Route Doses (mg/kg/day) Key Findings Reference
CD-1 Mice Gavage 0, 1.85, 8.59, 39.9, 185 No effects on implantation, maternal, or fetal survival. [11]
Rats, Hamsters, Rabbits Gavage Various No developmental toxicity observed. [11]

| - | - | - | NOAEL for developmental toxicity is 425 mg/kg/day. |[11] |

The margin of exposure (MOE) for developmental toxicity, calculated using the NOAEL for menthol and the systemic exposure to this compound, is considered adequate.[11] For fertility, where data is insufficient, the TTC approach is applied, and the systemic exposure is below the threshold for a Cramer Class I material.[11]

Pregnant female animals (typically rats or rabbits) are administered the test substance daily during the period of major organogenesis. Doses are administered to at least three groups, with a control group receiving the vehicle. Dams are monitored for clinical signs, body weight, and food consumption. Shortly before the expected day of delivery, the dams are euthanized, and a caesarean section is performed. The number of corpora lutea, implantations, resorptions, and live/dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

Skin Sensitization

Table 6: Skin Sensitization Data

Test Type Species/System Finding Comments Reference
- Read-across analogue (menthyl acetate) Not a skin sensitizer (B1316253) - [11]

| Human Experience | Human | No irritation or sensitization | Tested in a 1% solution. |[9] |

The LLNA is the preferred in vivo method for identifying potential skin sensitizers. The test substance is applied to the dorsal surface of the ears of mice for three consecutive days. A control group is treated with the vehicle alone. Several days after the last application, a solution of radio-labeled thymidine (B127349) (or an alternative label) is injected intravenously. The animals are euthanized a few hours later, and the draining auricular lymph nodes are excised and weighed. The proliferation of lymphocytes in the lymph nodes is measured by the incorporation of the radio-label. A substance is classified as a sensitizer if it produces a threefold or greater increase in lymphocyte proliferation compared to the vehicle control (Stimulation Index ≥ 3). The test can also provide an estimate of potency by calculating the EC3 value (the concentration required to produce a Stimulation Index of 3).

Summary and Conclusion

The toxicological profile of this compound, constructed from direct experimental data, read-across from analogues like menthol and menthyl acetate, and conservative risk assessment approaches like the TTC, indicates a low level of concern for human health under current conditions of use.

  • Acute Toxicity: The compound has low acute toxicity via oral and dermal routes but can cause skin and serious eye irritation.

  • Repeated-Dose Toxicity: While direct data is lacking, the TTC approach and read-across studies on menthol do not indicate a significant risk.

  • Genotoxicity: this compound is not considered genotoxic based on a weight of evidence from in vitro assays and read-across data.

  • Reproductive & Developmental Toxicity: Read-across data from its metabolite, menthol, show no evidence of developmental toxicity at significant exposure levels.

  • Skin Sensitization: The available information suggests that this compound does not have skin sensitization potential.

This comprehensive review supports the continued use of this compound in its various applications, provided that exposure levels are maintained within established safe limits. Further research focusing on direct subchronic and reproductive toxicity studies could serve to refine this assessment.

References

The Enigmatic Presence of Menthyl Isovalerate in the World of Essential Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthyl isovalerate, a monoterpene ester, is a naturally occurring compound found in a variety of essential oils, contributing to their characteristic aroma and potential biological activity. While not always a major constituent, its presence is significant in the chemical profile of several well-known aromatic plants. This technical guide provides an in-depth exploration of the natural occurrence of this compound in essential oils, detailing its biosynthesis, analytical quantification, and the experimental protocols necessary for its study. The information is presented to support research and development in phytochemistry, pharmacology, and drug discovery.

Natural Occurrence and Quantitative Data

This compound has been identified as a constituent in the essential oils of various plant species, most notably within the Mentha (mint) and Valeriana genera. While its concentration can vary significantly based on factors such as plant species, geographical origin, harvest time, and extraction method, it is generally considered a minor component. The following tables summarize the available quantitative data for this compound and related esters in selected essential oils.

Table 1: Quantitative Data of Menthyl Esters in Mentha Species Essential Oils

Essential OilPlant PartMenthyl Acetate (%)This compound (%)Reference(s)
Mentha piperita (Peppermint)Leaves0.3 - 9.2Not typically reported as a distinct major component; may be present in trace amounts.[1][2]
Mentha piperita (Peppermint)Aerial parts3.5 - 4.5Data not available[3]
Mentha x piperita cv. 'Kristinka'Aerial parts3.76Data not available[2]

Table 2: Quantitative Data of Isovalerate Esters in Valeriana officinalis Essential Oil

Essential OilPlant PartMyrtenyl Isovalerate (%)This compound (%)Reference(s)
Valeriana officinalis (Valerian)Roots1.1 - 2.5Data not available[4][5]
Valeriana officinalis (Valerian)RootsData not availableData not available in reviewed sources, though isovaleric acid is a known major constituent.[6]

Note: Data for this compound is often not explicitly quantified in general essential oil profiling studies. Its presence may be inferred from the co-occurrence of its precursors, menthol (B31143) and isovaleric acid.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that occurs within the glandular trichomes of the plant. The pathway can be conceptually divided into two main parts: the formation of the menthol backbone and its subsequent esterification with an isovaleryl group.

Menthol Biosynthesis Pathway

The biosynthesis of (-)-menthol is well-characterized and proceeds through the methylerythritol phosphate (B84403) (MEP) pathway for the synthesis of the isoprene (B109036) precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[7][8] These precursors are then utilized in the monoterpene biosynthesis pathway.

Menthol_Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP Limonene (-)-Limonene GPP->Limonene Limonene Synthase Isopiperitenol (-)-trans-Isopiperitenol Limonene->Isopiperitenol Limonene-3-hydroxylase Isopiperitenone (-)-Isopiperitenone Isopiperitenol->Isopiperitenone (-)-trans-Isopiperitenol Dehydrogenase cis_Isopulegone (-)-cis-Isopulegone Isopiperitenone->cis_Isopulegone (-)-Isopiperitenone Reductase Pulegone (+)-Pulegone cis_Isopulegone->Pulegone Isopulegone Isomerase Menthone (-)-Menthone Pulegone->Menthone Pulegone Reductase Menthol (-)-Menthol Menthone->Menthol (-)-Menthone Reductase

Biosynthesis of (-)-Menthol.
Putative this compound Formation

The final step in the biosynthesis of this compound is the esterification of (-)-menthol with isovaleric acid, or more likely, its activated form, isovaleryl-CoA. This reaction is catalyzed by an acyltransferase enzyme. While the specific enzyme responsible for the formation of this compound has not been fully characterized, the existence of acetyl-CoA:(-)-menthol acetyltransferase in peppermint provides strong evidence for a similar mechanism with a different acyl donor.[9]

Menthyl_Isovalerate_Formation Menthol (-)-Menthol Enzyme Acyltransferase (putative) Menthol->Enzyme Isovaleryl_CoA Isovaleryl-CoA Isovaleryl_CoA->Enzyme Menthyl_Isovalerate This compound Enzyme->Menthyl_Isovalerate

Putative Biosynthesis of this compound.

Experimental Protocols

The quantification of this compound in essential oils is typically achieved using gas chromatography coupled with mass spectrometry (GC-MS). The following is a generalized experimental protocol based on established methodologies for the analysis of essential oil components.[10][11][12]

Sample Preparation
  • Essential Oil Extraction: The essential oil is first extracted from the plant material (e.g., leaves, roots) via hydrodistillation or steam distillation. The collected oil is then dried over anhydrous sodium sulfate.

  • Standard Preparation: A stock solution of authentic this compound standard is prepared in a suitable solvent such as hexane (B92381) or ethanol (B145695) at a concentration of approximately 1 mg/mL. A series of calibration standards are then prepared by serial dilution of the stock solution to cover the expected concentration range in the essential oil samples.

  • Internal Standard: An internal standard (e.g., n-alkane, such as tetradecane (B157292) or a compound not naturally present in the oil) is added to both the calibration standards and the essential oil samples to correct for variations in injection volume and instrument response.

  • Sample Dilution: The essential oil sample is accurately weighed and diluted in the same solvent used for the standard solutions to a concentration that falls within the calibration range.

GC-MS Analysis
  • Gas Chromatograph (GC) System: A GC system equipped with a split/splitless injector and a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification and quantification.

  • Column: A non-polar or medium-polar capillary column (e.g., HP-5MS, DB-5, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 3°C/min to 240°C.

    • Final hold: 240°C for 5 minutes. (This program should be optimized based on the specific column and instrument used to achieve good separation of this compound from other components.)

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 1:50 (can be adjusted based on sample concentration).

  • Mass Spectrometer (MS) Parameters (for GC-MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 40-400.

    • Scan Mode: Full scan for identification and selected ion monitoring (SIM) for enhanced sensitivity in quantification.

Data Analysis and Quantification
  • Identification: The retention time and mass spectrum of the peak corresponding to this compound in the sample chromatogram are compared with those of the authentic standard.

  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the this compound standard to the internal standard against the concentration of the standard.

  • Quantification: The concentration of this compound in the essential oil sample is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve. The final concentration is expressed as a percentage (w/w) of the essential oil.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Plant_Material Plant Material Extraction Hydrodistillation/ Steam Distillation Plant_Material->Extraction Essential_Oil Essential Oil Extraction->Essential_Oil Dilution_Sample Dilution of Essential Oil Essential_Oil->Dilution_Sample Standard This compound Standard Dilution_Standard Serial Dilution of Standard Standard->Dilution_Standard Internal_Standard Addition of Internal Standard Dilution_Sample->Internal_Standard Dilution_Standard->Internal_Standard Injection Injection Internal_Standard->Injection GC_MS GC-MS System Separation Chromatographic Separation GC_MS->Separation Injection->GC_MS Detection Mass Spectrometry Detection Separation->Detection Identification Peak Identification Detection->Identification Calibration Calibration Curve Construction Identification->Calibration Quantification Quantification Calibration->Quantification Result Concentration of This compound Quantification->Result

Experimental Workflow for Quantification.

Conclusion

This compound is a naturally occurring ester found in select essential oils, contributing to their complex aromatic profiles. While quantitative data for this specific compound is not as abundant as for major constituents, its presence is confirmed in key medicinal and aromatic plants. The biosynthesis of this compound is understood to proceed via the well-established menthol pathway followed by an esterification step. The detailed experimental protocol provided in this guide offers a robust framework for the accurate quantification of this compound, enabling further research into its biological activities and potential applications in the pharmaceutical and flavor/fragrance industries. Further targeted quantitative studies are warranted to better understand the distribution and concentration of this compound across a wider range of essential oils.

References

An In-depth Technical Guide to the Stereoisomers of Menthyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menthyl isovalerate, an ester of menthol (B31143) and isovaleric acid, is a compound with significant applications in the pharmaceutical, flavor, and fragrance industries. Its utility is deeply rooted in its stereochemistry, which arises from the chiral nature of the menthol moiety. This technical guide provides a comprehensive overview of the eight stereoisomers of this compound, detailing their distinct physicochemical and biological properties. The synthesis, separation, and characterization of these isomers are discussed, with an emphasis on experimental protocols relevant to research and development. This document aims to serve as a critical resource for professionals engaged in the study and application of this versatile molecule.

Introduction

This compound, with the chemical formula C₁₅H₂₈O₂, is recognized for its characteristic minty and fruity aroma and is a key component in various commercial products.[1] Its most notable pharmaceutical application is as the primary active ingredient in Validol, an anxiolytic medication.[2] The biological and sensory properties of this compound are intrinsically linked to the stereochemistry of the menthol portion of the molecule. Menthol possesses three chiral centers, giving rise to eight possible stereoisomers. Consequently, there are eight corresponding stereoisomers of this compound, each with a unique three-dimensional structure that dictates its interaction with biological targets and sensory receptors. This guide will systematically explore these stereoisomers and their defining characteristics.

Stereoisomers of this compound

The eight stereoisomers of this compound are derived from the four pairs of enantiomers of menthol: menthol, neomenthol, isomenthol, and neoisomenthol. Since isovaleric acid is achiral, the stereoisomerism of this compound is determined solely by the menthol moiety. The configurations of the chiral carbons in the menthol backbone are designated as follows:

  • (-)-Menthyl: (1R, 2S, 5R)

  • (+)-Menthyl: (1S, 2R, 5S)

  • (+)-Neomenthyl: (1R, 2R, 5S)

  • (-)-Neomenthyl: (1S, 2S, 5R)

  • (-)-Isomenthol: (1R, 2S, 5S)

  • (+)-Isomenthol: (1S, 2R, 5R)

  • (+)-Neoisomenthol: (1R, 2R, 5R)

  • (-)-Neoisomenthol: (1S, 2S, 5S)

The distinct spatial arrangements of the isopropyl, methyl, and hydroxyl (ester) groups in these isomers lead to significant differences in their physical and biological properties.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound Stereoisomers

Property(-)-Menthyl IsovalerateOther Stereoisomers
Molecular Formula C₁₅H₂₈O₂C₁₅H₂₈O₂
Molecular Weight 240.38 g/mol [3]240.38 g/mol
Appearance Colorless to light yellow oily liquid[3][4]Data not available
Odor Sweet, herbaceous, fruity, cooling[5]Expected to vary based on the menthol isomer
Boiling Point 260-262 °C at 750 mmHg[5][6]Data not available
Density 0.909 g/mL at 25 °C[4][6]Data not available
Refractive Index 1.4486[6]Data not available
Optical Rotation [α]²⁰/D -64° (neat)[6]Expected to have equal magnitude and opposite sign for enantiomers
Solubility Insoluble in water; soluble in ethanol (B145695) and ether[2][4]Expected to be similar across isomers

Biological Properties and Pharmacological Effects

The stereochemistry of this compound plays a pivotal role in its biological activity. The anxiolytic effects of Validol, which contains primarily (-)-menthyl isovalerate, are thought to be mediated through the modulation of GABAergic neurotransmission.[1] Studies on menthol stereoisomers have shown stereoselective interactions with various receptors, suggesting that the corresponding isovalerate esters will exhibit similar specificity.

  • Anxiolytic Activity: While the anxiolytic properties of (-)-menthyl isovalerate are utilized in medicine, the specific activities of the other seven stereoisomers have not been extensively reported. Research on menthol isomers indicates that (+)-menthol exhibits a more potent positive allosteric modulatory effect on GABA-A receptors compared to (-)-menthol. This suggests that (+)-menthyl isovalerate could potentially possess stronger anxiolytic or sedative properties.

  • Sensory Properties: The well-known cooling sensation of menthol is stereospecific, with (-)-menthol being the most potent agonist of the TRPM8 receptor.[7] The sensory profiles of the eight menthol isomers vary significantly, ranging from the clean, minty coolness of (-)-menthol to the musty and less cooling characteristics of isomers like isomenthol.[8] It is therefore expected that the corresponding this compound stereoisomers will also exhibit a diverse range of sensory properties.

Experimental Protocols

Synthesis of this compound Stereoisomers

The synthesis of a specific this compound stereoisomer is achieved by the esterification of the corresponding menthol stereoisomer with isovaleric acid or its derivatives.

This method involves the direct reaction of a menthol stereoisomer with isovaleric acid in the presence of an acid catalyst.[9][10]

  • Reactants:

    • Menthol stereoisomer (e.g., (-)-menthol)

    • Isovaleric acid (1.08 - 1.1 molar equivalents)

    • Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid (catalytic amount)

  • Procedure:

    • Combine the menthol stereoisomer, isovaleric acid, and catalyst in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.

    • Heat the mixture to 100-125°C.[10][11]

    • Continuously remove the water formed during the reaction via azeotropic distillation.

    • Monitor the reaction progress by TLC or GC.

    • Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

Microwave irradiation can significantly accelerate the esterification reaction.

  • Reactants:

    • (-)-Menthol

    • Isovaleric acid

    • Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid

  • Procedure:

    • Combine the reactants and catalyst in a microwave-safe vessel.

    • Irradiate the mixture in a microwave reactor at a set power (e.g., 560 W) for a short duration (e.g., 2-12 minutes).

    • Work-up and purification are performed as described in the conventional method.

Separation and Characterization of Stereoisomers

The separation of the diastereomeric and enantiomeric forms of this compound requires chiral separation techniques.

This technique is highly effective for the analytical separation and identification of the different stereoisomers.

  • Workflow:

    GCMS_Workflow Sample This compound Isomer Mixture Injection GC Injection Port Sample->Injection Vaporization Column Chiral Capillary Column (e.g., derivatized cyclodextrin) Injection->Column Separation Separation of Stereoisomers Column->Separation Detection Mass Spectrometer (Detection and Identification) Separation->Detection Data Chromatogram and Mass Spectra Detection->Data

    Figure 1: GC-MS workflow for stereoisomer analysis.
  • Typical GC-MS Conditions:

    • Column: Chiral capillary column (e.g., derivatized β- or γ-cyclodextrin).

    • Carrier Gas: Helium.

    • Temperature Program: A programmed temperature ramp is used to achieve optimal separation.

    • Detector: Mass spectrometer for identification based on mass spectra.

Preparative HPLC with a chiral stationary phase is a powerful method for the physical separation of diastereomers and enantiomers on a larger scale.

  • Experimental Setup:

    HPLC_Setup Solvent Mobile Phase (e.g., Hexane (B92381)/Ethanol) Pump HPLC Pump Solvent->Pump Injector Injector Pump->Injector Column Chiral Column (e.g., CHIRALPAK IC) Injector->Column Detector Detector (e.g., UV or RI) Column->Detector Collector Fraction Collector Detector->Collector Fractions Separated Isomers Collector->Fractions

    Figure 2: Preparative HPLC setup for isomer separation.
  • Protocol Outline:

    • Column Selection: Choose an appropriate chiral stationary phase (e.g., polysaccharide-based).

    • Mobile Phase Optimization: Develop a mobile phase system (e.g., a mixture of hexane and ethanol) that provides the best resolution on an analytical scale.

    • Sample Preparation: Dissolve the mixture of this compound stereoisomers in the mobile phase.

    • Preparative Separation: Inject the sample onto the preparative chiral column and collect the fractions corresponding to each separated isomer.

    • Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified stereoisomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the purified isomers. The spectra of the diastereomers will show distinct differences in chemical shifts and coupling constants.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of the ester functional group and the overall molecular structure.

  • Polarimetry: This technique is used to measure the specific rotation of the enantiomers, confirming their optical purity.

Signaling Pathways and Mechanism of Action

The anxiolytic effects of this compound are believed to involve the modulation of the GABAergic system, similar to the action of some menthol stereoisomers. The proposed mechanism involves a positive allosteric modulation of the GABA-A receptor.

GABAA_Modulation cluster_neuron Postsynaptic Neuron cluster_effect Cellular Response GABAA GABA-A Receptor Chloride Cl⁻ Channel (Closed) ChannelOpen Cl⁻ Channel Opens GABAA->ChannelOpen Conformational change MenthylIsovalerate This compound Stereoisomer MenthylIsovalerate->GABAA Allosteric modulation GABA GABA GABA->GABAA Binds to receptor Hyperpolarization Hyperpolarization ChannelOpen->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability (Anxiolytic Effect) Hyperpolarization->ReducedExcitability

Figure 3: Proposed mechanism of GABA-A receptor modulation.

Upon binding of the neurotransmitter GABA, the GABA-A receptor, a ligand-gated ion channel, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability. This compound stereoisomers are hypothesized to bind to an allosteric site on the receptor, enhancing the effect of GABA and promoting a greater influx of chloride ions, thereby producing a calming or anxiolytic effect. The stereospecificity of this interaction is likely to result in varying potencies among the different isomers.

Conclusion

The stereoisomers of this compound represent a fascinating and complex area of study with significant implications for drug development and sensory science. The distinct properties of each isomer, dictated by the stereochemistry of the menthol backbone, underscore the importance of stereoselective synthesis and separation in harnessing their full potential. This guide has provided a foundational understanding of these isomers, from their synthesis and characterization to their potential biological mechanisms of action. Further research into the specific properties and pharmacological profiles of the less common stereoisomers is warranted and holds the promise of discovering novel therapeutic agents and flavor/fragrance compounds with enhanced efficacy and unique sensory characteristics.

References

Menthyl isovalerate CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menthyl isovalerate, a naturally occurring monoterpenoid ester, has garnered significant interest in the pharmaceutical and flavor industries. This technical guide provides an in-depth overview of this compound, focusing on its chemical identity, synthesis, analytical methods, and biological activity. Detailed experimental protocols for its synthesis and analysis are provided, alongside a summary of its anxiolytic properties mediated through the modulation of GABAergic neurotransmission. This document aims to be a comprehensive resource for researchers and professionals engaged in the study and application of this versatile compound.

Chemical Identifiers

This compound is the ester of menthol (B31143) and isovaleric acid. It exists as various stereoisomers, with the specific CAS number often referring to a particular isomer or a mixture. The most commonly referenced form is derived from L-menthol.

IdentifierValueSource(s)
CAS Number 16409-46-4 (for L-Menthyl isovalerate)[1][2]
89-47-4 (for this compound, isomer unspecified)[3][4]
28221-20-7[4]
IUPAC Name [(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl] 3-methylbutanoate[5]
Synonyms Validolum, Valofin, Menthoval, Menthyl 3-methylbutanoate[4]
Molecular Formula C15H28O2[2][5]
Molecular Weight 240.38 g/mol [2][5]
SMILES C[C@@H]1CC--INVALID-LINK--OC(=O)CC(C)C">C@HC(C)C (for L-Menthyl isovalerate)[5]
InChI Key VYQSSWZYPCCBRN-HZSPNIEDSA-N (for L-Menthyl isovalerate)[5]

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of menthol with isovaleric acid. Several methods have been developed to optimize this reaction in terms of yield, reaction time, and environmental impact.

Traditional Acid-Catalyzed Esterification

This is the conventional method for producing this compound.

Experimental Protocol: A mixture of L-menthol and isovaleric acid is heated in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is typically carried out at temperatures ranging from 100 to 110°C.[6] A patent describes a process where p-toluenesulfonic acid is used as a catalyst at 105-125°C, with the simultaneous distillation of water formed during the reaction.[7] The reaction time for these traditional methods can be up to 20 hours.[7] The work-up procedure involves cooling the reaction mixture, washing with water and a sodium bicarbonate solution to neutralize the acid catalyst and any unreacted isovaleric acid, followed by distillation to purify the final product.[4]

ParameterValue
Reactants L-Menthol, Isovaleric Acid
Catalyst Concentrated H₂SO₄, HCl, or p-toluenesulfonic acid
Temperature 80 - 125°C
Reaction Time Up to 20 hours
Microwave-Assisted Synthesis

Microwave irradiation has been employed to significantly accelerate the esterification process.[8]

Experimental Protocol: L-menthol, isovaleric acid, and an acid catalyst are placed in a microwave-safe vessel. The mixture is then subjected to microwave irradiation. Optimal conditions have been identified as a microwave power of 560 W.[8] When using p-toluenesulfonic acid as the catalyst, an 89% yield can be achieved with an irradiation time of 12 minutes and a molar ratio of isovaleric acid to L-menthol to catalyst of 1:1.2:8.51×10⁻⁵.[1][8]

ParameterValue
Reactants L-Menthol, Isovaleric Acid
Catalyst p-Toluenesulfonic acid
Microwave Power 560 W
Reaction Time 12 minutes
Yield 89%
Palladium-Catalyzed Synthesis

A more complex synthetic route involves the palladium-catalyzed reaction of isobutylene, carbon monoxide, and menthol.[9]

Experimental Protocol: The reaction is carried out in the presence of a catalytic system containing a palladium compound, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a phosphine (B1218219) ligand, like triphenylphosphine (B44618) (PPh₃), along with an acid co-catalyst like p-toluenesulfonic acid.[9] The process is typically conducted in a solvent such as p-xylene (B151628) at temperatures between 90-100°C and under a pressure of synthesis gas (a mixture of carbon monoxide and hydrogen) of 9-30 atm.[9] This method can achieve high yields, with some patented processes reporting up to 99% yield of the target product within 3-8 hours.[7]

ParameterValue
Reactants Isobutylene, Carbon Monoxide, Menthol
Catalyst System Pd(OAc)₂ / PPh₃ / p-Toluenesulfonic acid
Solvent p-Xylene
Temperature 90 - 100°C
Pressure 9 - 30 atm
Yield Up to 99%

Analytical Methodologies

Accurate and precise analytical methods are crucial for the quality control of this compound in various matrices. Gas chromatography is the most common technique employed for its analysis.

Validated Gas Chromatography (GC) Method

A validated GC method with flame-ionization detection (FID) has been developed for the determination of this compound in tablet dosage forms.[10]

Experimental Protocol:

  • Instrumentation: Gas chromatograph equipped with an FID detector.

  • Column: HP-FFAP (nitroterephthalic acid modified polyethylene (B3416737) glycol) fused silica (B1680970) capillary column (30 m x 0.53 mm i.d., 1 µm film thickness).[10]

  • Internal Standard: n-octanol.[10]

  • Sample Preparation: Tablets are suitably dissolved and diluted to fall within the calibration range.

  • Analysis: The prepared sample is injected into the GC system, and the peak areas of this compound and the internal standard are used for quantification.

Quantitative Data from Method Validation:

ParameterMentholThis compound
Linearity Range 0.448 - 2.240 mg/ml1.152 - 5.762 mg/ml
Limit of Detection (LOD) 0.1 mg/ml0.5 mg/ml
Precision (RSD%) < 2.0%< 2.0%
Other Analytical Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used for the identification and confirmation of this compound, as well as for the analysis of its impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are utilized to confirm the chemical structure and stereochemistry of the synthesized this compound.[1]

Biological Activity and Mechanism of Action

This compound is well-known for its anxiolytic (anti-anxiety) and sedative effects and is a key component of the drug Validol.[4][8][10]

Anxiolytic Effects

The primary mechanism underlying the anxiolytic properties of this compound is believed to be its positive allosteric modulation of γ-aminobutyric acid type A (GABAₐ) receptors in the central nervous system.[2][11]

Signaling Pathway: GABA is the main inhibitory neurotransmitter in the brain. When GABA binds to the GABAₐ receptor, it opens a chloride ion channel, leading to an influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing a calming effect. This compound is thought to bind to a site on the GABAₐ receptor that is distinct from the GABA binding site. This allosteric binding enhances the effect of GABA, leading to a greater influx of chloride ions and a more pronounced inhibitory effect. This is similar to the mechanism of action of other anxiolytic agents like benzodiazepines, although menthol's binding site is different.[2][12]

GABAA_Modulation cluster_neuron Postsynaptic Neuron cluster_ion_channel GABAA GABAₐ Receptor (Chloride Channel) Cl_in Chloride Influx (Cl⁻) GABAA->Cl_in Opens Channel Hyperpolarization Neuronal Hyperpolarization Cl_in->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Causes Anxiolytic_Effect Anxiolytic Effect Reduced_Excitability->Anxiolytic_Effect Results in GABA GABA GABA->GABAA Binds Menthyl_Isovalerate This compound Menthyl_Isovalerate->GABAA Positive Allosteric Modulation

References

The Thermal Fortitude of Menthyl Isovalerate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menthyl isovalerate, a menthyl ester of isovaleric acid, is a compound of significant interest in the pharmaceutical and fragrance industries. Its application in various formulations necessitates a thorough understanding of its thermal stability and degradation profile to ensure product quality, safety, and efficacy. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including its physical properties related to thermal stress, a hypothesized degradation pathway based on the pyrolysis of analogous ester compounds, and detailed experimental protocols for its analysis using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Due to a lack of publicly available, specific experimental data on the thermal decomposition of this compound, this guide synthesizes information from related compounds to provide a robust theoretical framework for researchers.

Introduction

This compound is recognized for its characteristic menthol-like aroma and is utilized as a flavoring agent and fragrance component.[1] In the pharmaceutical sector, it is a component of some sedative and anxiolytic preparations.[2] The manufacturing, processing, and long-term storage of products containing this compound can expose the compound to thermal stress. Understanding its response to heat is therefore critical for predicting its shelf-life, identifying potential degradation products, and establishing safe handling and processing parameters.

This guide aims to consolidate the available information on the thermal properties of this compound and to provide a scientifically grounded, albeit hypothesized, model for its thermal degradation. Furthermore, detailed experimental methodologies are presented to enable researchers to conduct their own thermal analysis of this compound.

Physicochemical Properties and Thermal Stability Overview

The thermal stability of a compound is intrinsically linked to its physical and chemical properties. For this compound, key properties are summarized in Table 1. The boiling point of 260-262 °C at atmospheric pressure indicates a relatively low volatility, suggesting that significant vapor pressure-driven loss is not expected at ambient storage conditions but could be a factor at elevated processing temperatures. The flash point of approximately 110-113 °C is a critical parameter for safety, indicating the temperature at which the liquid can produce enough flammable vapor to be ignited in the presence of an ignition source.

Table 1: Physicochemical and Thermal Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₅H₂₈O₂[3]
Molar Mass 240.38 g/mol [3]
Boiling Point 260-262 °C (at 1000 hPa)[1]
Flash Point 110 - 113 °C[4]
Appearance Transparent, colorless, oily liquid[5]
Solubility Practically insoluble in water; soluble in ethanol[1][5]
Hypothetical Onset of Decomposition (TGA, N₂ atmosphere) 250 - 300 °CEstimated based on similar esters
Hypothetical Peak Decomposition Temperature (TGA, N₂ atmosphere) 300 - 350 °CEstimated based on similar esters
Hypothetical Enthalpy of Vaporization (DSC) ~50 - 70 kJ/molEstimated based on similar volatile organic compounds

Disclaimer: The TGA and DSC data presented in this table are hypothetical and estimated based on the thermal behavior of structurally related ester compounds. Experimental verification is required for precise values.

Hypothesized Thermal Degradation Pathway

In the absence of direct experimental evidence for the thermal degradation of this compound, a plausible pathway can be proposed based on established mechanisms for the pyrolysis of esters. Ester pyrolysis is a well-documented class of organic reactions that typically proceeds through a concerted Eᵢ elimination mechanism, requiring a β-hydrogen atom in the alcohol moiety.

For this compound, the degradation is likely to involve two main routes:

  • Pyrolysis of the Menthyl Ester: This pathway is initiated by the abstraction of a β-hydrogen from the menthyl group by the carbonyl oxygen of the ester, proceeding through a six-membered cyclic transition state. This results in the formation of isovaleric acid and a mixture of p-menthene isomers , primarily p-menth-3-ene (B1215651) and p-menth-2-ene. This is analogous to the observed pyrolysis of menthyl acetate (B1210297) and menthyl stearate.

  • Decarboxylation of the Isovalerate Moiety: At higher temperatures, and potentially catalyzed by impurities or container surfaces, the isovaleric acid formed in the initial pyrolysis step can undergo decarboxylation to yield isobutane and carbon dioxide . Alternatively, direct pyrolysis of the ester in the presence of a base (like soda-lime) can lead to the formation of an alkane from the carboxylic acid part.[6]

The proposed degradation pathway is illustrated in the diagram below.

G Hypothesized Thermal Degradation Pathway of this compound MenthylIsovalerate This compound Heat Heat (Pyrolysis) MenthylIsovalerate->Heat TransitionState Six-membered Cyclic Transition State Heat->TransitionState IsovalericAcid Isovaleric Acid TransitionState->IsovalericAcid pMenthene p-Menthene Isomers (p-menth-3-ene, p-menth-2-ene) TransitionState->pMenthene FurtherHeat Further Heat IsovalericAcid->FurtherHeat Isobutane Isobutane FurtherHeat->Isobutane CO2 Carbon Dioxide FurtherHeat->CO2 G Experimental Workflow for TGA Analysis cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_program Thermal Program cluster_analysis Data Analysis Tare Tare Crucible Weigh Weigh 5-10 mg of This compound Tare->Weigh Load Load Sample into TGA Weigh->Load Purge Purge with N₂ or Air (20-50 mL/min) Load->Purge Equilibrate Equilibrate at 30°C Purge->Equilibrate Heat Heat to 600°C (10 °C/min) Equilibrate->Heat Plot Plot TGA and DTG Curves Heat->Plot Determine Determine Tₒₙₛₑₜ and Tₚₑₐₖ Plot->Determine G Experimental Workflow for DSC Analysis cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_program Thermal Program cluster_analysis Data Analysis Weigh Weigh 2-5 mg into Aluminum Pan Seal Hermetically Seal Pan Weigh->Seal Load Load Sample and Reference into DSC Seal->Load Ref Prepare Empty Reference Pan Ref->Load Purge Purge with N₂ (20-50 mL/min) Load->Purge Equilibrate Equilibrate at -50°C Purge->Equilibrate Heat Heat to 300°C (10 °C/min) Equilibrate->Heat Plot Plot DSC Thermogram Heat->Plot Analyze Determine Transition Temperatures and Enthalpies Plot->Analyze

References

Menthyl Isovalerate's Interaction with Biological Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menthyl isovalerate, a menthyl ester of isovaleric acid, is a lipophilic compound with a history of use as a sedative and anxiolytic agent, particularly in the formulation known as Validol.[1][2] Its mechanism of action is thought to involve modulation of neuronal excitability, a process intrinsically linked to the properties and functions of biological membranes. This technical guide provides an in-depth exploration of the interaction of this compound with cellular membranes, drawing upon its physicochemical properties and the well-documented effects of its constituent moities, menthol (B31143) and isovaleric acid, on membrane structure and function. While direct experimental data on this compound's membrane interactions are limited, this guide synthesizes available information to build a comprehensive model of its likely behavior, offering a valuable resource for researchers in pharmacology and drug development.

Physicochemical Properties of this compound

The interaction of any molecule with a biological membrane is fundamentally governed by its physicochemical properties. This compound is a colorless, oily liquid with a characteristic menthol aroma.[1] Its lipophilic nature is a key determinant of its ability to partition into the lipid bilayer of cell membranes.

PropertyValueSource
Molecular Formula C15H28O2[1][3]
Molecular Weight 240.38 g/mol [2][3]
Appearance Transparent, colorless, oily liquid[1]
Odor Menthol-like[1]
Solubility in Water Practically insoluble[1][4]
Solubility in Ethanol Slightly soluble[1][2]
Boiling Point 260.00 to 262.00 °C @ 750.00 mm Hg[4]
logP (Octanol-Water Partition Coefficient) 4.03650[3]

Table 1: Physicochemical Properties of this compound. The high logP value indicates a strong preference for lipid environments over aqueous ones, suggesting that this compound will readily partition into cellular membranes.[3][5]

Postulated Interactions with the Lipid Bilayer

Given its high lipophilicity, this compound is expected to readily insert into the lipid bilayer of cell membranes.[3] This partitioning can lead to several alterations in membrane properties, primarily influenced by the menthol moiety.

Effects on Membrane Fluidity

Menthol has been shown to increase the fluidity of biological membranes.[6][7] It is hypothesized that menthol, and by extension this compound, intercalates between the phospholipid acyl chains, disrupting the ordered packing of the lipids.[7][8] This disruption increases the rotational and lateral diffusion of membrane components.[9]

  • Mechanism: Insertion of the bulky menthyl group into the hydrophobic core of the bilayer creates spacing between phospholipid tails, reducing van der Waals interactions and lowering the phase transition temperature of the membrane.

  • Consequence: Increased membrane fluidity can modulate the activity of embedded membrane proteins, such as ion channels and receptors, by altering their conformational dynamics.[6]

Alterations in Membrane Permeability

An increase in membrane fluidity is often correlated with an increase in its permeability to small molecules.[8] By disordering the lipid packing, menthol can create transient pores or defects in the membrane, facilitating the passage of ions and other small molecules that would otherwise be restricted.[10] This effect is a key mechanism behind the use of menthol as a penetration enhancer in transdermal drug delivery.[8][11]

Modulation of Ion Channels and Receptors

The primary pharmacological effects of this compound are likely mediated through its interaction with specific ion channels and receptors embedded within the neuronal membranes. The menthol component is known to interact with several key targets.

Transient Receptor Potential Melastatin 8 (TRPM8)

Menthol is a well-established agonist of the TRPM8 channel, which is responsible for the sensation of cold.[12] While the primary role of TRPM8 is in thermosensation, its activation can also influence neuronal excitability. It is plausible that this compound, containing the menthyl group, could also modulate TRPM8 activity, although direct evidence is lacking.

GABA-A Receptors

A significant body of evidence points to the modulation of GABA-A receptors as a key mechanism for the anxiolytic and sedative effects of menthol and related compounds.[13][14][15] Menthol acts as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of GABA.[14][16] This action is stereoselective, with different menthol isomers exhibiting varying potencies.[17] It is highly probable that this compound shares this property, contributing to its calming effects.

Voltage-Gated Sodium and Calcium Channels

Menthol has been shown to block voltage-gated sodium channels, which would lead to a decrease in neuronal excitability.[12] It can also inhibit voltage-gated calcium channels.[12] These actions would contribute to the overall sedative effect by reducing the likelihood of action potential generation and neurotransmitter release.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the postulated signaling pathways affected by this compound and a general workflow for investigating its interaction with biological membranes.

G Postulated Signaling Pathway of this compound Menthyl_Isovalerate This compound Membrane Biological Membrane Menthyl_Isovalerate->Membrane Partitions into GABA_A_Receptor GABA-A Receptor Menthyl_Isovalerate->GABA_A_Receptor Modulates Ion_Channels Voltage-Gated Na+/Ca2+ Channels Menthyl_Isovalerate->Ion_Channels Blocks Increased_Fluidity Increased Membrane Fluidity / Permeability Membrane->Increased_Fluidity Enhanced_GABA_inhibition Enhanced GABAergic Inhibition GABA_A_Receptor->Enhanced_GABA_inhibition Reduced_Excitability Reduced Neuronal Excitability Ion_Channels->Reduced_Excitability Increased_Fluidity->GABA_A_Receptor Influences conformation Increased_Fluidity->Ion_Channels Influences conformation Sedative_Anxiolytic_Effect Sedative / Anxiolytic Effect Enhanced_GABA_inhibition->Sedative_Anxiolytic_Effect Reduced_Excitability->Sedative_Anxiolytic_Effect

Postulated signaling pathway of this compound.

G Experimental Workflow for Studying this compound-Membrane Interactions cluster_0 In Vitro / In Silico cluster_1 Biophysical Characterization cluster_2 Functional Assays cluster_3 Data Analysis & Interpretation Physicochemical Determine Physicochemical Properties (LogP, Solubility) MD_Simulations Molecular Dynamics Simulations Physicochemical->MD_Simulations Model_Membranes Prepare Model Membranes (Liposomes, Monolayers) DSC Differential Scanning Calorimetry (DSC) Model_Membranes->DSC Fluorescence Fluorescence Spectroscopy (Anisotropy) Model_Membranes->Fluorescence ESR Electron Spin Resonance (ESR) Model_Membranes->ESR Data_Integration Integrate Biophysical and Functional Data DSC->Data_Integration Fluorescence->Data_Integration ESR->Data_Integration Patch_Clamp Patch-Clamp Electrophysiology (Ion Channel Activity) Patch_Clamp->Data_Integration Permeability_Assay Permeability Assays (e.g., PAMPA) Permeability_Assay->Data_Integration Receptor_Binding Receptor Binding Assays (e.g., GABA-A) Receptor_Binding->Data_Integration Mechanism_Elucidation Elucidate Mechanism of Action Data_Integration->Mechanism_Elucidation

Experimental workflow for studying this compound-membrane interactions.

Experimental Protocols

Determination of Membrane Partition Coefficient (Kp)

The partition coefficient describes the equilibrium distribution of a compound between the lipid and aqueous phases.

  • Method: Derivative Spectrophotometry[18]

    • Prepare large unilamellar vesicles (LUVs) of a defined lipid composition (e.g., POPC) by extrusion.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

    • Add increasing concentrations of LUVs to a fixed concentration of this compound in an aqueous buffer.

    • Incubate the samples to allow for partitioning equilibrium to be reached.

    • Measure the UV-Vis absorption spectrum of each sample.

    • Calculate the second derivative of the spectra to resolve the spectral shift of this compound upon partitioning into the lipid phase.

    • Determine the Kp from the changes in the derivative spectra as a function of lipid concentration.

Measurement of Membrane Fluidity

Membrane fluidity can be assessed by measuring the rotational mobility of a fluorescent probe embedded in the lipid bilayer.

  • Method: Fluorescence Anisotropy[7]

    • Prepare LUVs containing a fluorescent probe (e.g., DPH or TMA-DPH).

    • Add this compound at various concentrations to the liposome (B1194612) suspension.

    • Incubate the samples at a controlled temperature.

    • Measure the fluorescence anisotropy of the probe using a fluorescence spectrophotometer with polarizing filters.

    • A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.

Patch-Clamp Electrophysiology for Ion Channel Modulation

This technique allows for the direct measurement of ion flow through channels in the cell membrane.

  • Method: Whole-Cell Patch-Clamp[15]

    • Culture cells expressing the ion channel of interest (e.g., GABA-A receptors in HEK293 cells).

    • Position a glass micropipette filled with an appropriate intracellular solution onto the surface of a single cell.

    • Apply suction to form a high-resistance seal and then rupture the membrane patch to achieve the whole-cell configuration.

    • Perfuse the cell with an extracellular solution containing the agonist for the channel (e.g., GABA).

    • Apply this compound to the extracellular solution and record the changes in the ion current.

    • An increase in the current in the presence of the agonist indicates positive allosteric modulation.

Conclusion

This compound is a lipophilic molecule that is expected to readily interact with biological membranes. Based on the well-documented effects of its menthol moiety, it is postulated that this compound increases membrane fluidity and permeability, and modulates the activity of key neuronal ion channels and receptors, including GABA-A receptors and voltage-gated sodium and calcium channels. These interactions with the lipid bilayer and embedded proteins likely form the molecular basis for its observed sedative and anxiolytic properties. Further direct experimental investigation is warranted to fully elucidate the specific molecular interactions and quantify the effects of this compound on biological membranes. This knowledge will be crucial for a complete understanding of its pharmacological profile and for the development of novel therapeutics targeting membrane-associated proteins.

References

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of Menthyl Isovalerate Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analysis of impurities in Menthyl isovalerate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, an ester of menthol (B31143) and isovaleric acid, is utilized as a flavoring agent in food and fragrance applications, and as an active pharmaceutical ingredient.[1][2][3] Ensuring the purity of this compound is critical for its quality, safety, and efficacy. This application note details the potential impurities arising from synthesis and degradation, provides a validated analytical methodology, and outlines detailed experimental protocols for sample preparation and GC-MS analysis.

Introduction to this compound and its Potential Impurities

This compound is synthesized primarily through the esterification of L-menthol with isovaleric acid, often in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[1][2] The manufacturing process and subsequent storage can introduce various impurities that may affect the final product's quality.

1.1. Process-Related Impurities

Process-related impurities are substances that are introduced or formed during the synthesis of this compound. The most common process-related impurities include:

  • Unreacted Starting Materials:

    • L-Menthol

    • Isovaleric Acid

  • Byproducts:

    • Isomeric Menthenes: These can form if the reaction conditions, particularly temperature and acidity, are not carefully controlled.[4]

    • Byproducts from excess menthol: Heating excess menthol during synthesis can lead to the formation of various side products.

1.2. Degradation-Related Impurities

Degradation impurities result from the chemical breakdown of this compound over time due to environmental factors such as heat, light, and moisture. As an ester, this compound is susceptible to hydrolysis.

  • Hydrolysis Products:

    • L-Menthol

    • Isovaleric Acid

The primary degradation pathway for this compound is the reverse of its synthesis reaction, where the ester bond is cleaved by water to yield the parent alcohol and carboxylic acid.[1]

Quantitative Data Summary

Table 1: Linearity and Detection Limits for this compound and Menthol

CompoundLinearity Range (mg/mL)Limit of Detection (LOD) (mg/mL)
This compound1.152 - 5.7620.5
Menthol0.448 - 2.2400.1

Data sourced from a validated GC-FID method for Validol tablets.[3][4]

Experimental Protocols

This section provides detailed protocols for the GC-MS analysis of this compound impurities.

3.1. Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC-MS analysis.

Objective: To prepare a this compound sample solution suitable for GC-MS injection, free of non-volatile residues and at an appropriate concentration.

Materials:

  • This compound sample

  • Hexane (B92381) (GC grade or equivalent high purity solvent)

  • Volumetric flasks (10 mL)

  • Micropipettes

  • GC vials with caps (B75204) and septa

Protocol:

  • Sample Weighing: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolution: Add approximately 5 mL of hexane to the volumetric flask and swirl to dissolve the sample completely.

  • Dilution: Once the sample is fully dissolved, dilute to the mark with hexane.

  • Final Concentration: This results in a sample concentration of approximately 10 mg/mL. For the analysis of trace impurities, a more concentrated sample may be prepared, ensuring that the main component does not overload the GC column.

  • Transfer to GC Vial: Using a micropipette, transfer an aliquot of the prepared sample solution into a GC vial and seal it with a cap and septum.

3.2. GC-MS Method

This method is designed for the separation and identification of this compound and its potential impurities.

Table 2: GC-MS Parameters

ParameterValue
Gas Chromatograph
ColumnHP-FFAP (nitroterephthalic acid modified polyethylene (B3416737) glycol) fused silica (B1680970) capillary column, 30 m x 0.53 mm i.d., 1 µm film thickness[3] OR J&W DB-5 (30 m x 0.25 mm ID x 0.25 μm film thickness)[5]
Inlet Temperature250 °C[6]
Injection Volume1 µL
Injection ModeSplit (e.g., 50:1 split ratio)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)[6]
Oven Temperature ProgramInitial temperature 60 °C, hold for 2 minutes, ramp at 10 °C/min to 240 °C, hold for 10 minutes.[5]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range40-400 amu
Scan ModeFull Scan for qualitative analysis of unknown impurities. Selected Ion Monitoring (SIM) for quantitative analysis of known impurities (e.g., m/z for menthol: 71, 81, 95; m/z for isovaleric acid: 60, 74, 102).[6][7]
Transfer Line Temperature250 °C[6]
Ion Source Temperature230 °C

Visualization of Workflows and Relationships

4.1. Experimental Workflow for GC-MS Analysis

The following diagram illustrates the complete workflow from sample receipt to data analysis for the determination of impurities in this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample_receipt Sample Receipt weighing Weighing sample_receipt->weighing dissolution Dissolution in Hexane weighing->dissolution dilution Dilution to Final Concentration dissolution->dilution vialing Transfer to GC Vial dilution->vialing injection Sample Injection vialing->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection peak_integration Peak Integration detection->peak_integration library_search Mass Spectral Library Search peak_integration->library_search quantification Quantification of Impurities peak_integration->quantification reporting Reporting of Results library_search->reporting quantification->reporting

Caption: Experimental workflow for GC-MS analysis of this compound impurities.

4.2. Logical Relationship of this compound Impurities

This diagram illustrates the relationship between the manufacturing process, degradation, and the resulting impurities in this compound.

impurity_relationship cluster_synthesis Synthesis Process cluster_product Final Product cluster_impurities Potential Impurities menthol L-Menthol esterification Esterification menthol->esterification unreacted_menthol Unreacted L-Menthol menthol->unreacted_menthol Process-Related isovaleric_acid Isovaleric Acid isovaleric_acid->esterification unreacted_acid Unreacted Isovaleric Acid isovaleric_acid->unreacted_acid Process-Related menthyl_isovalerate This compound esterification->menthyl_isovalerate byproducts Synthesis Byproducts (e.g., Isomeric Menthenes) esterification->byproducts Process-Related degradation_products Degradation Products (from Hydrolysis) menthyl_isovalerate->degradation_products Degradation degradation_products->unreacted_menthol degradation_products->unreacted_acid

Caption: Logical relationship of this compound and its potential impurities.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the identification and quantification of impurities in this compound. By understanding the potential sources of impurities and employing a validated analytical method, researchers, scientists, and drug development professionals can ensure the quality and safety of this compound-containing products. The provided protocols serve as a strong foundation for routine quality control and stability testing.

References

Application Note and Protocol for Chiral Separation of Menthyl Isovalerate Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthyl isovalerate, an ester of menthol (B31143) and isovaleric acid, is a chiral compound with applications in the pharmaceutical, flavor, and fragrance industries. The stereochemistry of this compound is of critical importance as different enantiomers can exhibit distinct biological activities and sensory properties. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a robust and widely utilized technique for the separation and quantification of enantiomers.[1] This application note provides a detailed protocol for the chiral separation of this compound enantiomers, enabling accurate determination of enantiomeric purity.

The separation of enantiomers is a significant challenge in analytical chemistry due to their identical physical and chemical properties in an achiral environment. Chiral chromatography overcomes this by using a stationary phase that can form transient diastereomeric complexes with the enantiomers, leading to different retention times.[2] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for a broad range of chiral separations.[3]

Experimental Protocols

This section details the necessary equipment, reagents, and a comprehensive step-by-step procedure for the chiral HPLC separation of this compound enantiomers. The following protocol is a recommended starting point and may require optimization for specific instrumentation and sample matrices.

Instrumentation and Materials
  • HPLC System: A system equipped with a pump capable of delivering a stable isocratic mobile phase, an autosampler, a column thermostat, and a suitable detector.

  • Detector: A UV detector is commonly used. If the analyte has a weak chromophore, a Refractive Index (RI) detector can be an alternative.[1]

  • Chiral Column: A polysaccharide-based chiral stationary phase is recommended. A column such as the CHIRALPAK® IC or a similar cellulose-based column is a good starting point.[4]

  • Solvents: HPLC-grade n-hexane and ethanol (B145695) are required for the mobile phase.

  • Sample: A racemic standard of this compound for method development and system suitability, and the sample to be analyzed.

Sample Preparation
  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase (e.g., a mixture of n-hexane and ethanol).

  • For the sample to be analyzed, dissolve a known quantity in the mobile phase to achieve a concentration within the linear range of the detector.

  • Filter all sample solutions through a 0.45 µm syringe filter prior to injection to prevent particulate matter from damaging the column.

HPLC Method

The following table summarizes the recommended HPLC conditions for the chiral separation of this compound enantiomers. These conditions are based on a successful separation of menthyl ester diastereomers and are expected to be a good starting point for enantiomer separation.[4]

ParameterRecommended Condition
Column CHIRALPAK® IC (4.6 x 250 mm, 5 µm) or equivalent
Mobile Phase n-Hexane:Ethanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 210 nm
Data Analysis
  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (% ee) using the following formula:

    % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Data Presentation

The following table presents hypothetical quantitative data that could be obtained from the chiral separation of this compound enantiomers using the protocol described above. This table is for illustrative purposes to demonstrate how to present the results clearly.

EnantiomerRetention Time (min)Peak AreaResolution (Rs)
Enantiomer 19.8501234\multirow{2}{*}{> 2.0}
Enantiomer 211.5498765

Note: The resolution (Rs) between the two enantiomeric peaks should be greater than 1.5 for baseline separation.

Experimental Workflow and Signaling Pathways

The logical flow of the experimental process, from sample preparation to data analysis, is crucial for obtaining reliable and reproducible results.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample This compound Sample dissolve Dissolve in Mobile Phase sample->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separation Chiral Separation on CSP inject->separation detection UV/RI Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % Enantiomeric Excess integrate->calculate

Caption: Experimental workflow for the chiral separation of this compound.

The chiral recognition mechanism on a polysaccharide-based CSP involves a combination of interactions between the analyte and the chiral selector. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, which collectively create a three-point interaction model necessary for chiral discrimination.

signaling_pathway cluster_analyte This compound Enantiomer cluster_csp Chiral Stationary Phase cluster_interaction Chiral Recognition enantiomer Analyte h_bond Hydrogen Bonding enantiomer->h_bond dipole Dipole-Dipole enantiomer->dipole steric Steric Interactions enantiomer->steric csp Polysaccharide Derivative csp->h_bond csp->dipole csp->steric complex Differential Retention h_bond->complex Forms Transient Diastereomeric Complex dipole->complex Forms Transient Diastereomeric Complex steric->complex Forms Transient Diastereomeric Complex

Caption: Chiral recognition mechanism on a polysaccharide-based CSP.

References

Application Notes and Protocols for the Extraction of Menthyl Isovalerate from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthyl isovalerate, an ester of menthol (B31143) and isovaleric acid, is a compound of interest for its potential therapeutic properties, including anxiolytic and sedative effects. It is found in the essential oils of various plants, notably in species of the Valeriana and Mentha genera. This document provides detailed protocols for the extraction, isolation, and quantification of this compound from natural sources, tailored for research and drug development applications.

Data Presentation: Composition of Relevant Essential Oils

While specific quantitative data for this compound is not abundant in publicly available literature, the following tables summarize the composition of essential oils from Valeriana officinalis and Mentha species, highlighting compounds structurally related to this compound or indicative of the general chemical profile of the extracts. This data can be used to infer the potential presence and relative abundance of this compound and to select appropriate extraction and analytical methods.

Table 1: Major Chemical Constituents of Valeriana officinalis Root Essential Oil Obtained by Different Extraction Methods

CompoundHydrodistillation (%)Supercritical CO2 Extraction (%)
Bornyl acetate (B1210297)11.62.3 - 7.7
Valerenic acid8.08.2 - 11.8
(Z)-Valerenyl acetate7.94.5 - 6.5
Acetoxyvaleranone7.65.6 - 9.6
Isovaleric acidNot Reported18.7 - 41.8
ValerenolNot Reported3.7 - 5.2
This compoundNot explicitly quantifiedNot explicitly quantified

Data compiled from a comparative study on Iranian Valeriana officinalis. The presence and quantity of this compound may vary depending on the plant's origin and chemotype.

Table 2: Selected Chemical Constituents of Essential Oils from Various Mentha Species

SpeciesMajor Compounds (%)Menthyl Esters Reported
Mentha piperitaMenthone (29.01), Menthol (5.58), Menthyl acetate (3.34)[1]Menthyl acetate[1]
Mentha rotundifoliaMenthol (40.50), Menthone (5.0), Menthyl acetate (4.5)[2]Menthyl acetate[2]
Mentha arvensisMenthol (77.94), Isomenthone (5.24), Neomenthyl acetate (5.18)[3]Neomenthyl acetate[3]

The presence of menthyl acetate in several Mentha species suggests the potential for this compound to be present, as they share the same menthyl moiety.

Experimental Protocols

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. Due to its ester nature, methods that are effective for extracting sesquiterpenes and other less volatile components are recommended.

Protocol 1: Steam Distillation

Steam distillation is a common method for extracting essential oils. To optimize for this compound, which is less volatile than monoterpenes, a longer distillation time is recommended.

Objective: To extract the essential oil containing this compound from plant material (e.g., Valeriana officinalis roots or Mentha spp. leaves).

Materials:

  • Dried and coarsely powdered plant material

  • Distilled water

  • Steam distillation apparatus (Clevenger-type)

  • Heating mantle

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Place 100 g of the powdered plant material into the distillation flask.

  • Add 1 L of distilled water to the flask, ensuring the plant material is fully submerged.

  • Set up the steam distillation apparatus.

  • Heat the flask to boiling and maintain a steady distillation rate (approximately 2-3 mL/min).

  • Continue the distillation for at least 4 hours to ensure the extraction of less volatile components like this compound.

  • Collect the essential oil that separates from the hydrosol in the collection tube.

  • Carefully separate the oil from the aqueous layer.

  • Dry the collected essential oil over anhydrous sodium sulfate.

  • Store the dried oil in a sealed glass vial at 4°C in the dark.

Protocol 2: Solvent Extraction (Soxhlet)

Solvent extraction can be more efficient for less volatile compounds and can yield a more complex extract.

Objective: To perform an exhaustive extraction of this compound and other phytochemicals using an organic solvent.

Materials:

  • Dried and finely powdered plant material

  • Soxhlet extractor

  • Cellulose (B213188) thimble

  • Round-bottom flask

  • Heating mantle

  • Condenser

  • n-Hexane or ethanol (B145695) (reagent grade)

  • Rotary evaporator

Procedure:

  • Place 20 g of the powdered plant material into a cellulose thimble.

  • Place the thimble inside the Soxhlet extractor.

  • Fill a round-bottom flask with 250 mL of the chosen solvent (n-hexane for a less polar extract or ethanol for a broader range of compounds).

  • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

  • Allow the extraction to proceed for 6-8 hours, ensuring continuous siphoning of the solvent.

  • After extraction, cool the apparatus and dismantle it.

  • Concentrate the extract by removing the solvent using a rotary evaporator under reduced pressure.

  • The resulting oleoresin contains the extracted compounds, including this compound.

Protocol 3: Supercritical CO2 (SC-CO2) Extraction

SC-CO2 extraction is a green and highly tunable method that can provide a clean extract free of organic solvents.[4]

Objective: To selectively extract this compound using supercritical carbon dioxide.

Materials:

  • Dried and powdered plant material (particle size ~0.5 mm)

  • Supercritical fluid extractor

  • High-purity CO2

  • Ethanol (as a co-solvent, optional)

Procedure:

  • Load the extraction vessel with the powdered plant material.

  • Set the extraction parameters. Based on studies of similar compounds in Valeriana officinalis, the following conditions are recommended as a starting point:

    • Pressure: 100 - 150 bar

    • Temperature: 40 - 50 °C

    • CO2 flow rate: 2-3 kg/h

  • If a more polar profile is desired, ethanol can be added as a co-solvent (e.g., 5-10%).

  • Pressurize the system with CO2 to the desired setpoint.

  • Initiate the extraction and collect the extract from the separator. The extraction time will depend on the equipment and desired yield, typically ranging from 1 to 4 hours.

  • After extraction, depressurize the system carefully.

  • The collected extract can be directly analyzed or further purified.

Protocol 4: Analytical Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and quantification of volatile and semi-volatile compounds in essential oils.[5]

Objective: To identify and quantify this compound in the obtained extracts.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, DB-5, or similar non-polar column)

  • Helium (carrier gas)

  • This compound analytical standard

  • Internal standard (e.g., n-octanol or other suitable compound not present in the extract)

  • Volumetric flasks and pipettes

  • Solvent for dilution (e.g., hexane (B92381) or ethyl acetate)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the extract in the chosen solvent.

    • Prepare a series of calibration standards of this compound with a fixed concentration of the internal standard.

    • Prepare the sample for injection by diluting the extract stock solution and adding the internal standard to the same final concentration as in the calibration standards.

  • GC-MS Conditions (suggested):

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (split or splitless, depending on concentration)

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp: 5°C/min to 240°C

      • Hold at 240°C for 5 minutes

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • MS Conditions:

      • Ion Source Temperature: 230°C

      • Transfer Line Temperature: 280°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 40-400

  • Data Analysis:

    • Identify the this compound peak in the chromatogram by comparing its retention time and mass spectrum with the analytical standard.

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.

    • Quantify the amount of this compound in the extract using the calibration curve.

Mandatory Visualizations

Extraction_Workflow cluster_extraction Extraction Methods Plant_Material Plant Material (Valeriana officinalis roots or Mentha spp. leaves) Grinding Grinding and Drying Plant_Material->Grinding Steam_Distillation Steam Distillation Grinding->Steam_Distillation Solvent_Extraction Solvent Extraction (Soxhlet) Grinding->Solvent_Extraction SC_CO2_Extraction Supercritical CO2 Extraction Grinding->SC_CO2_Extraction Crude_Extract Crude Extract / Essential Oil Steam_Distillation->Crude_Extract Solvent_Extraction->Crude_Extract SC_CO2_Extraction->Crude_Extract Purification Purification (Optional, e.g., Fractional Distillation) Crude_Extract->Purification Analysis GC-MS Analysis (Identification and Quantification) Crude_Extract->Analysis Purification->Analysis Menthyl_Isovalerate Isolated this compound Analysis->Menthyl_Isovalerate

Caption: Experimental workflow for the extraction and analysis of this compound.

GC_MS_Analysis_Pathway cluster_sample_prep Sample Preparation cluster_gc_separation Gas Chromatography cluster_ms_detection Mass Spectrometry Extract Plant Extract Dilution Dilution with Solvent Extract->Dilution Add_IS Addition of Internal Standard Dilution->Add_IS Injection Injection Add_IS->Injection Column Capillary Column Separation Injection->Column Ionization Electron Ionization Column->Ionization Mass_Analyzer Mass Analyzer (Quadrupole) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Analysis Data Analysis (Quantification) Detector->Data_Analysis

Caption: Logical pathway for the GC-MS analysis of this compound.

References

Enzymatic Synthesis of Menthyl Isovalerate Using Lipase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthyl isovalerate, a key component of sedative preparations and a valuable fragrance and flavor compound, is traditionally synthesized through chemical methods that often require harsh conditions and catalysts. The enzymatic synthesis of this compound using lipases presents a green and highly selective alternative. Lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) are versatile enzymes that can catalyze esterification reactions in non-aqueous media with high efficiency and stereoselectivity. This application note provides detailed protocols for the lipase-catalyzed synthesis of this compound, including lipase (B570770) screening, reaction optimization, and product analysis.

Data Presentation

The following tables summarize quantitative data from studies on the enzymatic synthesis of menthyl esters and other relevant flavor esters. This data can be used as a starting point for the optimization of this compound synthesis.

Table 1: Lipase Screening for the Synthesis of Menthyl and Other Flavor Esters

Lipase SourceSubstratesSolventTemperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Candida rugosal-Menthol (B7771125), Oleic AcidSolvent-free302474.6
Pseudomonas sp.l-Menthol, Oleic AcidSolvent-free302423.5
Alcaligenes sp.l-Menthol, Oleic AcidSolvent-free302410.8
Candida antarctica Lipase B (Novozym 435)(R/S)-2-methyl-1-butanol, Vinyl AcetateIonic Liquid--High enantioselectivity
Geobacillus zalihae T1 LipaseMenthol (B31143), Butyric AnhydrideSolvent-free6013.1599.3[1]
Rhizomucor miehei (Lipozyme IM-20)Isoamyl alcohol, Isovaleric acidn-hexane50144>85

Table 2: Optimization of Reaction Parameters for Menthyl Ester Synthesis

ParameterRange StudiedOptimal ValueEster SynthesizedLipase SourceSolventYield (%)Reference
Temperature (°C)25 - 6537.1l-Menthyl butyrate (B1204436)Candida rugosa-72.6
Temperature (°C)40 - 6060Menthyl butyrateGeobacillus zalihaeSolvent-free99.3[1]
Substrate Molar Ratio (Alcohol:Acid)1:1 - 1:31:2.6 (Menthol:Butyric Anhydride)l-Menthyl butyrateCandida rugosa-72.6
Substrate Molar Ratio (Alcohol:Acid)1:1 - 3:11:2.7 (Menthol:Butyric Anhydride)Menthyl butyrateGeobacillus zalihaeSolvent-free99.3[1]
Enzyme Amount (% of l-menthol)10 - 5031.7l-Menthyl butyrateCandida rugosa-72.6
Enzyme Amount (% w/w)-0.43Menthyl butyrateGeobacillus zalihaeSolvent-free99.3[1]
Reaction Time (h)2 - 108.7l-Menthyl butyrateCandida rugosa-72.6
Reaction Time (h)10 - 3013.15Menthyl butyrateGeobacillus zalihaeSolvent-free99.3[1]

Experimental Protocols

Protocol 1: Screening of Lipases for this compound Synthesis

Objective: To identify the most effective lipase for the esterification of menthol and isovaleric acid.

Materials:

  • l-Menthol

  • Isovaleric acid

  • Various lipases (e.g., from Candida rugosa, Candida antarctica, Pseudomonas cepacia, Rhizomucor miehei), both free and immobilized forms.

  • Solvent (e.g., n-hexane, isooctane, or solvent-free system).

  • Molecular sieves (3Å), activated.

  • Reaction vials (e.g., 20 mL screw-capped glass vials).

  • Incubator shaker.

  • Gas chromatograph with a flame ionization detector (GC-FID).

Procedure:

  • In a reaction vial, combine l-menthol and isovaleric acid at a 1:1 molar ratio. For a solvent-based reaction, add 5 mL of the chosen solvent.

  • Add a catalytic amount of lipase (e.g., 50 mg of free lipase powder or 100 mg of immobilized lipase).

  • For non-aqueous reactions, add activated molecular sieves (approximately 10% w/v of the solvent) to remove the water produced during esterification.

  • Seal the vials and place them in an incubator shaker at a controlled temperature (e.g., 40°C) and agitation (e.g., 200 rpm).

  • Take aliquots of the reaction mixture at regular intervals (e.g., 4, 8, 12, and 24 hours).

  • Analyze the aliquots by GC-FID to determine the conversion of menthol and the yield of this compound.

  • Run a control reaction without the enzyme to check for non-enzymatic esterification.

  • Select the lipase that provides the highest yield of this compound for further optimization.

Protocol 2: Optimization of Reaction Conditions

Objective: To determine the optimal reaction parameters (temperature, substrate molar ratio, and enzyme concentration) for the synthesis of this compound using the selected lipase.

Procedure:

  • Temperature Optimization: Set up a series of reactions as described in Protocol 1, using the best-performing lipase. Incubate the reactions at different temperatures (e.g., 30°C, 40°C, 50°C, 60°C).

  • Substrate Molar Ratio Optimization: Set up reactions with varying molar ratios of l-menthol to isovaleric acid (e.g., 1:1, 1:1.5, 1:2, 1.5:1, 2:1) at the optimal temperature.

  • Enzyme Concentration Optimization: At the optimal temperature and substrate molar ratio, vary the concentration of the lipase (e.g., 1%, 2%, 5%, 10% by weight of the limiting substrate).

  • Monitor each reaction by GC-FID at set time points to determine the initial reaction rate and the final product yield.

  • The optimal conditions are those that provide the highest yield in the shortest time.

Protocol 3: Analytical Method - Gas Chromatography (GC)

Objective: To quantify the concentration of menthol and this compound in the reaction mixture.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: HP-FFAP (nitroterephthalic acid modified polyethylene (B3416737) glycol) fused silica (B1680970) capillary column (30 m x 0.53 mm i.d., 1 µm film thickness).

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold at 220°C for 5 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dilute the reaction aliquot in a suitable solvent (e.g., n-hexane or ethanol) before injection.

Quantification:

  • Prepare standard solutions of l-menthol and this compound of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration for each compound.

  • Determine the concentration of menthol and this compound in the reaction samples by comparing their peak areas to the calibration curve.

  • Calculate the percentage conversion of menthol and the yield of this compound.

Visualizations

Enzymatic_Esterification cluster_reactants Reactants cluster_products Products Menthol l-Menthol Lipase Lipase (e.g., Candida rugosa) Menthol->Lipase IsovalericAcid Isovaleric Acid IsovalericAcid->Lipase MenthylIsovalerate This compound Lipase->MenthylIsovalerate Water Water Lipase->Water

Caption: Enzymatic esterification of l-menthol and isovaleric acid.

Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis & Optimization cluster_analysis Analysis Reactants Prepare Reactants (Menthol, Isovaleric Acid) Esterification Perform Esterification Reactions Reactants->Esterification LipaseScreen Select Lipases for Screening LipaseScreen->Esterification Sampling Take Aliquots Esterification->Sampling OptimizeTemp Optimize Temperature OptimizeTemp->Esterification OptimizeRatio Optimize Substrate Ratio OptimizeRatio->Esterification OptimizeEnzyme Optimize Enzyme Conc. OptimizeEnzyme->Esterification GC_Analysis GC-FID Analysis Sampling->GC_Analysis Data Calculate Yield & Conversion GC_Analysis->Data Data->OptimizeTemp Data->OptimizeRatio Data->OptimizeEnzyme

Caption: Workflow for optimization of this compound synthesis.

Signaling_Pathway cluster_lipase_mechanism Lipase Catalytic Mechanism (Ping-Pong Bi-Bi) E1 Lipase (E) + Menthol (A) EA E-Menthol Complex (EA) E1->EA E_acyl Acyl-Enzyme Intermediate (F) + Water (P) EA->E_acyl E_acyl_IV F + Isovaleric Acid (B) E_acyl->E_acyl_IV FB F-Isovaleric Acid Complex (FB) E_acyl_IV->FB E2 Lipase (E) + this compound (Q) FB->E2

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Menthyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of menthyl isovalerate via a microwave-assisted esterification reaction. This compound is a key component in various pharmaceutical and fragrance applications. Microwave-assisted synthesis offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods.[1][2] This protocol outlines the necessary reagents, equipment, and procedural steps for two effective acid-catalyzed methods, yielding high-purity this compound in significantly reduced reaction times.

Introduction

This compound, the ester of menthol (B31143) and isovaleric acid, is widely used for its characteristic aroma and therapeutic properties. Traditional synthesis methods often involve prolonged reaction times and the use of large quantities of solvents.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products.[1][2] The direct interaction of microwave irradiation with polar molecules in the reaction mixture allows for rapid and uniform heating, which can significantly reduce reaction times from hours to minutes. This application note details a validated microwave-assisted protocol for the synthesis of this compound, providing a foundation for further research and development.

Data Summary

The following table summarizes the key quantitative data for the microwave-assisted synthesis of this compound using two different acid catalysts.

CatalystMolar Ratio (Menthol:Isovaleric Acid:Catalyst)Microwave Power (W)Reaction Time (min)Yield (%)
Concentrated H₂SO₄1 : 1 : 4.8 x 10⁻⁵560259
p-Toluenesulfonic Acid (p-TsOH)1 : 1.2 : 8.51 x 10⁻⁵5601289

Table 1: Comparison of Catalysts and Reaction Conditions for Microwave-Assisted Synthesis of this compound.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound using either concentrated sulfuric acid or p-toluenesulfonic acid as a catalyst under microwave irradiation.

Materials and Equipment
  • l-Menthol (B7771125)

  • Isovaleric acid

  • Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Microwave reactor (e.g., Samsung MB 39449G or a dedicated laboratory microwave synthesis system)

  • Round-bottom flask (suitable for the microwave reactor)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Protocol 1: Synthesis using Concentrated Sulfuric Acid
  • Reaction Setup: In a microwave-safe round-bottom flask equipped with a magnetic stir bar, combine l-menthol and isovaleric acid in a 1:1 molar ratio.

  • Catalyst Addition: Carefully add concentrated sulfuric acid to the mixture, maintaining the molar ratio of menthol to sulfuric acid at 1 : 4.8 x 10⁻⁵.

  • Microwave Irradiation: Place the flask in the microwave reactor and irradiate at 560 W for 2 minutes.[1]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with diethyl ether.

    • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • For higher purity, the product can be further purified by vacuum distillation.

Protocol 2: Synthesis using p-Toluenesulfonic Acid
  • Reaction Setup: In a microwave-safe round-bottom flask with a magnetic stir bar, combine l-menthol, isovaleric acid, and p-toluenesulfonic acid in a molar ratio of 1 : 1.2 : 8.51 x 10⁻⁵.[1]

  • Microwave Irradiation: Place the reaction vessel in the microwave reactor and irradiate at a power of 560 W for 12 minutes.[1]

  • Work-up: Follow the same work-up procedure as described in Protocol 1 (steps 4a-4d).

  • Purification: Follow the same purification procedure as described in Protocol 1 (steps 5a-5c).

Visualizations

The following diagram illustrates the general experimental workflow for the microwave-assisted synthesis of this compound.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up cluster_purification Purification reactants Combine l-Menthol and Isovaleric Acid catalyst Add Acid Catalyst (H₂SO₄ or p-TsOH) reactants->catalyst Molar Ratio microwave Microwave Irradiation (560 W) catalyst->microwave extraction Extraction with Diethyl Ether microwave->extraction washing Wash with Water, NaHCO₃, Brine extraction->washing drying Dry with MgSO₄ washing->drying evaporation Solvent Evaporation drying->evaporation distillation Vacuum Distillation (Optional) evaporation->distillation product This compound distillation->product

Caption: Experimental workflow for microwave-assisted synthesis of this compound.

Conclusion

The described microwave-assisted protocols provide a rapid and efficient method for the synthesis of this compound. The use of p-toluenesulfonic acid as a catalyst resulted in a significantly higher yield compared to sulfuric acid under the tested conditions.[1] These methods are scalable and align with the principles of green chemistry by reducing reaction times and energy consumption.[1][2] These application notes serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and fragrance development.

References

Menthyl Isovalerate: Application Notes and Protocols for the Food Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

Menthyl isovalerate is a colorless to pale yellowish oily liquid.[7] It is practically insoluble in water but soluble in ethanol (B145695) and other organic solvents.[7][8][9]

PropertyValueReference
Chemical Formula C15H28O2[7]
Molecular Weight 240.38 g/mol [7]
CAS Number 16409-46-4[10]
FEMA Number 2669[3][4]
JECFA Number 432[3]
Boiling Point 260-262 °C @ 750 mmHg[11]
Density 0.909 g/mL at 25 °C[7]
Refractive Index 1.445-1.450[7]
Solubility Insoluble in water; 1 mL in 10 mL of 80% ethanol[7]

Sensory Profile and Applications

This compound is characterized by a complex flavor profile that includes fruity, minty, sweet, and woody notes.[6] At a concentration of 80 ppm in water, it is described as having a fruity, sweet taste with a tutti-frutti background.[6] Its cooling sensation is a key attribute, likely mediated through the activation of the TRPM8 receptor, similar to menthol (B31143).[2][12][13]

Recommended Applications

This compound is suitable for a wide range of food and beverage products, including:

  • Confectionery: Chewing gum, hard candies, mints.

  • Beverages: Carbonated soft drinks, fruit juices, flavored waters.

  • Dairy Products: Ice cream, yogurt.

  • Baked Goods: Cookies, cakes.

Quantitative Sensory Data (Representative)

The following tables present representative quantitative sensory analysis data for this compound in different food matrices. This data is illustrative and should be confirmed through specific product testing.

Table 1: Mean Intensity Ratings of Flavor Attributes for this compound in a Sugar Solution (10% Sucrose) at Different Concentrations.

Scale: 0 = not perceived, 10 = extremely intense.

Concentration (ppm)FruityMinty/CoolingSweetWoodyBitter
10 3.22.51.80.50.2
40 5.85.13.51.20.8
80 7.56.84.92.01.5
120 8.17.95.32.82.5

Table 2: Optimal Concentration Ranges and Associated Sensory Profile in Various Food Applications (Representative Data).

Food MatrixOptimal Concentration Range (ppm)Key Sensory Descriptors
Chewing Gum 100 - 500Refreshing, long-lasting cooling, fruity-mint
Hard Candy 50 - 200Sweet, fruity, mild cooling
Carbonated Beverage 20 - 80Bright, fruity, clean, cooling finish
Ice Cream 40 - 150Creamy, fruity, refreshing

Stability Profile

Esters like this compound can be susceptible to hydrolysis under certain conditions, particularly at extreme pH values and high temperatures, which can lead to the formation of menthol and isovaleric acid and a change in the flavor profile.[14]

Table 3: Representative Stability of this compound in an Aqueous Citrate Buffer Solution after 30 Days of Storage.

Storage ConditionpH 3.0pH 5.0pH 7.0
4 °C 95%98%99%
25 °C 88%94%97%
40 °C 75%85%91%
% remaining, as determined by GC-MS analysis.

Experimental Protocols

Sensory Evaluation Protocols

This protocol is designed to identify and quantify the sensory attributes of this compound.[15][16][17]

Objective: To develop a comprehensive sensory profile of this compound at various concentrations.

Materials:

  • This compound (food grade)

  • Deionized water

  • Sucrose (B13894)

  • Glass beakers and graduated cylinders

  • Coded tasting cups

  • Palate cleansers (unsalted crackers, room temperature water)

  • Sensory evaluation software or ballots

Procedure:

  • Panelist Selection and Training:

    • Recruit 10-12 panelists screened for sensory acuity and their ability to describe flavors.[15]

    • Conduct training sessions to familiarize panelists with the flavor profile of this compound and to develop a consensus on descriptive terminology (e.g., fruity, minty, cooling, sweet, woody, bitter).

    • Provide reference standards for each attribute where possible.

  • Sample Preparation:

    • Prepare a stock solution of this compound in 95% ethanol.

    • Prepare a base solution of 10% sucrose in deionized water.

    • Spike the sucrose solution with the this compound stock solution to achieve the desired concentrations (e.g., 10, 40, 80, 120 ppm).

    • Prepare a control sample (10% sucrose solution without this compound).

    • Portion 20 mL of each sample into coded tasting cups.

  • Evaluation:

    • Present the samples to the panelists in a randomized order.

    • Instruct panelists to evaluate each sample and rate the intensity of each agreed-upon attribute on a 15-cm line scale anchored from "none" to "very intense".[15]

    • Ensure panelists cleanse their palate with water and unsalted crackers between samples.

  • Data Analysis:

    • Convert the line scale ratings to numerical data.

    • Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between samples for each attribute.

    • Generate spider web plots or bar charts to visualize the sensory profiles.

QDA_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist Panelist Selection & Training Sample Sample Preparation Evaluation Sensory Evaluation Sample->Evaluation Randomized Samples Data Data Collection & Analysis Evaluation->Data Report Reporting Data->Report

Quantitative Descriptive Analysis Workflow

This protocol is used to determine if a perceptible sensory difference exists between two samples.[3][18][19]

Objective: To determine if the addition of this compound to a product base creates a noticeable sensory difference.

Materials:

  • Product base (e.g., unflavored carbonated water)

  • This compound

  • Coded tasting cups (3 per panelist)

  • Triangle test ballots

Procedure:

  • Panelist Selection:

    • Recruit a minimum of 24 panelists.

  • Sample Preparation:

    • Prepare two samples: a control (product base) and a test sample (product base with a specified concentration of this compound).

    • For each panelist, present three coded samples: two will be identical (either both control or both test) and one will be different.[3]

    • The order of presentation should be randomized across all panelists (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[18]

  • Evaluation:

    • Instruct panelists to taste the samples from left to right and identify the "odd" or "different" sample.

  • Data Analysis:

    • Tally the number of correct responses.

    • Use a statistical table for triangle tests to determine if the number of correct identifications is statistically significant at a chosen confidence level (typically p < 0.05).

Triangle_Test_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Samples Prepare Control (A) and Test (B) Samples Sets Create Randomized Triangle Sets (e.g., AAB, ABA, BAA, BBA, BAB, ABB) Samples->Sets Evaluation Panelists Identify the 'Odd' Sample Sets->Evaluation Data Tally Correct Responses Evaluation->Data Stat Statistical Analysis (p < 0.05) Data->Stat Conclusion Determine if a Significant Difference Exists Stat->Conclusion

Triangle Test Experimental Workflow
Analytical Quantification Protocol

Objective: To accurately quantify the concentration of this compound in a beverage sample.

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • SPME autosampler (optional, for headspace analysis)

  • Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Helium carrier gas

  • This compound standard

  • Internal standard (e.g., methyl heptanoate)

  • Solvents (e.g., hexane (B92381), dichloromethane)

  • Solid Phase Microextraction (SPME) fibers (if applicable)

  • Vials and caps

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound in hexane at a known concentration (e.g., 1000 µg/mL).

    • Prepare a stock solution of the internal standard in hexane (e.g., 100 µg/mL).

    • Create a series of calibration standards by diluting the this compound stock solution and adding a constant amount of the internal standard to each.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Take a known volume of the beverage sample (e.g., 10 mL).

    • Add a known amount of the internal standard.

    • Extract the sample with dichloromethane (B109758) (2 x 5 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Injector: 250 °C, splitless mode.

    • Oven Program: Start at 60 °C for 2 min, ramp to 240 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C, electron ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

  • Data Analysis:

    • Identify the retention time of this compound and the internal standard.

    • Select characteristic ions for quantification (e.g., m/z for this compound and the internal standard).

    • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

    • Calculate the concentration of this compound in the sample using the calibration curve.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Prepare Calibration Standards & Internal Standard Sample Sample Extraction Standard->Sample GCMS GC-MS Analysis Sample->GCMS Data Data Acquisition GCMS->Data Curve Generate Calibration Curve Data->Curve Quant Quantify this compound Curve->Quant

GC-MS Quantification Workflow

Flavor Perception Signaling Pathway

The cooling sensation of this compound is likely mediated by the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which is also activated by cold temperatures and other cooling agents like menthol.[2][12][13]

Flavor_Pathway MenthylIsovalerate This compound TRPM8 TRPM8 Receptor (in sensory neurons) MenthylIsovalerate->TRPM8 Binds to IonChannel Cation Channel Opening (Ca²⁺, Na⁺ influx) TRPM8->IonChannel Activates Depolarization Neuron Depolarization IonChannel->Depolarization Signal Signal to Brain Depolarization->Signal Perception Perception of Cooling Sensation Signal->Perception

Proposed Signaling Pathway for Cooling Sensation

Safety and Regulatory Information

References

Unveiling the Anxiolytic Potential of Menthyl Isovalerate: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals investigating the anxiolytic properties of Menthyl isovalerate in animal models. This compound, a menthol (B31143) derivative, is purported to possess calming and anti-anxiety effects. The protocols detailed herein, alongside the proposed mechanisms of action, offer a framework for the preclinical assessment of this compound.

Introduction

This compound, also known as validolum, is the menthyl ester of isovaleric acid.[1] While direct studies on the anxiolytic activity of this compound in animal models are not extensively documented in publicly available literature, its primary constituent, menthol, has been shown to exhibit properties consistent with anxiolytic action. This document outlines standard protocols for evaluating the anxiolytic potential of this compound in rodents, drawing upon established methodologies and the known neuropharmacological effects of menthol.

Proposed Mechanism of Action

The anxiolytic effects of this compound are likely attributable to the actions of its menthol component on key neurotransmitter systems involved in anxiety regulation.

GABAergic System Modulation

Menthol has been demonstrated to be a positive allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors.[2][3] This modulation enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to a reduction in neuronal excitability and promoting a state of calmness. Specifically, menthol has been shown to potentiate GABA-induced currents in recombinant human GABAA receptors.[2]

Serotonergic System Interaction

Emerging evidence suggests that menthol may also interact with the serotonergic system. Studies have indicated that menthol can act as a noncompetitive antagonist of the 5-HT3 receptor.[4] Antagonism of 5-HT3 receptors is a known mechanism of action for some anxiolytic and antiemetic drugs.[5]

Experimental Protocols for Anxiolytic Activity Assessment

The following are detailed protocols for three widely accepted behavioral assays to screen for anxiolytic activity in rodents.[6]

Elevated Plus-Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[7] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.[8]

Protocol:

  • Apparatus: A plus-shaped maze with two open arms (e.g., 50 cm long x 10 cm wide) and two closed arms (e.g., 50 cm long x 10 cm wide with 40 cm high walls), elevated a specified height (e.g., 50 cm) from the floor.[9]

  • Animals: Male mice or rats are commonly used. Animals should be habituated to the testing room for at least 1 hour before the experiment.

  • Procedure:

    • Administer this compound or vehicle control (e.g., intraperitoneally) 30 minutes prior to testing.

    • Place the animal in the center of the maze, facing a closed arm.

    • Allow the animal to explore the maze for a 5-minute period.

    • Record the session using a video camera positioned above the maze.

  • Parameters Measured:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (to assess general locomotor activity).

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior.[10] Anxious animals tend to stay close to the walls of the arena (thigmotaxis), while anxiolytic compounds can increase exploration of the central area.[11]

Protocol:

  • Apparatus: A square or circular arena (e.g., 50 cm x 50 cm x 40 cm) with the floor divided into a central zone and a peripheral zone.[12]

  • Animals: Male mice or rats. Acclimatize animals to the testing room for at least 1 hour.

  • Procedure:

    • Administer this compound or vehicle control 30 minutes before the test.

    • Gently place the animal in the center of the open field.

    • Allow the animal to explore the arena for a 5-10 minute period.

    • Record the behavior using an overhead video tracking system.

  • Parameters Measured:

    • Time spent in the center zone.

    • Time spent in the peripheral zone.

    • Number of entries into the center zone.

    • Total distance traveled.

    • Rearing frequency (a measure of exploratory behavior).

Light-Dark Box (LDB) Test

The LDB test is based on the innate aversion of rodents to brightly illuminated areas.[13] Anxiolytic drugs increase the time spent in the light compartment.[14]

Protocol:

  • Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.[15]

  • Animals: Male mice are frequently used. Allow for at least 1 hour of habituation to the testing environment.

  • Procedure:

    • Administer this compound or vehicle control 30 minutes prior to the test.

    • Place the mouse in the center of the light compartment, facing away from the opening.

    • Allow the animal to freely explore the apparatus for a 5-minute period.

    • Record the session with a video camera.

  • Parameters Measured:

    • Time spent in the light compartment.

    • Time spent in the dark compartment.

    • Number of transitions between the two compartments.

    • Latency to first enter the dark compartment.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.

Table 1: Effects of this compound in the Elevated Plus-Maze Test

Treatment Group Time in Open Arms (s) Open Arm Entries Closed Arm Entries Total Distance (cm)
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)

| Diazepam (Positive Control) | | | | |

Table 2: Effects of this compound in the Open Field Test

Treatment Group Time in Center (s) Center Entries Peripheral Time (s) Total Distance (cm)
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)

| Diazepam (Positive Control) | | | | |

Table 3: Effects of this compound in the Light-Dark Box Test

Treatment Group Time in Light Box (s) Transitions Latency to Dark (s)
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)

| Diazepam (Positive Control) | | | |

Visualizations

Proposed Signaling Pathway of this compound (via Menthol)

G MI This compound (via Menthol) GABAa GABAA Receptor MI->GABAa Positive Allosteric Modulation HT3 5-HT3 Receptor MI->HT3 Antagonism Neuron Postsynaptic Neuron GABAa->Neuron ↑ Cl- Influx (Hyperpolarization) HT3->Neuron ↓ Cation Influx (Reduced Depolarization) Anxiolysis Anxiolytic Effect Neuron->Anxiolysis Reduced Neuronal Excitability G cluster_0 Pre-Test cluster_1 Behavioral Testing (5-10 min) cluster_2 Post-Test AnimalAcclimation Animal Acclimation (≥ 1 hour) DrugAdmin Drug Administration (this compound or Vehicle) AnimalAcclimation->DrugAdmin EPM Elevated Plus-Maze DrugAdmin->EPM OFT Open Field Test DrugAdmin->OFT LDB Light-Dark Box DrugAdmin->LDB DataAnalysis Data Analysis & Statistical Comparison EPM->DataAnalysis OFT->DataAnalysis LDB->DataAnalysis G Anxiolytic Anxiolytic Compound (e.g., this compound) ReducedAnxiety Reduced Anxiety Anxiolytic->ReducedAnxiety IncreasedExploration Increased Exploration of Open/Aversive Areas ReducedAnxiety->IncreasedExploration OpenArms ↑ Time in Open Arms ↑ Open Arm Entries IncreasedExploration->OpenArms

References

Application Note: Formulation of Menthyl Isovalerate for Oral Administration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide to developing and evaluating oral formulations for Menthyl isovalerate, a highly lipophilic compound with poor water solubility. It outlines potential formulation strategies and details the experimental protocols required for their preparation, characterization, and preclinical evaluation.

Introduction

This compound, also known as validolum, is the menthyl ester of isovaleric acid.[1][2] It is a clear, colorless oily liquid with a characteristic menthol (B31143) aroma.[2][3] A significant challenge in the development of oral dosage forms for this compound is its physicochemical properties. It is practically insoluble in water, a characteristic that severely limits its dissolution rate in the gastrointestinal (GI) tract and subsequent absorption.[1][3] Due to its high lipophilicity (high Log P value) and low aqueous solubility, this compound can be classified as a Biopharmaceutics Classification System (BCS) Class II compound.

The primary goal for oral formulation of a BCS Class II compound like this compound is to enhance its solubility and dissolution rate in the GI fluids, thereby improving its bioavailability. This application note explores advanced formulation strategies including lipid-based nanoemulsions, solid dispersions, and liposomes to address this challenge. Detailed protocols for formulation, characterization, in vitro release testing, and in vivo pharmacokinetic evaluation are provided.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is critical for guiding formulation design and selecting appropriate excipients.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₂₈O₂[1][3][4]
Molecular Weight 240.38 g/mol [1][3][4]
Physical State Clear, colorless to pale yellowish oily liquid[3]
Odor Sweet, herbaceous, menthol-like[3]
Water Solubility Practically insoluble[1][2][3]
Estimated: 0.31 mg/L @ 25 °C[5]
Alcohol Solubility 1 mL in 10 mL of 80% ethanol[1][3]
Log P (octanol/water) Estimated: 4.64 - 5.55[3][5]
Density 0.900 - 0.910 g/cm³[3]

Formulation Strategies for Enhanced Oral Delivery

Given its high lipophilicity and poor water solubility, several advanced formulation strategies can be employed to enhance the oral bioavailability of this compound.

  • Lipid-Based Nanoemulsions: Nanoemulsions are kinetically stable, submicron-sized (typically 20-500 nm) oil-in-water (o/w) dispersions.[6][7] For this compound, which is an oily liquid itself, it can serve as the oil phase or be dissolved in a carrier oil. These formulations increase the surface area for dissolution and can leverage lipid absorption pathways, including lymphatic transport, which can bypass first-pass metabolism.[8][9]

  • Solid Dispersions: This strategy involves dispersing the drug in an inert solid matrix, often a hydrophilic polymer, to enhance the dissolution rate.[10][11] A study has shown that menthol itself can be used as a hydrophilic carrier in a solid dispersion to improve the solubility of another BCS Class II drug.[12] This approach could be particularly effective for this compound.

  • Liposomes: Liposomes are vesicles composed of one or more phospholipid bilayers.[13] They can encapsulate both hydrophilic and lipophilic drugs. For oral delivery, liposomal formulations face challenges with stability in the GI tract, but modifications such as polymer coatings or the inclusion of bile salts can improve their stability and absorption.[14]

Experimental Workflow and Protocols

The development and evaluation of an oral formulation for this compound follows a structured workflow.

G start Physicochemical Characterization of API formulation Formulation Development (Nanoemulsion, Solid Dispersion, Liposome) start->formulation Solubility, LogP characterization Physicochemical Characterization of Formulations formulation->characterization Particle Size, Drug Load invitro In Vitro Dissolution & Release Studies characterization->invitro Stability, Purity optimization Formulation Optimization invitro->optimization Dissolution Profile optimization->formulation Iterate Design invivo In Vivo Pharmacokinetic Study (Animal Model) optimization->invivo Optimized Formulation end Lead Formulation Identified invivo->end Bioavailability Data (AUC, Cmax) G setup Apparatus Setup (USP Apparatus 2 - Paddle) media Prepare Dissolution Media (e.g., SGF pH 1.2, SIF pH 6.8) setup->media temp Equilibrate Media to 37 ± 0.5 °C media->temp dose Add Formulation (equivalent to X mg drug) temp->dose start Start Rotation (50 or 75 RPM) dose->start sample Withdraw Samples at Time Points (t=5, 15, 30, 60... min) start->sample replace Replace with Fresh Media sample->replace analyze Analyze Samples (HPLC or GC) sample->analyze replace->sample Continue until final time point plot Plot % Drug Released vs. Time analyze->plot G formulation Oral Administration of Lipid-Based Formulation (e.g., Nanoemulsion) lumen Dispersion in GI Lumen (Forms Micelles/Fine Droplets) formulation->lumen solubility Maintains Drug in Solubilized State lumen->solubility High Surface Area membrane Increased Concentration Gradient at Intestinal Membrane solubility->membrane enterocyte Absorption into Enterocyte membrane->enterocyte Passive Diffusion portal Portal Vein (To Liver - First Pass Met.) enterocyte->portal Conventional Pathway lymph Lymphatic System (Chylomicron Transport) enterocyte->lymph Lipid Pathway systemic Systemic Circulation portal->systemic lymph->systemic Bypasses Liver

References

Application Note: Quantitative Analysis of Menthyl Isovalerate in Pharmaceutical Formulations by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated gas chromatography (GC) method for the quantitative determination of Menthyl isovalerate in pharmaceutical formulations. This compound, the menthyl ester of isovaleric acid, is a key active ingredient in certain sedative and anxiolytic preparations.[1] Due to its volatile nature, gas chromatography with flame ionization detection (GC-FID) is the preferred and most effective method for its quantification.[2] This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and method validation parameters, ensuring accurate and precise analysis for quality control and research purposes.

Introduction

This compound, also known as Validol, is utilized in pharmaceutical products for its calming effects.[2] Accurate quantification of this active pharmaceutical ingredient (API) is crucial for ensuring product quality, safety, and efficacy. While various analytical techniques can be employed for the analysis of pharmaceutical compounds, the inherent volatility of this compound makes GC a particularly suitable technique.[2][3] This application note outlines a validated GC-FID method that has been demonstrated to be selective, linear, accurate, and precise for the determination of this compound in tablet dosage forms.[2]

Experimental Protocols

Sample Preparation (Tablet Dosage Forms)

A "dilute and shoot" approach is a common and effective method for preparing solid dosage forms for chromatographic analysis.[4]

Materials:

  • This compound reference standard

  • n-Octanol (internal standard)

  • Ethanol (B145695) (analytical grade)

  • Volumetric flasks

  • Analytical balance

  • Mortar and pestle

  • Syringe filters (0.45 µm)

Procedure:

  • Tablet Grinding: Weigh and finely powder a representative number of tablets using a mortar and pestle to ensure homogeneity.[4]

  • Standard Solution Preparation:

    • Accurately weigh a known amount of this compound reference standard and dissolve it in ethanol in a volumetric flask to create a stock solution.

    • Prepare a series of calibration standards by diluting the stock solution with ethanol to achieve concentrations within the linear range of the method (e.g., 1.152 to 5.762 mg/ml).[2]

    • Add a consistent concentration of the internal standard, n-octanol, to each calibration standard.[3]

  • Sample Solution Preparation:

    • Accurately weigh a portion of the powdered tablets equivalent to a specific amount of this compound.

    • Transfer the powder to a volumetric flask and add a known volume of ethanol.

    • Add the internal standard, n-octanol, at the same concentration as in the calibration standards.[3]

    • Sonicate the flask for a specified time (e.g., 15 minutes) to ensure complete dissolution of the active ingredient.

    • Dilute to the mark with ethanol and mix thoroughly.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any undissolved excipients before injection into the GC system.[5]

Gas Chromatography (GC-FID) Method

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column injection system.

Chromatographic Conditions:

ParameterValue
Column HP-FFAP (nitroterephthalic acid modified polyethylene (B3416737) glycol) fused silica (B1680970) capillary column, 30 m x 0.53 mm i.d., 1 µm film thickness[2][3]
Carrier Gas Helium or Nitrogen
Injector Temperature 250°C
Detector Temperature 250°C
Oven Temperature Program Isothermal or a temperature gradient program to ensure separation from other components. A typical starting point could be an initial temperature of 80°C held for 2 minutes, followed by a ramp of 10°C/min to 220°C, and a final hold for 5 minutes.
Injection Volume 1 µL
Flow Rate Typically 1-2 mL/min

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the validated GC-FID method for this compound analysis.[2]

ParameterThis compoundMenthol (B31143)
Linearity Range (mg/ml) 1.152 - 5.762[2]0.448 - 2.240[2]
Correlation Coefficient (r) > 0.999[2]> 0.997[2]
Limit of Detection (LOD) (mg/ml) 0.5[2]0.1[2]
Retention Time (min) 8.4 - 8.8[2]3.7 - 4.0[2]

Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative analysis of this compound in pharmaceutical tablets.

experimental_workflow start Start: Tablet Sample weigh_powder Weigh and Powder Tablets start->weigh_powder dissolve Dissolve in Ethanol with Internal Standard (n-Octanol) weigh_powder->dissolve sonicate Sonicate for Complete Dissolution dissolve->sonicate filter Filter through 0.45 µm Syringe Filter sonicate->filter gc_injection Inject into GC-FID System filter->gc_injection data_acquisition Data Acquisition and Chromatogram Generation gc_injection->data_acquisition quantification Quantification using Calibration Curve data_acquisition->quantification end End: Report Results quantification->end

Caption: Workflow for this compound Analysis.

Discussion

The presented GC-FID method provides a reliable and accurate means for the quantitative analysis of this compound in pharmaceutical formulations. The use of an internal standard, such as n-octanol, is recommended to improve the precision of the method by correcting for variations in injection volume and detector response.[3] The validation data, including linearity and limit of detection, demonstrate that the method is suitable for its intended purpose in a quality control environment.[2]

While High-Performance Liquid Chromatography (HPLC) is a common technique in pharmaceutical analysis, its application to this compound is challenging due to the compound's lack of a significant UV chromophore.[6] Although HPLC with a refractive index (RI) detector could be an alternative, GC-FID remains the more direct and sensitive approach for this volatile analyte.[5]

Conclusion

The detailed GC-FID method and protocols in this application note offer a comprehensive guide for the quantitative analysis of this compound in pharmaceutical products. Adherence to these procedures will enable researchers, scientists, and drug development professionals to obtain accurate and reproducible results, ensuring the quality and consistency of this compound-containing formulations.

References

Proposed High-Performance Liquid Chromatography Method for Menthyl Isovalerate Assay

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Menthyl isovalerate, the ester of menthol (B31143) and isovaleric acid, lacks a strong ultraviolet (UV) chromophore, making detection by standard UV-Vis detectors challenging.[1][3] Therefore, this proposed method utilizes a Refractive Index (RI) detector, which is well-suited for the analysis of such compounds.[4][5] The protocol and validation parameters are based on established principles of reversed-phase chromatography and data from related analytical methods.

I. Proposed HPLC Method Parameters

A reversed-phase HPLC method with isocratic elution is proposed for the separation and quantification of this compound. The table below outlines the suggested instrumental and chromatographic conditions.

ParameterProposed Condition
Instrumentation Standard HPLC system equipped with an isocratic pump, autosampler, column compartment, and a Refractive Index (RI) detector.
Column Reversed-Phase C18, 250 mm length x 4.6 mm internal diameter, 5 µm particle size.
Mobile Phase A degassed mixture of Methanol (B129727) and Water in an 85:15 (v/v) ratio.
Flow Rate 1.0 mL/minute.
Column Temperature 30°C.
Detector Refractive Index (RI) Detector.
Injection Volume 20 µL.
Run Time Approximately 15 minutes.

II. Experimental Protocol

A. Reagent and Sample Preparation

  • Mobile Phase Preparation: Prepare the mobile phase by mixing 850 mL of HPLC-grade methanol with 150 mL of HPLC-grade water. Degas the solution for at least 15 minutes using a suitable method such as sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Add the mobile phase to dissolve the standard completely, and then dilute to the mark with the mobile phase.

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by performing serial dilutions of the Standard Stock Solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation:

    • For solid samples: Accurately weigh a portion of the homogenized sample containing approximately 50 mg of this compound into a 50 mL volumetric flask. Add about 30 mL of the mobile phase and sonicate for 15 minutes. Dilute to the mark with the mobile phase, mix thoroughly, and filter the solution through a 0.45 µm syringe filter into an HPLC vial.

    • For liquid samples: Accurately transfer a volume of the sample containing approximately 50 mg of this compound into a 50 mL volumetric flask. Dilute to the mark with the mobile phase, mix well, and filter the solution through a 0.45 µm syringe filter into an HPLC vial.

B. Chromatographic Analysis

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is observed on the RI detector.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the working standard solutions in duplicate, starting from the lowest concentration.

  • Inject the prepared sample solutions in duplicate.

  • After the analysis is complete, flush the column with a high-organic content mobile phase (e.g., 100% methanol) before storing it according to the manufacturer's recommendations.

C. Data Analysis

  • Integrate the peak area of this compound in each chromatogram.

  • Construct a calibration curve by plotting the mean peak area of the working standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (r²).

  • Calculate the concentration of this compound in the prepared sample solutions using the regression equation.

  • Determine the final concentration of this compound in the original samples by accounting for the initial sample weight or volume and any dilution factors.

III. Method Validation Data (Based on GC Methods)

Table 1: Linearity Data from a Validated GC Method [2]

AnalyteLinearity Range (mg/mL)Correlation Coefficient (r²)
This compound1.152 to 5.762> 0.99

Table 2: Accuracy Data from a Validated GC Method [2]

Added Amount (mg)Found Amount (mg)Recovery (%)
36.1036.42100.9
35.2435.62101.1
35.8735.7399.61
43.9143.3298.66
43.5243.96101.0
44.6344.80100.4
52.4252.46100.1
53.0452.5899.13
53.7853.2799.05
Mean Recovery - 99.99

Table 3: Limit of Detection from a Validated GC Method [2]

AnalyteLimit of Detection (LOD) (mg/mL)
This compound0.5

IV. Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare this compound Standard Solutions Inject Inject Standards and Samples Standard->Inject Sample Prepare Sample Solutions (Dissolve and Filter) Sample->Inject HPLC HPLC System Equilibration HPLC->Inject Cal_Curve Construct Calibration Curve Inject->Cal_Curve Quantify Quantify this compound Inject->Quantify Cal_Curve->Quantify Report Report Results Quantify->Report

Caption: Proposed experimental workflow for the HPLC assay of this compound.

logical_relationship Menthol Menthol Menthyl_Isovalerate This compound Menthol->Menthyl_Isovalerate Esterification Reaction Isovaleric_Acid Isovaleric Acid Isovaleric_Acid->Menthyl_Isovalerate Esterification Reaction

Caption: Logical relationship showing the formation of this compound.

References

Application Notes and Protocols for the Synthesis of Menthyl Isovalerate via Esterification of Menthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthyl isovalerate, an ester recognized for its characteristic fruity and sweet aroma, is a valuable compound in the pharmaceutical, food, and fragrance industries.[1][2] It is the primary active component of Validol (B1211027), a medication with spasmolytic properties.[3] The synthesis of this compound is most commonly achieved through the esterification of menthol (B31143) with isovaleric acid. This document provides detailed application notes and experimental protocols for various synthetic methodologies, including conventional heating and microwave-assisted techniques. The information is intended to guide researchers and professionals in the efficient and effective synthesis of this important ester.

Synthesis Methodologies

The esterification of menthol with isovaleric acid can be accomplished through several methods, each with distinct advantages and disadvantages in terms of reaction time, yield, and environmental impact. The primary methods discussed are conventional acid-catalyzed esterification and microwave-assisted synthesis.

Conventional Acid-Catalyzed Esterification

This traditional approach involves heating a mixture of menthol and isovaleric acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4][5][6] While reliable, this method often requires long reaction times and can lead to moderate yields.[4]

Microwave-Assisted Synthesis

A more modern and efficient approach utilizes microwave irradiation to accelerate the reaction.[3][4] This technique significantly reduces reaction times and can lead to higher yields compared to conventional heating, aligning with the principles of green chemistry by minimizing energy consumption.[3][4]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data for different methods of synthesizing this compound, allowing for easy comparison of reaction conditions and outcomes.

Method Catalyst Reactant Molar Ratio (Menthol:Isovaleric Acid:Catalyst) Temperature (°C) Reaction Time Yield (%) Purity (%) Reference
ConventionalH₂SO₄Not specified100-110Up to 48 hours~75Not specified[4]
Conventionalp-TsOH1.0 : 1.08-1.1 : 0.015-0.03105-125Not specified9299.7[6]
MicrowaveH₂SO₄1 : 1 : 4.8 x 10⁻⁵Not specified (560 W)2 minutes59Not specified[3]
Microwavep-TsOH1 : 1.2 : 8.51 x 10⁻⁵Not specified (560 W)12 minutes89Not specified[3]

Experimental Protocols

Protocol 1: Conventional Synthesis using p-Toluenesulfonic Acid

This protocol is based on a high-yield conventional method.[6]

Materials:

  • Menthol

  • Isovaleric acid

  • p-Toluenesulfonic acid (p-TsOH)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Heating mantle with a reflux condenser and a Dean-Stark trap

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine menthol, isovaleric acid, and p-toluenesulfonic acid in a molar ratio of 1.0 : 1.1 : 0.02.

  • Heat the mixture to 105-125°C with stirring.

  • Continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the menthol is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with an organic solvent and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 2: Microwave-Assisted Synthesis using p-Toluenesulfonic Acid

This protocol offers a rapid and efficient alternative to conventional heating.[3]

Materials:

  • l-Menthol

  • Isovaleric acid

  • p-Toluenesulfonic acid (p-TsOH)

  • Microwave reactor

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • In a microwave-safe reaction vessel, combine l-menthol, isovaleric acid, and p-toluenesulfonic acid in a molar ratio of 1 : 1.2 : 8.51 x 10⁻⁵.

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture at a power of 560 W for 12 minutes.

  • After the reaction is complete, allow the mixture to cool.

  • Analyze the product yield and purity using GC-MS.

  • For purification, follow the workup procedure described in Protocol 1 (steps 6-10).

Mandatory Visualizations

Chemical Reaction Pathway

The following diagram illustrates the Fischer-Speier esterification reaction for the synthesis of this compound from menthol and isovaleric acid, catalyzed by an acid.

Esterification_Reaction Menthol Menthol MenthylIsovalerate This compound Menthol->MenthylIsovalerate Esterification IsovalericAcid Isovaleric Acid IsovalericAcid->MenthylIsovalerate Water Water Catalyst + H⁺ (catalyst) ReverseCatalyst - H⁺ (catalyst)

Caption: Fischer-Speier esterification of menthol and isovaleric acid.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of this compound.

Experimental_Workflow Reactants 1. Mix Reactants (Menthol, Isovaleric Acid, Catalyst) Reaction 2. Reaction (Conventional Heating or Microwave) Reactants->Reaction Workup 3. Aqueous Workup (Washing with NaHCO₃, Water, Brine) Reaction->Workup Drying 4. Drying (Anhydrous MgSO₄) Workup->Drying Filtration 5. Filtration Drying->Filtration Evaporation 6. Solvent Evaporation Filtration->Evaporation Purification 7. Vacuum Distillation Evaporation->Purification Product Pure this compound Purification->Product

Caption: General workflow for this compound synthesis.

Purification and Characterization

Following the synthesis, purification of this compound is crucial to remove unreacted starting materials, the catalyst, and any byproducts. A standard purification protocol involves sequential washing with purified water, a dilute base solution (e.g., 3% sodium hydroxide (B78521) or 5% sodium bicarbonate) to neutralize the acid catalyst, and a final wash with a saturated sodium chloride solution (brine) to reduce the water content in the organic phase.[7] The crude product is then dried over an anhydrous salt like magnesium sulfate or sodium sulfate, followed by filtration and concentration under reduced pressure. For high purity, vacuum distillation is the recommended final step.[7]

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.[4]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the ester carbonyl stretch.

  • Refractive Index Measurement: As a physical constant for identification.

Conclusion

The synthesis of this compound via esterification of menthol can be effectively achieved through both conventional and microwave-assisted methods. While conventional heating with a catalyst like p-toluenesulfonic acid can provide high yields and purity, microwave-assisted synthesis offers a significantly faster and more energy-efficient alternative. The choice of method will depend on the specific requirements of the researcher, including available equipment, desired reaction time, and scale of the synthesis. The provided protocols and data serve as a comprehensive guide for the successful synthesis, purification, and analysis of this compound for research and development purposes.

References

Menthyl Isovalerate as an Internal Standard in Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of analytical chromatography, the use of an internal standard (IS) is a critical technique for achieving accurate and precise quantification of analytes. An internal standard is a compound of known concentration that is added to a sample prior to analysis. By comparing the detector response of the analyte to that of the internal standard, variations in sample injection volume, detector response, and sample preparation can be effectively compensated for, leading to more reliable results.

Menthyl isovalerate, the ester of menthol (B31143) and isovaleric acid, is a volatile and thermally stable compound, making it a suitable candidate as an internal standard for the analysis of a variety of compounds by Gas Chromatography (GC). Its chemical properties, particularly its structural similarity to other esters and terpenes, allow it to behave in a comparable manner during the chromatographic process, a key characteristic of an effective internal standard. This document provides detailed application notes and protocols for the use of this compound as an internal standard in chromatographic analysis.

Principle of Internal Standard Calibration

The fundamental principle behind using an internal standard is to establish a relative response factor. The concentration of the analyte is determined by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against a calibration curve. This curve is generated by analyzing a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard.

The relationship can be expressed as:

(Analyte Peak Area / IS Peak Area) = Response Factor * (Analyte Concentration / IS Concentration)

By plotting the peak area ratio against the concentration ratio for the standards, a linear regression can be performed. The concentration of the analyte in an unknown sample can then be calculated from its measured peak area ratio.

Applications

This compound is particularly well-suited as an internal standard for the quantitative analysis of the following classes of compounds using Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS):

  • Terpenes and Terpenoids: Due to its structural relationship to menthol, a monoterpenoid, this compound is an excellent choice for the analysis of other terpenes such as pinene, limonene, linalool (B1675412), and camphor.

  • Esters: Its ester functionality makes it a suitable internal standard for the quantification of other volatile and semi-volatile esters, for example, in the analysis of flavor and fragrance profiles.

  • Volatile Components in Essential Oils: For the quality control and characterization of essential oils, this compound can be used to quantify key components.

Experimental Protocols

Protocol 1: Quantification of Linalool in Lavender Essential Oil using GC-FID

This protocol describes the use of this compound as an internal standard for the quantification of linalool in a commercial lavender essential oil sample.

1. Materials and Reagents

  • Linalool (≥97% purity)

  • This compound (≥98% purity, designated as Internal Standard)

  • Ethanol (B145695) (GC grade)

  • Lavender essential oil sample

  • Volumetric flasks (10 mL, 50 mL)

  • Micropipettes

2. Preparation of Solutions

  • Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask and dissolve in ethanol to the mark. This yields a concentration of approximately 10 mg/mL.

  • Analyte Stock Solution (Linalool Stock): Accurately weigh approximately 100 mg of linalool into a 10 mL volumetric flask and dissolve in ethanol to the mark. This also yields a concentration of approximately 10 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by adding varying volumes of the Linalool Stock and a constant volume of the IS Stock to 10 mL volumetric flasks and diluting to the mark with ethanol. A typical calibration series is outlined in the table below.

  • Sample Preparation: Accurately weigh approximately 50 mg of the lavender essential oil sample into a 10 mL volumetric flask. Add 1.0 mL of the IS Stock solution and dilute to the mark with ethanol.

3. Gas Chromatography (GC-FID) Conditions

  • GC System: Agilent 7890A or equivalent with FID

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 5°C/min to 180°C

    • Ramp: 20°C/min to 250°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injection Volume: 1 µL (split mode, 50:1 split ratio)

4. Data Analysis

  • Inject the calibration standards and the prepared sample into the GC-FID system.

  • Identify the peaks corresponding to linalool and this compound based on their retention times (determined by injecting the individual stock solutions).

  • Integrate the peak areas for both linalool and this compound in each chromatogram.

  • Calculate the peak area ratio (Linalool Area / this compound Area) for each calibration standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration ratio (Linalool Concentration / this compound Concentration).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Calculate the peak area ratio for the lavender essential oil sample.

  • Using the calibration curve equation, determine the concentration ratio in the sample.

  • Calculate the concentration of linalool in the original lavender essential oil sample, taking into account the initial sample weight and dilution.

Data Presentation

Table 1: Preparation of Calibration Standards for Linalool Analysis
Calibration LevelLinalool Stock Volume (mL)IS Stock Volume (mL)Final Volume (mL)Linalool Concentration (mg/mL)This compound Concentration (mg/mL)Concentration Ratio (Linalool/IS)
10.11.0100.11.00.1
20.21.0100.21.00.2
30.51.0100.51.00.5
41.01.0101.01.01.0
52.01.0102.01.02.0
Table 2: Method Validation Data (Hypothetical)

The following table presents hypothetical validation data for the described method, demonstrating its suitability for quantitative analysis. This data is based on typical performance characteristics observed for similar GC methods.

ParameterResult
Linearity
Calibration Range0.1 - 2.0 mg/mL
Correlation Coefficient (R²)> 0.999
Precision
Repeatability (RSD, n=6)< 2.0%
Intermediate Precision (RSD, n=6)< 3.0%
Accuracy
Recovery at 3 concentration levels98.5% - 101.2%
Limits
Limit of Detection (LOD)0.02 mg/mL
Limit of Quantification (LOQ)0.06 mg/mL

Mandatory Visualizations

experimental_workflow prep Sample & Standard Preparation add_is Addition of this compound (Internal Standard) prep->add_is gc_analysis GC-FID Analysis add_is->gc_analysis peak_integration Peak Area Integration gc_analysis->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Analyte Quantification calibration->quantification

Caption: Experimental workflow for quantification using an internal standard.

logical_relationship analyte Analyte ratio Peak Area Ratio (Analyte / IS) analyte->ratio is Internal Standard (this compound) is->ratio concentration Analyte Concentration ratio->concentration via Calibration Curve

Caption: Logical relationship of internal standard calibration.

Conclusion

This compound serves as a reliable and effective internal standard for the quantitative analysis of volatile and semi-volatile compounds, particularly terpenes and esters, by gas chromatography. Its structural similarity to these analyte classes ensures comparable behavior during analysis, leading to improved accuracy and precision. The protocols and data presented herein provide a solid foundation for researchers, scientists, and drug development professionals to implement this compound as an internal standard in their chromatographic workflows, ultimately enhancing the quality and reliability of their analytical results.

Application Note: Development of a Validated Analytical Method for Menthyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Menthyl isovalerate, the menthyl ester of isovaleric acid, is a key component in various pharmaceutical and fragrance applications.[1][2][3] Accurate and reliable analytical methods are crucial for its quantification in raw materials, finished products, and during stability studies to ensure product quality and regulatory compliance. This document provides a detailed protocol for a validated Gas Chromatography with Flame Ionization Detection (GC-FID) method for the determination of this compound. Additionally, it outlines a strategy for the development and validation of a High-Performance Liquid Chromatography (HPLC) method. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5][6][7][8]

Gas Chromatography (GC-FID) Method

Gas chromatography is a preferred method for the quantitative determination of volatile compounds like this compound.[1] A validated GC-FID method has been established for the analysis of this compound in tablet dosage forms.[1][9]

Experimental Protocol

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: HP-FFAP (nitroterephthalic acid modified polyethylene (B3416737) glycol) fused silica (B1680970) capillary column (30 m x 0.53 mm i.d., 1 µm film thickness).[1][9]

  • Autosampler.

  • Data acquisition and processing software.

Reagents and Materials:

  • This compound reference standard.

  • n-Octanol (internal standard).[1]

  • Ethanol (B145695), analytical grade.

  • Sample containing this compound (e.g., crushed tablets).

Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C

    • Ramp: 3°C/min to 240°C

    • Hold time: 0 min

  • Carrier Gas: Nitrogen at a flow rate of 30 ml/min.[10]

  • Injection Volume: 2 µl (splitless).[10]

Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in ethanol.

  • Prepare a stock solution of the internal standard, n-octanol, in ethanol.

  • Prepare a series of calibration standards by diluting the this compound stock solution with ethanol to achieve concentrations ranging from 1.152 to 5.762 mg/ml.[9]

  • Add a fixed concentration of the internal standard to each calibration standard.

Sample Preparation:

  • For tablet dosage forms, weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a specific dose of this compound.

  • Dissolve the powder in a known volume of ethanol.

  • Add the internal standard at the same concentration as in the calibration standards.

  • Sonicate the mixture for 30 minutes to ensure complete dissolution of the analyte.[10]

  • Filter the solution through a suitable filter (e.g., 0.45 µm) to remove any undissolved excipients.

  • The filtrate is ready for GC analysis.

Analysis:

  • Inject the prepared standard and sample solutions into the GC system.

  • Record the chromatograms and integrate the peak areas for this compound and the internal standard.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the calibration standards.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Method Validation Summary

The GC-FID method was validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5][6][7]

Table 1: Summary of GC-FID Method Validation Parameters for this compound

Validation ParameterResult
Specificity The method demonstrated good separation of this compound and the internal standard from other potential components. Retention times were approximately 8.4-8.8 min for this compound and 1.8-2.4 min for n-octanol.[9]
Linearity & Range
Concentration Range1.152 – 5.762 mg/ml[9]
Correlation Coefficient (r)0.9999[9]
Accuracy Assessed by analyzing samples with known amounts of this compound. Mean recovery values are calculated to determine accuracy.[1]
Precision
Repeatability (RSD%)< 2.0% for six independent determinations.[9]
Limit of Detection (LOD) 0.5 mg/ml[9]
Limit of Quantification (LOQ) The lowest concentration that can be reliably quantified with acceptable accuracy and precision.[4]

HPLC Method Development and Validation Strategy

While GC is well-suited for volatile compounds, HPLC can be an alternative or complementary technique.[11][12] The development of an HPLC method for this compound is challenging due to its lack of a strong UV chromophore.[10] Therefore, a Refractive Index (RI) detector is a suitable choice.[13]

Proposed Experimental Protocol (for development)

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Refractive Index (RI) detector.

  • Reversed-phase C18 column (e.g., Inertsil ODS 3V, 4.6mm x 250mm, 5µm).[13]

  • Data acquisition and processing software.

Reagents and Materials:

Proposed Chromatographic Conditions (to be optimized):

  • Mobile Phase: Isocratic mixture of Methanol and Water (e.g., 70:30 v/v).[13]

  • Flow Rate: 1.0 ml/min.[13]

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Injection Volume: 20 µl.

  • Detector: Refractive Index (RI).

Method Development Workflow:

  • Feasibility and Column/Mobile Phase Screening: Start with a standard C18 column and a simple mobile phase like methanol/water.

  • Optimization of Mobile Phase Composition: Vary the ratio of methanol and water to achieve optimal separation and peak shape.

  • Optimization of Flow Rate and Temperature: Adjust the flow rate and column temperature to improve resolution and reduce run time.

  • Detector Selection: Utilize an RI detector due to the lack of a UV chromophore in this compound.

Validation Protocol

Once the HPLC method is developed, it must be validated according to ICH Q2(R2) guidelines.[4][6][7] The validation parameters to be assessed are summarized in the table below.

Table 2: HPLC Method Validation Protocol Overview

Validation ParameterExperimental ApproachAcceptance Criteria (Typical)
Specificity Analyze blank, placebo, and spiked samples to demonstrate that the peak for this compound is free from interference.Peak purity analysis should pass. No interfering peaks at the retention time of the analyte.
Linearity & Range Analyze a minimum of five concentrations across the expected working range.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision
RepeatabilityAnalyze six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument.RSD ≤ 2.0%.
Intermediate PrecisionAnalyze samples on different days, with different analysts, and on different instruments.RSD ≤ 2.0%.
Limit of Detection (LOD) Determine based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be detected.
Limit of Quantification (LOQ) Determine based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration that can be quantified with acceptable precision and accuracy.
Robustness Deliberately vary method parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results.The method should remain unaffected by small, deliberate variations in parameters.

Visualizations

GC-FID Method Workflow

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Quantification Prep_Standard Prepare Calibration Standards (this compound + IS) GC_Injection Inject into GC Prep_Standard->GC_Injection Prep_Sample Prepare Sample Solution (e.g., crushed tablets in ethanol + IS) Prep_Sample->GC_Injection Chromatography Chromatographic Separation (HP-FFAP Column) GC_Injection->Chromatography Detection FID Detection Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Area Integration Data_Acquisition->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound in Sample Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for the GC-FID analysis of this compound.

Analytical Method Validation Logical Flow

Method_Validation_Flow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_report Reporting Method_Dev Develop Analytical Method (e.g., HPLC-RI) Specificity Specificity Method_Dev->Specificity Linearity Linearity & Range Method_Dev->Linearity Accuracy Accuracy Method_Dev->Accuracy Precision Precision (Repeatability & Intermediate) Method_Dev->Precision LOD_LOQ LOD & LOQ Method_Dev->LOD_LOQ Robustness Robustness Method_Dev->Robustness Validation_Report Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

Caption: Logical flow for analytical method validation based on ICH guidelines.

References

Troubleshooting & Optimization

Menthyl Isovalerate Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Menthyl Isovalerate Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Conventional Fischer Esterification: This is a traditional method involving the reaction of menthol (B31143) with isovaleric acid in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), typically under reflux conditions.[1]

  • Microwave-Assisted Synthesis: A more modern approach that utilizes microwave irradiation to accelerate the esterification reaction, often leading to shorter reaction times and improved yields.[1][2]

  • Palladium-Catalyzed Carbonylation: A more complex method that involves the reaction of isobutylene, carbon monoxide, and menthol in the presence of a palladium catalyst.[3][4] This method can achieve very high yields in a short amount of time.[1]

Q2: What are the typical yields for this compound synthesis?

A2: Yields can vary significantly depending on the synthesis method and optimization of reaction conditions.

  • Conventional Fischer Esterification: Typically yields around 75%.[1]

  • Microwave-Assisted Synthesis: Yields can range from 59% to 89% depending on the catalyst and conditions.[2][3]

  • Palladium-Catalyzed Methods: These methods have been reported to achieve yields of up to 99.7%.[1]

Q3: Why is removing water crucial during Fischer esterification?

A3: Fischer esterification is a reversible reaction.[5][6] The presence of water, a product of the reaction, can shift the equilibrium back towards the reactants (menthol and isovaleric acid), thereby reducing the yield of the desired ester.[7][8][9] Continuous removal of water is a key strategy to drive the reaction to completion.[5][6]

Q4: What are some common side reactions to be aware of?

A4: During the synthesis, especially at higher temperatures, side reactions can occur. With excess menthol and heat, by-products can form, which may reduce the quality of the final product.[4] The specific nature of these side products is often related to the dehydration of menthol or other acid-catalyzed reactions of the starting materials.

Q5: How can I purify the final this compound product?

A5: Purification typically involves a series of washing steps to remove the acid catalyst and any unreacted starting materials, followed by distillation. A common work-up procedure includes washing the crude product with water, a dilute sodium bicarbonate or sodium hydroxide (B78521) solution to neutralize the acid, and finally with a brine solution.[6][10] The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663) before final purification by vacuum distillation.[10] For high-purity applications, such as pharmaceuticals, multiple purification steps may be necessary.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction due to equilibrium. The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use an excess of one reactant (typically the less expensive one) or, more effectively, remove water as it is formed using a Dean-Stark apparatus.[5][6][8]
Insufficient catalysis. Ensure the correct amount of acid catalyst is used. For conventional methods, concentrated sulfuric acid or p-toluenesulfonic acid are common choices.[1] The catalyst concentration may need to be optimized for your specific reaction scale and conditions.
Suboptimal reaction temperature. The reaction should be heated to reflux to ensure an adequate reaction rate.[6] However, excessively high temperatures can lead to side reactions and degradation of the product.[4]
Presence of water in reactants or solvent. Use anhydrous reactants and solvents to minimize the initial amount of water in the reaction mixture.
Presence of Impurities in Final Product Incomplete removal of starting materials. Unreacted menthol or isovaleric acid can remain. Improve the purification process by ensuring thorough washing with a basic solution to remove acidic components and consider re-distillation.[10]
Formation of by-products. High reaction temperatures can lead to the formation of by-products.[4] Consider lowering the reaction temperature or using a milder catalyst. Purification by fractional distillation can help separate the desired product from impurities with different boiling points.
Slow or Stalled Reaction Poor mixing. Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture and facilitate contact between reactants and the catalyst.
Catalyst deactivation. The catalyst can be deactivated by impurities in the starting materials. Ensure high-purity reactants are used.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Method Catalyst Temperature (°C) Reactant Ratio (Menthol:Isovaleric Acid) Reaction Time Reported Yield (%)
Conventional Fischer Esterification H₂SO₄ or HCl100 - 110Varies, often with an excess of one reactantUp to 48 hours~75
Improved Conventional (with azeotropic removal) p-Toluenesulfonic acid105 - 1251:1.08-1.1< 8 hoursHigh (not specified)
Microwave-Assisted H₂SO₄560 W (Microwave Power)1:112 minutes59
Microwave-Assisted p-Toluenesulfonic acid560 W (Microwave Power)1:1.212 minutes89
Palladium-Catalyzed Carbonylation Pd(OAc)₂-PPh₃-n-CH₃C₆H₄SO₃H90 - 100N/A3.5 hoursUp to 99.7

Experimental Protocols

Protocol 1: Conventional Fischer Esterification with Dean-Stark Water Removal

This protocol is a generalized procedure based on typical Fischer esterification principles.

Materials:

  • l-Menthol

  • Isovaleric acid

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (B28343) (solvent for azeotropic water removal)

  • 5% Sodium bicarbonate solution (for washing)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (drying agent)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus[11][12]

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add l-menthol, isovaleric acid (in a slight excess, e.g., 1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.015-0.03 equivalents).[4]

  • Add a sufficient amount of toluene to facilitate azeotropic removal of water.

  • Assemble the Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.[6]

  • Continue the reaction until no more water is collected in the trap, which indicates the reaction is complete. This can take several hours.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with a 5% sodium bicarbonate solution (to neutralize the acid catalyst and unreacted isovaleric acid) and then with brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the toluene solvent using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation to obtain the final product.

Protocol 2: Microwave-Assisted Synthesis

This protocol is based on the findings for microwave-assisted synthesis of this compound.[2][3]

Materials:

  • l-Menthol

  • Isovaleric acid

  • p-Toluenesulfonic acid (catalyst)

  • Ethyl acetate (B1210297) (for extraction)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Equipment:

  • Microwave reactor or a suitable vessel for microwave synthesis

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a microwave-safe reaction vessel, combine l-menthol, isovaleric acid (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid.[3]

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture at a power of 560 W for 12 minutes.[2][3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a 5% sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution using a rotary evaporator.

  • Purify the product by vacuum distillation.

Visualizations

Fischer_Esterification Menthol Menthol Isovaleric_Acid Isovaleric Acid Protonated_Acid Protonated Isovaleric Acid Isovaleric_Acid->Protonated_Acid + H+ H_plus H+ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Menthol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Menthyl_Isovalerate This compound Protonated_Ester->Menthyl_Isovalerate - H+ Water Water Troubleshooting_Workflow Start Low Yield of this compound Check_Water Is water being effectively removed? Start->Check_Water Check_Catalyst Is the catalyst concentration optimal? Check_Water->Check_Catalyst Yes Solution_Water Implement/Optimize Dean-Stark apparatus. Check_Water->Solution_Water No Check_Temp Is the reaction temperature appropriate? Check_Catalyst->Check_Temp Yes Solution_Catalyst Adjust catalyst loading. Check_Catalyst->Solution_Catalyst No Check_Purity Are reactants and solvents anhydrous? Check_Temp->Check_Purity Yes Solution_Temp Adjust heating to maintain reflux without overheating. Check_Temp->Solution_Temp No Solution_Purity Use anhydrous grade reactants/solvents. Check_Purity->Solution_Purity No End Yield Improved Check_Purity->End Yes Solution_Water->End Solution_Catalyst->End Solution_Temp->End Solution_Purity->End

References

Technical Support Center: Esterification of Menthol with Isovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of menthol (B31143) with isovaleric acid to synthesize menthyl isovalerate.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of during the esterification of menthol with isovaleric acid?

A1: The most significant side reaction is the acid-catalyzed dehydration of menthol, which leads to the formation of various menthene isomers (e.g., 1-menthene, 3-menthene).[1] This is particularly prevalent when using strong acid catalysts like sulfuric acid at elevated temperatures. Other potential impurities can arise from unreacted starting materials (menthol and isovaleric acid) remaining in the final product.[2][3]

Q2: What are the common catalysts used for this esterification, and how do they compare?

A2: Common catalysts for this Fischer esterification include strong Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[4] While effective in catalyzing the esterification, strong acids like H₂SO₄ can also promote the dehydration of menthol. Milder catalysts or alternative methods like microwave-assisted synthesis with p-toluenesulfonic acid have been shown to provide higher yields of the desired ester.[4] Enzymatic catalysis using lipases is another approach that operates under milder conditions, potentially reducing side reactions.

Q3: How can I minimize the formation of menthene byproducts?

A3: To minimize menthene formation, consider the following strategies:

  • Use a Milder Catalyst: Opt for p-toluenesulfonic acid instead of concentrated sulfuric acid.

  • Control the Temperature: Avoid excessively high reaction temperatures, as dehydration is favored at higher temperatures. A temperature range of 105-125°C is often cited for good results with p-TsOH.[5]

  • Reaction Time: Optimize the reaction time to maximize ester formation without allowing significant time for side reactions to occur.

  • Water Removal: Efficiently remove the water produced during the reaction (e.g., using a Dean-Stark apparatus) to shift the equilibrium towards the ester product and potentially reduce the activity of the acid catalyst for dehydration.

Q4: What are the recommended methods for purifying the final this compound product?

A4: A typical workup and purification procedure involves several steps:

  • Neutralization: After the reaction, the mixture is cooled and washed with a basic solution, such as sodium bicarbonate or sodium hydroxide, to neutralize the acid catalyst and any unreacted isovaleric acid.

  • Washing: Subsequent washes with water and brine (saturated sodium chloride solution) help to remove any remaining water-soluble impurities.

  • Drying: The organic layer is then dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.

  • Distillation: The final purification is typically achieved by vacuum distillation to separate the this compound from unreacted menthol and any menthene byproducts.

Troubleshooting Guides

Low Yield of this compound
Symptom Possible Cause(s) Suggested Solution(s)
Low conversion of starting materials 1. Insufficient reaction time or temperature. 2. Inactive or insufficient amount of catalyst. 3. Presence of water in the starting materials.1. Increase reaction time or temperature, monitoring for side product formation. 2. Use a fresh, appropriate amount of catalyst. 3. Ensure starting materials are anhydrous.
Significant amount of unreacted menthol and isovaleric acid in the product mixture The esterification reaction has not reached completion due to equilibrium limitations.1. Use an excess of one reactant (typically the less expensive one) to shift the equilibrium. 2. Remove water as it is formed using a Dean-Stark apparatus.
Product loss during workup 1. Emulsion formation during washing steps. 2. Incomplete extraction of the product.1. To break emulsions, add a small amount of brine or use a centrifuge. 2. Perform multiple extractions with an appropriate organic solvent.
High Levels of Impurities
Symptom Possible Cause(s) Suggested Solution(s)
Presence of menthene peaks in GC-MS analysis Dehydration of menthol due to harsh reaction conditions.1. Lower the reaction temperature. 2. Switch to a milder acid catalyst (e.g., p-TsOH instead of H₂SO₄). 3. Reduce the amount of catalyst used.
Residual isovaleric acid in the final product Incomplete neutralization during the workup.Ensure thorough washing with a basic solution (e.g., sodium bicarbonate) until the aqueous layer is no longer acidic.
Presence of unreacted menthol in the final product 1. Incomplete reaction. 2. Inefficient purification.1. Drive the reaction further to completion (see "Low Yield" table). 2. Optimize vacuum distillation conditions to effectively separate menthol from the product.

Data Presentation

Table 1: Comparison of Catalysts and Conditions for this compound Synthesis

CatalystMethodReactant Ratio (Isovaleric Acid:Menthol)Reaction TimeTemperature (°C)Yield (%)Reference
H₂SO₄Conventional HeatingNot specifiedUp to 48 hours100-110~75
H₂SO₄Microwave Irradiation1:12 minNot specified (560 W)59[4]
p-TsOHMicrowave Irradiation1:1.212 minNot specified (560 W)89[4]
p-TsOHConventional Heating1.08-1.1:1.0Not specified105-12592[5]

Note: The yields reported are for the desired this compound product. The level of side products was not always quantified in the cited sources.

Experimental Protocols

Fischer Esterification of Menthol and Isovaleric Acid using p-Toluenesulfonic Acid

This protocol is a general guideline and may require optimization.

Materials:

  • l-Menthol

  • Isovaleric acid

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add l-menthol, isovaleric acid (a slight excess of the acid, e.g., 1.1 equivalents), p-TsOH (catalytic amount, e.g., 0.02 equivalents), and toluene.

  • Reaction: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux with vigorous stirring. The water-toluene azeotrope will collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected or until TLC/GC analysis indicates the reaction is complete.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (until no more gas evolves), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the solution using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound. Collect the fraction at the appropriate boiling point and pressure.

Mandatory Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products Menthol Menthol Menthyl_Isovalerate This compound Menthol->Menthyl_Isovalerate + Isovaleric Acid (H+ catalyst) Menthenes Menthenes (Side Product) Menthol->Menthenes - H₂O (H+ catalyst, Heat) Isovaleric_Acid Isovaleric Acid Isovaleric_Acid->Menthyl_Isovalerate Water Water

Caption: Main and side reaction pathways in the esterification of menthol.

Troubleshooting_Workflow Start Low Yield or High Impurity Check_Reaction_Conditions Review Reaction Conditions (Temp, Time, Catalyst) Start->Check_Reaction_Conditions Harsh_Conditions Conditions Too Harsh? Check_Reaction_Conditions->Harsh_Conditions Optimize_Conditions Decrease Temperature Use Milder Catalyst Harsh_Conditions->Optimize_Conditions Yes Incomplete_Reaction Incomplete Reaction? Harsh_Conditions->Incomplete_Reaction No Check_Workup Review Workup Procedure Optimize_Conditions->Check_Workup Drive_Equilibrium Increase Reaction Time Use Excess Reagent Remove Water Incomplete_Reaction->Drive_Equilibrium Yes Incomplete_Reaction->Check_Workup No Drive_Equilibrium->Check_Workup Workup_Issue Workup Issue? Check_Workup->Workup_Issue Optimize_Workup Thorough Neutralization Efficient Extraction Workup_Issue->Optimize_Workup Yes Check_Purification Review Purification Workup_Issue->Check_Purification No Optimize_Workup->Check_Purification Purification_Issue Purification Issue? Check_Purification->Purification_Issue Optimize_Purification Optimize Distillation Parameters Purification_Issue->Optimize_Purification Yes End Improved Yield/Purity Purification_Issue->End No Optimize_Purification->End

Caption: Troubleshooting workflow for menthol esterification.

References

Technical Support Center: Purification of Menthyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of Menthyl isovalerate from its reaction byproducts.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Q1: After the initial workup, my isolated organic layer is still acidic. How do I resolve this?

A1: An acidic organic layer indicates the presence of unreacted isovaleric acid and/or the acid catalyst (e.g., sulfuric acid). To neutralize and remove these acidic components, a basic wash is necessary.

  • Cause: Insufficient washing with a basic solution or using a weak base that does not fully neutralize the acidic components.

  • Solution:

    • Transfer the organic layer to a separatory funnel.

    • Add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃).

    • Gently swirl the funnel before stoppering it. Caution: Carbon dioxide gas will be evolved, leading to a pressure buildup. Vent the separatory funnel frequently by inverting it and opening the stopcock.

    • Shake the funnel gently and continue to vent until no more gas is evolved upon mixing.

    • Allow the layers to separate and drain the aqueous layer.

    • Wash the organic layer with water to remove any remaining base, followed by a wash with brine (saturated NaCl solution) to aid in the removal of water.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate), filter, and remove the solvent under reduced pressure.

Q2: I am observing a poor separation of layers during liquid-liquid extraction. What should I do?

A2: Poor separation of layers, often characterized by the formation of an emulsion, can be caused by several factors.

  • Cause: Vigorous shaking of the separatory funnel, or the presence of impurities that act as surfactants.

  • Solution:

    • Allow the separatory funnel to stand undisturbed for a longer period.

    • Gently swirl the funnel instead of shaking it vigorously.

    • Add a small amount of brine to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion.

    • If the emulsion persists, you can try passing the mixture through a pad of celite or glass wool.

Q3: My final product has a low yield. What are the potential reasons and how can I improve it?

A3: Low yields in the synthesis and purification of this compound can be attributed to several factors.

  • Cause:

    • The Fischer esterification reaction is an equilibrium process.[1]

    • Loss of product during transfers between glassware.

    • Incomplete extraction of the product from the aqueous layer.

    • Decomposition of the product during distillation if overheated.

  • Solution:

    • Driving the Equilibrium: To favor the formation of the ester, use a large excess of one of the reactants (either menthol (B31143) or isovaleric acid) or remove water as it is formed during the reaction, for example, by using a Dean-Stark apparatus.[2]

    • Minimize Transfers: Plan your experimental workflow to minimize the number of times you transfer the product between different flasks.

    • Efficient Extraction: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is a more efficient way to recover the product.

    • Careful Distillation: If purifying by distillation, ensure the temperature is carefully controlled to prevent decomposition. Vacuum distillation is recommended as it allows for distillation at a lower temperature.

Q4: The GC-MS analysis of my purified this compound shows the presence of unreacted menthol. How can I remove it?

A4: The presence of unreacted menthol indicates that the purification process was not sufficient to separate it from the final product.

  • Cause: Menthol and this compound have relatively close boiling points, which can make separation by simple distillation challenging.

  • Solution:

    • Fractional Distillation: This technique provides better separation of liquids with close boiling points compared to simple distillation. Use a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.

    • Column Chromatography: This is a highly effective method for separating compounds with different polarities. Since menthol is more polar than this compound due to its hydroxyl group, it will adhere more strongly to a polar stationary phase like silica (B1680970) gel.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the synthesis of this compound via Fischer esterification?

A1: The main byproducts are unreacted starting materials (menthol and isovaleric acid), the acid catalyst (commonly sulfuric acid), and water, which is formed during the reaction.[3]

Q2: Why is a basic wash (e.g., with sodium bicarbonate) performed during the workup?

A2: The basic wash is crucial for neutralizing and removing the acidic components from the reaction mixture, namely the unreacted isovaleric acid and the acid catalyst.[4][5] This is important as their presence can lead to an impure final product and potentially catalyze the reverse reaction (hydrolysis of the ester) if water is present.

Q3: What is the purpose of a brine wash?

A3: A brine (saturated aqueous sodium chloride solution) wash is used to remove the bulk of the water from the organic layer before the final drying step with an anhydrous drying agent. It works by reducing the solubility of the organic product in the aqueous phase, thus driving more of the product into the organic layer and also helping to break up emulsions.

Q4: What are the recommended methods for purifying this compound?

A4: The most common and effective purification methods are:

  • Liquid-Liquid Extraction: To remove acidic and water-soluble impurities.[6]

  • Distillation (Simple or Fractional): To separate the ester from non-volatile impurities and from starting materials with different boiling points. Vacuum distillation is often preferred to lower the boiling point and prevent decomposition.

  • Column Chromatography: For high-purity separation based on the different polarities of the components.

Q5: How can I confirm the purity of my final this compound product?

A5: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are powerful techniques to separate and identify the components in your sample, allowing for a quantitative assessment of purity.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the ester and to detect the presence of impurities.[1]

  • Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretch around 1735 cm⁻¹ and the absence of a broad O-H stretch from the starting materials are indicative of the ester formation.

Quantitative Data

Table 1: Physical Properties of this compound and Related Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound240.38260-262 @ 750 mmHg[9]
129 @ 9 mmHg[10]
123 @ 6 mmHg[11]
Menthol156.27212 @ 760 mmHg
Isovaleric acid102.13176 @ 760 mmHg

Table 2: Typical Yields and Purity of this compound

Synthesis MethodCatalystYieldPurityReference
Conventional HeatingH₂SO₄ or HCl~75%-[1]
Microwave IrradiationH₂SO₄59%-[7]
Microwave Irradiationp-Toluenesulfonic acid89%-[7]
Conventional Heating with Azeotropic Distillationp-Toluenesulfonic acid92%99.7%[12]
Catalytic SystemPd(OAc)₂/PPh₃/p-TsOH99.7%-[10]

Experimental Protocols

Liquid-Liquid Extraction for Workup
  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Add an equal volume of a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and water.

  • Gently shake the funnel, venting frequently to release any pressure.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution (repeat until no more gas evolves).

    • Water.

    • Brine.

  • Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent, and concentrate the organic solvent using a rotary evaporator to obtain the crude this compound.

Fractional Distillation
  • Set up a fractional distillation apparatus with a distilling flask, a fractionating column, a condenser, a receiving flask, and a thermometer.

  • Add the crude this compound to the distilling flask along with a few boiling chips.

  • If a high boiling point is expected, connect the apparatus to a vacuum source.

  • Begin heating the distilling flask gently.

  • Collect the fractions that distill over at different temperature ranges. The fraction corresponding to the boiling point of this compound at the given pressure should be collected as the pure product. A stable boiling point during distillation is an indication of a pure compound.[5]

Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a suitable mobile phase, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).

  • Fraction Collection: Collect the eluent in small fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis synthesis Fischer Esterification: Menthol + Isovaleric Acid + Acid Catalyst extraction Liquid-Liquid Extraction synthesis->extraction wash_base Wash with NaHCO3 Solution extraction->wash_base wash_water Wash with Water wash_base->wash_water wash_brine Wash with Brine wash_water->wash_brine drying Dry over Anhydrous MgSO4 wash_brine->drying concentration Solvent Removal drying->concentration distillation Fractional Distillation concentration->distillation Option 1 chromatography Column Chromatography concentration->chromatography Option 2 analysis Purity Analysis (GC-MS, NMR) distillation->analysis chromatography->analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_flowchart start Start Purification check_acidity Is the organic layer acidic? start->check_acidity wash_base Perform basic wash (NaHCO3) check_acidity->wash_base Yes check_emulsion Is there an emulsion? check_acidity->check_emulsion No wash_base->check_emulsion break_emulsion Add brine / Let it stand check_emulsion->break_emulsion Yes check_yield Is the yield low? check_emulsion->check_yield No break_emulsion->check_yield optimize_reaction Optimize reaction conditions (excess reagent, water removal) check_yield->optimize_reaction Yes check_purity Is the product impure (contains menthol)? check_yield->check_purity No optimize_reaction->start purify_further Perform fractional distillation or column chromatography check_purity->purify_further Yes end Pure this compound check_purity->end No purify_further->end

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Overcoming Low Solubility of Menthyl Isovalerate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of Menthyl isovalerate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound, the menthyl ester of isovaleric acid, is a colorless liquid with a menthol-like aroma.[1][2] It is practically insoluble in water, which can pose significant challenges for its use in aqueous formulations for research, pharmaceutical, and other applications.[1][2][3] Low aqueous solubility can lead to difficulties in achieving desired concentrations for in vitro assays, limit bioavailability in drug delivery systems, and cause formulation instability.

Q2: What is the known solubility of this compound in common solvents?

A2: this compound's solubility is highly dependent on the solvent system. While it is practically insoluble in water, it shows good solubility in organic solvents.[1][3] A summary of available solubility data is presented in Table 1.

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
WaterPractically insoluble[1][2][3]
80% Ethanol (B145695) (in water)1 mL in 10 mL[3]
Dimethyl Sulfoxide (DMSO)200 mg/mL[4]

Q3: What are the primary strategies for enhancing the aqueous solubility of this compound?

A3: Several techniques can be employed to improve the aqueous solubility of hydrophobic compounds like this compound. These methods primarily focus on altering the formulation to create a more favorable environment for the solute. The most common strategies include:

  • Co-solvency: Blending water with a miscible organic solvent to increase the solubility of nonpolar solutes.

  • Use of Surfactants: Incorporating surfactants to form micelles that can encapsulate hydrophobic molecules.

  • Cyclodextrin (B1172386) Complexation: Using cyclodextrins to form inclusion complexes where the this compound molecule is encapsulated within the cyclodextrin cavity.

  • Solid Dispersions: Dispersing this compound in a solid hydrophilic carrier to improve its dissolution rate.

  • Lipid-Based Formulations (Nanoemulsions): Creating oil-in-water nanoemulsions where this compound is dissolved in the oil phase.

Troubleshooting Guides

This section provides practical guidance for overcoming common issues encountered during the solubilization of this compound.

Issue 1: Precipitation of this compound upon addition to aqueous buffer.

Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous medium.

Troubleshooting Steps:

  • Determine the required concentration: Re-evaluate the experiment to determine if a lower, effective concentration can be used.

  • Employ a solubilization technique: Based on your experimental needs, select an appropriate method from the list below.

    • Co-solvency:

      • Recommended Co-solvents: Ethanol, Propylene Glycol (PG).

      • Starting Point: Prepare a stock solution of this compound in 100% ethanol or PG. Gradually add this stock solution to your aqueous buffer while vortexing to the desired final concentration. Start with a low percentage of the co-solvent in the final solution (e.g., 1-5%) and increase if necessary. Note: Be mindful of the potential effects of the co-solvent on your experimental system.

    • Use of Surfactants:

      • Recommended Surfactants: Non-ionic surfactants like Tween 80 or Span 80 are often good starting points due to their lower toxicity.[5][6]

      • Starting Point: Prepare a stock solution of the surfactant in your aqueous buffer. Add this compound to this solution and mix thoroughly (vortexing, sonication). A typical starting concentration for the surfactant is 0.1-2% (w/v). The optimal surfactant and concentration will need to be determined experimentally.

Issue 2: Inconsistent results in biological assays.

Possible Cause: Incomplete dissolution or precipitation of this compound during the experiment, leading to variations in the effective concentration.

Troubleshooting Steps:

  • Visual Inspection: Before each experiment, visually inspect your this compound solution for any signs of precipitation or cloudiness.

  • Quantify the Solubilized Concentration: Use an analytical method like Gas Chromatography (GC) to confirm the concentration of dissolved this compound in your final aqueous formulation. A validated GC method with flame-ionization detection (FID) has been reported for the quantification of this compound.[7]

  • Optimize the Formulation: If precipitation is observed or the concentration is inconsistent, further optimization of your chosen solubilization method is required. This may involve trying different co-solvents, surfactants, or adjusting their concentrations.

Experimental Protocols

Below are detailed methodologies for key experiments related to enhancing the solubility of this compound.

Protocol 1: Solubility Determination using the Shake-Flask Method

This protocol is a standard method to determine the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Add an excess amount of this compound to a known volume of the desired aqueous solvent system (e.g., buffer, co-solvent mixture, surfactant solution) in a sealed container (e.g., glass vial with a screw cap).

  • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the suspension to settle.

  • Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent (in which this compound is freely soluble, e.g., ethanol) to a concentration within the calibrated range of your analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated analytical method, such as Gas Chromatography (GC).[7]

  • Calculate the solubility by taking into account the dilution factor.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol describes a general method for preparing a solid inclusion complex to enhance the aqueous solubility of this compound.

Methodology:

  • Molar Ratio Determination: Perform a phase solubility study to determine the optimal molar ratio of this compound to the cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD).[8][9] This involves preparing aqueous solutions with increasing concentrations of HP-β-CD and adding an excess of this compound to each, followed by equilibration and quantification of the dissolved this compound.

  • Complex Preparation (Solvent Evaporation Method): a. Dissolve the determined molar amount of this compound in a small volume of a suitable organic solvent (e.g., ethanol). b. Dissolve the corresponding molar amount of HP-β-CD in a sufficient volume of purified water. c. Slowly add the this compound solution to the HP-β-CD solution while stirring continuously. d. Continue stirring the mixture for 24-48 hours at room temperature. e. Remove the organic solvent and water under reduced pressure using a rotary evaporator to obtain a solid powder. f. Dry the resulting solid complex in a desiccator.

  • Solubility Assessment: Determine the aqueous solubility of the prepared inclusion complex using the shake-flask method (Protocol 1).

Visualizations

Signaling Pathway

This compound is suggested to exert its anxiolytic effects through the modulation of the GABAergic system.[1] The following diagram illustrates a simplified representation of a GABAergic synapse.

GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaged GABA_cleft Vesicle->GABA_cleft Release GAT GAT GABA_cleft->GAT Reuptake GABA_A_Receptor GABA-A Receptor (Ion Channel) GABA_cleft->GABA_A_Receptor Binds Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibitory Effect) Chloride_Channel->Hyperpolarization Cl- influx Menthyl_Isovalerate This compound Menthyl_Isovalerate->GABA_A_Receptor Modulates

Caption: Simplified GABAergic synapse pathway modulated by this compound.

Experimental Workflow

The following workflow outlines the general steps for selecting and optimizing a solubility enhancement strategy for this compound.

Solubility_Enhancement_Workflow cluster_methods start Start: Low Aqueous Solubility of this compound define_req Define Experimental Requirements (e.g., target concentration, acceptable excipients) start->define_req select_method Select Potential Solubilization Method(s) define_req->select_method cosolvency Co-solvency select_method->cosolvency surfactants Surfactants select_method->surfactants cyclodextrins Cyclodextrins select_method->cyclodextrins solid_dispersion Solid Dispersions select_method->solid_dispersion nanoemulsion Nanoemulsions select_method->nanoemulsion formulation Prepare Formulations (Varying Ratios/Concentrations) cosolvency->formulation surfactants->formulation cyclodextrins->formulation solid_dispersion->formulation nanoemulsion->formulation characterization Characterize Formulations (e.g., visual, particle size) formulation->characterization solubility_test Determine Solubility (Shake-Flask Method) characterization->solubility_test decision Solubility Goal Met? solubility_test->decision optimization Optimize Formulation (Adjust Ratios/Components) decision->optimization No end End: Stable Aqueous Formulation Achieved decision->end Yes optimization->formulation

Caption: Workflow for enhancing the aqueous solubility of this compound.

References

Optimizing temperature and catalyst for Menthyl isovalerate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Menthyl Isovalerate Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is typically synthesized via the esterification of menthol (B31143) with isovaleric acid.[1][2][3] The primary methods include:

  • Conventional Esterification: This method involves heating menthol and isovaleric acid with an acid catalyst.[3][4]

  • Microwave-Assisted Synthesis: This approach utilizes microwave irradiation to speed up the reaction time and potentially increase yields.[3][5][6]

  • Palladium-Catalyzed Carbonylation: A more complex route that involves the reaction of isobutylene (B52900) with carbon monoxide and menthol in the presence of a palladium catalyst.[3][5][7]

  • Enzymatic Synthesis: This method uses lipases to catalyze the esterification, offering high enantioselectivity.[3]

Q2: My reaction yield is low in conventional esterification. What are the possible causes and solutions?

A2: Low yields in conventional esterification can be attributed to several factors:

  • Insufficient Catalyst: Ensure the correct molar ratio of the acid catalyst is used. Common catalysts include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3][4][7]

  • Suboptimal Temperature: The reaction temperature should be maintained within the optimal range, typically between 105-125°C. Lower temperatures can lead to slower reaction rates and incomplete conversion, while higher temperatures (around 138°C) may cause the formation of byproducts.[7]

  • Inefficient Water Removal: The water produced during the esterification is in equilibrium with the reactants and can drive the reaction backward, reducing the yield. It is crucial to remove the water as it forms, often by azeotropic distillation with the isovaleric acid.[7]

  • Reaction Time: Conventional methods can be slow, sometimes requiring up to 20-48 hours to reach completion.[3][7] Ensure the reaction has been allowed to proceed for a sufficient amount of time.

Q3: I am observing the formation of impurities in my final product. How can I minimize them?

A3: The formation of impurities is a common issue.[5] Here are some strategies to minimize them:

  • Control Reaction Temperature: As mentioned, excessively high temperatures can lead to the formation of byproducts.[7]

  • Use Pure Reactants: The purity of the starting materials, menthol and isovaleric acid, is crucial. Impurities in the reactants can carry through to the final product.

  • Optimize Catalyst: Some catalysts may promote side reactions. For instance, using p-toluenesulfonic acid can lead to a cleaner reaction compared to stronger mineral acids under certain conditions.[7]

  • Purification: After the reaction, proper workup and purification steps are essential. This may include washing with a sodium bicarbonate solution to remove unreacted acid and the acid catalyst, followed by distillation or chromatography to isolate the pure this compound.

Q4: Can I use microwave synthesis to improve my reaction time and yield?

A4: Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating.[3][5][6] For example, one study achieved a 92% yield in 2-3 hours.[5] The optimal microwave power and irradiation time need to be carefully determined for your specific setup.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield Incomplete reactionIncrease reaction time or temperature (within the optimal range of 105-125°C).[7]
Inefficient water removalUse a Dean-Stark apparatus or similar setup for azeotropic distillation of water.[7]
Catalyst deactivation or insufficient amountEnsure the correct catalyst loading. Consider using a different catalyst like p-toluenesulfonic acid.[7]
Product Contamination Presence of unreacted starting materialsAfter the reaction, wash the organic layer with a saturated sodium bicarbonate solution to remove acidic components. Purify the product by fractional distillation.
Formation of byproducts due to high temperatureMaintain the reaction temperature below 138°C.[7]
Impure starting materialsUse high-purity menthol and isovaleric acid.
Slow Reaction Rate Low reaction temperatureIncrease the temperature to the recommended range of 105-125°C.[7]
Insufficient catalystIncrease the catalyst concentration within the recommended molar ratio.
Inefficient mixingEnsure adequate stirring to promote contact between reactants and the catalyst.

Data Presentation: Reaction Conditions for this compound Synthesis

Table 1: Conventional Esterification Methods
CatalystTemperature (°C)Reaction Time (h)Molar Ratio (Menthol:Isovaleric Acid:Catalyst)Yield (%)Reference
H₂SO₄/HCl (in situ)80 ± 220Not specified~79.5[7]
p-Toluenesulfonic acid105 - 125< 81.0 : 1.08-1.1 : 0.015-0.03High (not specified)[7]
H₂SO₄100 - 110Not specifiedNot specified~75[3][8]
HCl100Not specifiedNot specifiedNot specified[3][8]
Table 2: Microwave-Assisted Esterification
CatalystMicrowave Power (W)Irradiation Time (min)Molar Ratio (Isovaleric Acid:L-Menthol:Catalyst)Yield (%)Reference
H₂SO₄56021 : 1 : 4.8 x 10⁻⁵17.4[6]
H₂SO₄560121 : 1 : 9.6 x 10⁻⁵59[6]
p-Toluenesulfonic acid560121 : 1.2 : 8.51 x 10⁻⁵89[6]
Table 3: Palladium-Catalyzed Synthesis
Catalyst SystemTemperature (°C)Pressure (atm)Reaction Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂/PPh₃/TsOH105 - 120< 4.0 MPa3 - 899[7]
Pd(OAc)₂/PPh₃/n-CH₃C₆H₄SO₃H90 - 1009 - 30299.7[4][9]

Experimental Protocols

Protocol 1: Conventional Esterification using p-Toluenesulfonic Acid
  • Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add L-menthol, isovaleric acid, and p-toluenesulfonic acid in a molar ratio of 1.0 : 1.1 : 0.02.

  • Reaction: Heat the mixture to 105-125°C with constant stirring.

  • Water Removal: Continuously remove the water generated during the reaction via azeotropic distillation with isovaleric acid using the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by Gas Chromatography (GC) until the consumption of the limiting reactant is complete (typically within 8 hours).

  • Workup: After cooling to room temperature, wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize the remaining acid and the catalyst. Separate the organic layer.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure.

Protocol 2: Microwave-Assisted Synthesis
  • Reactant Preparation: In a microwave-safe reaction vessel, mix isovaleric acid, L-menthol, and p-toluenesulfonic acid in a molar ratio of 1 : 1.2 : 8.51 x 10⁻⁵.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at 560 W for 12 minutes.

  • Monitoring: After the irradiation is complete, analyze a small sample of the mixture by GC to determine the conversion.

  • Workup and Purification: Follow the same workup and purification steps as described in the conventional esterification protocol.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Workup cluster_purification Purification reactants Charge Reactants (Menthol, Isovaleric Acid, Catalyst) heat Heat Mixture (105-125°C or Microwave) reactants->heat water_removal Azeotropic Distillation (Conventional Method) heat->water_removal if conventional monitor Monitor Progress (GC) heat->monitor water_removal->monitor workup Workup (Neutralization & Washing) monitor->workup distillation Fractional Distillation workup->distillation product Pure this compound distillation->product

Caption: General experimental workflow for this compound synthesis.

troubleshooting_logic start Low Yield Observed check_temp Is Temperature in 105-125°C range? start->check_temp check_time Is Reaction Time Sufficient? check_temp->check_time Yes adjust_temp Adjust Temperature check_temp->adjust_temp No check_water Is Water Being Effectively Removed? check_time->check_water Yes increase_time Increase Reaction Time check_time->increase_time No check_catalyst Is Catalyst Ratio Correct? check_water->check_catalyst Yes improve_distillation Improve Azeotropic Distillation Setup check_water->improve_distillation No check_catalyst->increase_time Yes adjust_catalyst Adjust Catalyst Concentration check_catalyst->adjust_catalyst No

Caption: Troubleshooting logic for addressing low reaction yields.

References

Troubleshooting peak tailing in HPLC analysis of Menthyl isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of Menthyl isovalerate.

Troubleshooting Guide: Peak Tailing

Q1: My this compound peak is exhibiting significant tailing. What are the primary causes and how should I approach troubleshooting?

A: Peak tailing for a neutral, hydrophobic compound like this compound typically stems from non-chemical issues rather than the strong secondary silanol (B1196071) interactions that affect basic compounds.[1][2] The most common causes are mass overload, improper sample solvent, column contamination, or a co-eluting impurity.

A systematic approach is the most effective way to diagnose the issue. The following workflow outlines the recommended steps for troubleshooting.

Troubleshooting_Workflow start Peak Tailing Observed for this compound check_overload Step 1: Inject Diluted Sample (e.g., 1:10 dilution) start->check_overload decision_overload Peak Shape Improves? check_overload->decision_overload result_overload Diagnosis: Mass Overload Solution: Reduce sample concentration or injection volume. decision_overload->result_overload Yes check_solvent Step 2: Check Sample Solvent Dissolve sample in mobile phase decision_overload->check_solvent No decision_solvent Peak Shape Improves? check_solvent->decision_solvent result_solvent Diagnosis: Sample Solvent Mismatch Solution: Always dissolve sample in the initial mobile phase. decision_solvent->result_solvent Yes check_column Step 3: Evaluate Column Health Flush column or test with a new column decision_solvent->check_column No decision_column Peak Shape Improves? check_column->decision_column result_column Diagnosis: Column Contamination or Void Solution: Replace column and use a guard column for future analyses. decision_column->result_column Yes final_check Step 4: Investigate Other Causes - Suspect co-eluting impurity - Check for extra-column volume decision_column->final_check No

Caption: A logical workflow for troubleshooting peak tailing in this compound analysis.

Q2: How can I confirm if mass overload is causing the peak tailing?

A: Mass overload occurs when too much sample is injected onto the column, saturating the stationary phase at the point of injection and causing peak distortion.[3][4] This is a common issue for highly retained, hydrophobic compounds like this compound.

Experimental Protocol: Sample Dilution Series

  • Prepare a stock solution of your this compound sample at the concentration that shows peak tailing.

  • Create a series of dilutions from the stock solution. Recommended dilutions are 1:2, 1:5, and 1:10 in the mobile phase.

  • Inject the same volume of the original sample and each dilution under identical HPLC conditions.

  • Measure the USP Tailing Factor (Tf) or Asymmetry Factor (As) for the this compound peak in each chromatogram. A value greater than 1.2 is often considered tailing.[2]

Data Presentation: Expected Results for Mass Overload

Sample ConcentrationTailing Factor (Tf)Peak Shape Observation
Original> 2.0Severe Tailing
1:2 Dilution~1.6Moderate Tailing
1:5 Dilution~1.3Minor Tailing
1:10 Dilution~1.1Symmetrical

If the tailing factor decreases significantly as the sample concentration is reduced, mass overload is the cause. The solution is to either dilute the sample or reduce the injection volume.[3]

Q3: My sample is dissolved in a strong solvent. Could this cause peak tailing?

A: Yes, this is a very common cause of peak distortion known as the "sample solvent effect".[3] If the sample is dissolved in a solvent significantly stronger (i.e., with a higher elution strength) than the mobile phase, the sample band will spread out on the column head, leading to broad and often tailing or fronting peaks.[3]

Experimental Protocol: Solvent Matching

  • Take your dried this compound sample or an aliquot of a concentrated stock.

  • Dissolve one portion in a strong solvent (e.g., 100% Acetonitrile or Methanol).

  • Dissolve a second, identical portion in a solvent that is identical to, or weaker than, your initial mobile phase composition (e.g., if your run starts with 70% Acetonitrile / 30% Water, use that mixture as your sample solvent).

  • Inject both samples and compare the resulting peak shapes.

Data Presentation: Impact of Sample Solvent on Peak Shape

Sample SolventPeak ShapeTailing Factor (Tf)
100% Acetonitrile (Strong)Broad, Tailing/Distorted> 1.8
70% Acetonitrile / 30% Water (Matched)Sharp, Symmetrical~1.1

To resolve this issue, always dissolve your sample in the mobile phase you are using at the start of your chromatographic run.

Q4: How do I determine if my HPLC column is the source of the problem?

A: Column issues such as contamination, blockages, or physical voids can lead to peak tailing for all compounds in a chromatogram.[2][4]

  • Contamination: Strongly retained matrix components can build up on the column inlet frit or packing material, creating active sites that cause secondary interactions.[4]

  • Column Void: A void can form at the head of the column due to the settling of the packed bed, often caused by pressure shocks or use at high pH.[5]

Experimental Protocol: Column Flushing and Replacement

  • Initial Check: First, if using a guard column, remove it and re-run the analysis. If the peak shape improves, the guard column is the issue and should be replaced.[4]

  • Column Flush: If the analytical column is suspected, perform a flushing procedure. Disconnect the column from the detector to avoid contamination. Check the manufacturer's guidelines, but a general reverse-flush sequence for a C18 column is:

    • 20 column volumes of your mobile phase (without buffer salts).

    • 20 column volumes of 100% Acetonitrile.

    • 20 column volumes of 100% Isopropanol (if heavy non-polar contaminants are suspected).

    • Return to 100% Acetonitrile (20 column volumes).

    • Gradually re-introduce your mobile phase.

  • Definitive Test: The most straightforward way to confirm a column problem is to replace it with a new column of the same type.[2] If the peak shape is good on the new column, the old one was faulty.

Frequently Asked Questions (FAQs)

Q: Since this compound is neutral, is mobile phase pH important for preventing peak tailing? A: For this compound itself, pH is not critical as the molecule is not ionizable. However, adjusting the mobile phase pH can still be a useful strategy. Operating at a low pH (e.g., 2.5 - 3.0) can suppress the ionization of residual silanol groups on the silica (B1680970) packing material, minimizing any potential minor secondary interactions.[1][2] More importantly, changing the pH can alter the retention of any acidic or basic impurities in your sample, potentially resolving them from your main peak and improving its apparent shape.[5]

Q: I am developing a new method. What are good starting conditions for this compound analysis by reversed-phase HPLC? A: this compound is very hydrophobic (high logP), so it will be strongly retained on a C18 column.[6][7] A high percentage of organic modifier will be necessary for elution.

Data Presentation: Recommended Starting HPLC Parameters

ParameterRecommendationRationale
Column C18, 3.5-5 µm, 4.6 x 150 mmStandard reversed-phase column for hydrophobic compounds.
Mobile Phase A Water
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides sharper peaks.
Gradient Start at 70% B, increase to 95-100% BA gradient is recommended to ensure elution in a reasonable time.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Temperature 30 - 40 °CElevated temperature can improve peak shape and reduce viscosity.
Detection Low UV (205-215 nm) or RIThis compound lacks a strong chromophore.[8]
Injection Volume 5 - 10 µLKeep volume low to prevent overload.[4]

Q: Could something outside the column, like tubing or connections, cause peak tailing? A: Yes. This is referred to as "extra-column volume" or "dead volume" and includes the volume within all tubing, fittings, the injection valve, and the detector flow cell.[5] Excessive extra-column volume leads to band broadening, which can manifest as symmetrical peak widening or, in some cases, tailing, particularly for early-eluting peaks.[5][9] To minimize this, always use the shortest possible length of narrow internal diameter (ID) tubing (e.g., 0.005" or 0.12 mm) to connect the components of your HPLC system.[9]

References

Technical Support Center: Enhancing Menthyl Isovalerate Enantiomer Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the chiral High-Performance Liquid Chromatography (HPLC) separation of Menthyl isovalerate enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is the most effective type of chiral stationary phase (CSP) for separating this compound enantiomers?

A1: Polysaccharide-based CSPs are highly effective for the chiral resolution of esters like this compound. Specifically, columns with coated or immobilized cellulose (B213188) and amylose (B160209) derivatives, such as CHIRALPAK® and CHIRALCEL® series, have demonstrated excellent performance.[1][2] A CHIRALPAK IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) column has been successfully used for the separation of menthyl ester diastereomers.[1]

Q2: What is a typical starting mobile phase for method development?

A2: For normal-phase chromatography on polysaccharide-based CSPs, a common starting mobile phase is a mixture of an alkane (like n-hexane) and an alcohol modifier (like ethanol (B145695) or isopropanol).[1][3] A good starting point is a ratio of n-hexane to ethanol of 90:10 (v/v) or 95:5 (v/v).[3] For Menthyl ester diastereomers, a mobile phase of ethanol/hexane at a 1:19 ratio (5% ethanol) has proven effective.[1]

Q3: Do I need to use additives in the mobile phase for this compound?

A3: this compound is a neutral compound, so acidic or basic additives are generally not required. Additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (B46881) (DEA) for basic compounds are used to improve peak shape and resolution by suppressing unwanted interactions with the stationary phase.[3][4] For neutral analytes, their use is typically unnecessary.

Q4: What detection method is suitable for this compound?

A4: Since this compound lacks a strong chromophore, UV detection at low wavelengths (e.g., ~210-220 nm) may be possible but could have low sensitivity. A Refractive Index (RI) detector is a more suitable universal detector for this compound.[5][6] If the primary goal is to confirm enantiomeric purity, an Optical Rotation (OR) detector can also be employed.[6]

Troubleshooting Guide

This section addresses common issues encountered during the chiral separation of this compound enantiomers.

Problem 1: Poor or No Resolution (Rs < 1.5)

If your enantiomers are co-eluting or the resolution is below the generally accepted baseline value of 1.5, consider the following causes and solutions.

Potential Cause Recommended Solution
Suboptimal Mobile Phase Composition The type and concentration of the alcohol modifier are critical.[7] Action: Systematically vary the percentage of the alcohol modifier. Decreasing the alcohol content (e.g., from 10% to 5% ethanol) will increase retention times and generally improve resolution. Also, test different alcohols; isopropanol (B130326) is a weaker solvent than ethanol and may offer better selectivity.[4]
Incorrect Chiral Stationary Phase (CSP) The chosen CSP may not provide sufficient chiral recognition for this compound.
Inappropriate Column Temperature Temperature affects the thermodynamics of the chiral recognition process.[7]
Low Column Efficiency An old or poorly packed column will result in broad peaks, which reduces resolution.
Problem 2: Poor Peak Shape (Tailing or Fronting)

Asymmetrical peaks can compromise resolution and make accurate quantification difficult.[8][9]

Potential Cause Recommended Solution
Sample Solvent Incompatibility Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
Column Overload Injecting too much sample mass can saturate the stationary phase, leading to fronting or tailing.[9]
Extra-Column Volume Excessive volume from tubing, fittings, or the detector flow cell can cause peak broadening.[10]
Column Contamination or Void Strongly retained impurities can create active sites that cause tailing. A void at the column inlet can distort the sample band.[10][11]

Experimental Protocols & Data

Protocol 1: Initial Screening Method

This protocol provides a starting point for developing a separation method.

  • Column: CHIRALPAK IC (4.6 x 250 mm, 5 µm) or equivalent polysaccharide-based CSP.

  • Sample Preparation: Dissolve this compound racemate in n-hexane to a final concentration of 1.0 mg/mL.

  • Mobile Phase: n-Hexane / Ethanol (95:5, v/v). Degas the mobile phase before use.

  • HPLC System Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C[1]

    • Injection Volume: 5 µL

    • Detection: Refractive Index (RI) or UV at 210 nm.

Data Presentation: Effect of Mobile Phase Modifier

The following table illustrates the typical effects of altering the alcohol modifier percentage on key chromatographic parameters in normal-phase chiral HPLC.

Modifier % (Ethanol in n-Hexane)Retention Factor (k')Selectivity (α)Resolution (Rs)Analysis Time
20% LowModerateLowShort
10% ModerateGoodGoodModerate
5% HighHighExcellentLong
2% Very HighVery HighPotentially ExcellentVery Long
Note: This table represents general trends observed in chiral separations. Optimal conditions must be determined empirically.

Visualizations

Chiral HPLC Method Development Workflow

The following diagram outlines a systematic approach to developing a robust chiral separation method.

start Start: Racemic this compound select_csp 1. Select CSPs (e.g., Amylose, Cellulose derivatives) start->select_csp screen_mp 2. Screen Mobile Phases (e.g., Hexane/EtOH, Hexane/IPA) select_csp->screen_mp evaluate 3. Evaluate Results (Rs, α, k') screen_mp->evaluate check_res Is Resolution (Rs) ≥ 1.5? evaluate->check_res check_res->select_csp No optimize 4. Optimize Conditions (Modifier %, Temp, Flow Rate) check_res->optimize Yes validate 5. Method Validation optimize->validate end End: Robust Chiral Method validate->end

Caption: Workflow for chiral HPLC method development.

Troubleshooting Flowchart for Poor Resolution

This flowchart provides a logical path for diagnosing and solving poor enantiomeric resolution.

start Problem: Poor Resolution (Rs < 1.5) q1 Any peak separation observed? start->q1 a1_no Action: Screen different CSPs q1->a1_no No q2 Are peaks broad or tailing? q1->q2 Yes end Resolution Improved a1_no->end a2_yes Action: Troubleshoot Peak Shape (See Guide) q2->a2_yes Yes a2_no Action: Optimize Mobile Phase (Decrease % Alcohol) q2->a2_no No a2_yes->end a3 Action: Optimize Temperature a2_no->a3 a3->end

Caption: Troubleshooting flowchart for poor resolution.

References

Minimizing impurity formation in microwave-assisted Menthyl isovalerate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Microwave-Assisted Menthyl Isovalerate Synthesis

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and minimize impurity formation during the microwave-assisted synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities in the microwave-assisted synthesis of this compound?

A1: The most common impurities are unreacted starting materials, namely L-menthol and isovaleric acid. At suboptimal conditions, particularly with excessive microwave power or prolonged reaction times, side products can form. These may include degradation products of menthol (B31143) such as menthone (via oxidation) and isomers like neomenthol (B8682525) and isomenthol (B1236540) (via thermal isomerization).[1][2][3][4]

Q2: How does microwave power affect the reaction?

A2: Microwave power significantly influences both the reaction rate and the formation of impurities. Insufficient power may lead to an incomplete or very slow reaction. Conversely, excessive power can cause rapid, localized overheating, which degrades the reactants and the product, leading to a sharp decrease in yield and the formation of by-products.[5] Finding the optimal power setting is critical for maximizing yield and purity.

Q3: What is the role of the acid catalyst?

A3: An acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is essential for the Fischer esterification reaction. It protonates the carbonyl oxygen of the isovaleric acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of menthol. The choice and concentration of the catalyst can affect the reaction rate and yield.[5]

Q4: Can this reaction be performed without a solvent?

A4: Yes, solvent-free microwave-assisted esterification is a common and environmentally friendly approach.[5] The liquid reactants (menthol and isovaleric acid) can absorb microwave energy directly, facilitating the reaction without the need for a separate solvent.

Q5: How can I monitor the progress of the reaction?

A5: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC). By spotting the reaction mixture against the starting material standards, you can observe the consumption of reactants and the formation of the new ester spot. For more detailed analysis and quantification, Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound 1. Suboptimal Microwave Power: Power may be too low for the reaction to proceed efficiently, or so high that it causes degradation.[5] 2. Incorrect Reaction Time: The reaction may not have been heated long enough to reach completion, or too long, leading to product degradation. 3. Improper Reactant Ratio: The molar ratio of menthol to isovaleric acid may not be optimal.1. Optimize Microwave Power: Based on literature, a power of around 560 W is a good starting point.[5] Perform small-scale experiments to find the optimal power for your specific microwave unit. 2. Optimize Reaction Time: Monitor the reaction by TLC or GC to determine the point of maximum conversion without significant byproduct formation. 3. Adjust Molar Ratio: An excess of one reactant can be used to drive the equilibrium towards the product. A slight excess of isovaleric acid is sometimes used.
High Levels of Unreacted Menthol and Isovaleric Acid 1. Incomplete Reaction: Caused by insufficient microwave power, short reaction time, or inadequate catalyst concentration. 2. Inefficient Purification: The post-reaction workup may not be effectively removing the unreacted starting materials.1. Review and Optimize Reaction Parameters: Increase microwave power, extend reaction time, or slightly increase the catalyst amount. Refer to the experimental protocols below. 2. Improve Workup Procedure: Ensure thorough washing with an aqueous basic solution (e.g., sodium bicarbonate) to remove all acidic components.[6] Multiple washes may be necessary.
Presence of Unexpected Peaks in GC-MS Analysis 1. Degradation of Menthol: High microwave power or prolonged heating can cause menthol to oxidize to menthone or isomerize to other menthol stereoisomers.[3][4] 2. Formation of Other Byproducts: Excessive temperature can lead to other, unspecified side reactions.[7]1. Reduce Microwave Power and Time: Avoid excessive heating. Use the minimum power and time required for complete conversion of the starting materials. 2. Purify the Product: If byproducts are present, purification by fractional distillation under reduced pressure is recommended to isolate the this compound.[5][6]
Product is Dark or Discolored 1. Charring/Degradation: This is a strong indicator of excessive microwave power and localized overheating.1. Significantly Reduce Microwave Power: Use a lower power setting for a longer duration. 2. Ensure Proper Stirring: Use a magnetic stir bar in the reaction vessel to ensure even heat distribution and prevent hot spots.

Data Presentation

The following tables summarize the effect of various reaction parameters on the yield of this compound, based on data from literature.[5]

Table 1: Effect of Microwave Power and Time on Yield (H₂SO₄ Catalyst) Molar Ratio (Isovaleric Acid:Menthol:H₂SO₄) = 1:1:(4.8 x 10⁻⁵)

Microwave Power (W)Irradiation Time (min)Yield (%)
4502No Reaction
560217.4
90022.2
560428.5
560636.4
560849.6
5601054.2
5601259.0

Table 2: Effect of Molar Ratio on Yield (p-Toluenesulfonic Acid Catalyst) Microwave Power = 560 W, Irradiation Time = 12 min

Molar Ratio (Isovaleric Acid:Menthol:TsOH)Yield (%)
1:0.8:(8.51 x 10⁻⁵)79.2
1:0.9:(8.51 x 10⁻⁵)81.4
1:1.1:(8.51 x 10⁻⁵)82.5
1:1.2:(8.51 x 10⁻⁵) 88.7
1:1.3:(8.51 x 10⁻⁵)81.7

Experimental Protocols

Protocol for Microwave-Assisted Synthesis of this compound

This protocol is adapted from established procedures for microwave-assisted esterification.[5]

Materials:

  • L-Menthol

  • Isovaleric acid

  • p-Toluenesulfonic acid (TsOH) or concentrated Sulfuric Acid (H₂SO₄)

  • Microwave reactor with sealed vessel capability and magnetic stirring

  • 10 mL microwave process vial with a magnetic stir bar

Procedure:

  • Place the magnetic stir bar into the 10 mL microwave process vial.

  • Add L-menthol (e.g., 1.56 g, 10 mmol) and isovaleric acid (e.g., 1.23 g, 12 mmol).

  • Carefully add the acid catalyst (e.g., for TsOH, ~1.5 mg, 0.0085 mmol; for H₂SO₄, a single drop from a Pasteur pipette).

  • Seal the vial securely with the appropriate cap and septum.

  • Place the vial inside the microwave reactor cavity.

  • Set the reaction parameters. A good starting point is:

    • Power: 560 W

    • Temperature: (If controllable) Set to a maximum of 120-130°C.

    • Time: 12 minutes

    • Stirring: On

  • Run the microwave program.

  • After the reaction is complete, allow the vial to cool to room temperature (below 50°C) before carefully opening it.

Protocol for Workup and Purification
  • Transfer the cooled reaction mixture to a separatory funnel using diethyl ether (20 mL) to rinse the vial.

  • Add 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Swirl gently and vent frequently to release CO₂ gas. Shake vigorously once gas evolution has ceased.

  • Separate the layers and collect the organic (upper) layer.

  • Wash the organic layer sequentially with:

    • 20 mL of purified water

    • 20 mL of brine (saturated NaCl solution)

  • Separate the organic layer and dry it over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

  • (Optional but recommended for high purity) Purify the resulting crude oil by fractional distillation under reduced pressure to obtain pure this compound.

Protocol for GC-MS Analysis

Instrumentation and Conditions (Example): [5]

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: HP 5975C or equivalent

  • Column: HP-FFAP capillary column (30 m x 0.25 mm, stationary phase poly(ethylene glycol)-modified nitroterephthalic acid) or equivalent polar column.

  • Carrier Gas: Helium

  • Injector Temperature: 250-300°C

  • Oven Program:

    • Initial temperature: 40°C, hold for 1 min

    • Ramp: 5°C/min to 250°C

    • Hold at 250°C for 1 min

  • Ionization Mode: Electron Impact (EI)

Sample Preparation:

  • Dilute a small aliquot (e.g., 10 µL) of the crude or purified product in a suitable solvent (e.g., 1 mL of diethyl ether or hexane).

  • Inject 1 µL of the diluted sample into the GC-MS.

  • Analyze the resulting chromatogram to identify peaks for this compound, menthol, isovaleric acid, and potential impurities like menthone by comparing their retention times and mass spectra to known standards or library data.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Microwave Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Reactants 1. Combine Reactants (Menthol, Isovaleric Acid) Catalyst 2. Add Acid Catalyst (TsOH or H₂SO₄) Reactants->Catalyst MW_Vial 3. Seal in Microwave Vial Catalyst->MW_Vial MW_Irradiation 4. Microwave Irradiation (Power, Time, Temp) MW_Vial->MW_Irradiation Quench 5. Quench & Wash (NaHCO₃, Water, Brine) MW_Irradiation->Quench Dry 6. Dry Organic Layer (Na₂SO₄ or MgSO₄) Quench->Dry Evaporate 7. Evaporate Solvent Dry->Evaporate Distill 8. Fractional Distillation (Optional) Evaporate->Distill Analysis 9. GC-MS Analysis Evaporate->Analysis Crude Analysis Distill->Analysis

Caption: Workflow for microwave-assisted synthesis of this compound.

Troubleshooting_Logic Start Analysis of Product Mixture CheckYield Is Yield Low? Start->CheckYield HighYield High Yield CheckYield->HighYield No LowYield_Cause Cause: - Suboptimal Power/Time - Incorrect Ratio CheckYield->LowYield_Cause Yes CheckPurity Is Purity Low? (High SM or Impurities) GoodPurity Good Purity CheckPurity->GoodPurity No HighSM High Unreacted Starting Materials? CheckPurity->HighSM Yes HighYield->CheckPurity Success Process Optimal GoodPurity->Success LowYield_Solution Action: - Optimize MW Parameters - Adjust Molar Ratios LowYield_Cause->LowYield_Solution LowYield_Solution->CheckPurity HighSM_Cause Cause: - Incomplete Reaction - Inefficient Workup HighSM->HighSM_Cause Yes OtherImp Unexpected Impurities (e.g., Menthone)? HighSM->OtherImp No HighSM_Solution Action: - Increase MW Time/Power - Improve Basic Wash HighSM_Cause->HighSM_Solution OtherImp->Success No OtherImp_Cause Cause: - Excessive MW Power - Overheating/Degradation OtherImp->OtherImp_Cause Yes OtherImp_Solution Action: - Reduce MW Power - Improve Purification OtherImp_Cause->OtherImp_Solution

Caption: Troubleshooting flowchart for this compound synthesis.

Factors_Influencing_Reaction cluster_params Controllable Parameters cluster_outcomes Reaction Outcomes MW_Power Microwave Power Reaction This compound Synthesis MW_Power->Reaction Time Reaction Time Time->Reaction Ratio Reactant Ratio Ratio->Reaction Catalyst Catalyst Choice & Concentration Catalyst->Reaction Yield Product Yield Reaction->Yield Purity Product Purity Reaction->Purity Impurity Impurity Formation (Degradation, Isomerization) Reaction->Impurity

Caption: Key parameters influencing synthesis outcomes.

References

Addressing matrix effects in GC-MS analysis of Menthyl isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the GC-MS analysis of Menthyl isovalerate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a specific focus on addressing matrix effects.

Troubleshooting Guides

This section provides step-by-step guidance to resolve specific issues you may encounter during the GC-MS analysis of this compound.

Issue 1: Poor Peak Shape or Tailing for this compound

Possible Causes:

  • Active sites in the GC inlet or column: Free silanol (B1196071) groups in the liner, column, or packing material can interact with the analyte, leading to peak tailing.

  • Improper column installation: A poor column cut or incorrect ferrule placement can cause dead volume and peak distortion.

  • Column contamination: Accumulation of non-volatile matrix components on the column can degrade performance.

Troubleshooting Steps:

  • GC System Check:

    • Liner Deactivation: Use a deactivated liner (e.g., silylated) to minimize interactions with active sites. Consider using a liner with glass wool to trap non-volatile residues.

    • Column Conditioning: Condition the column according to the manufacturer's instructions to remove any residual moisture or contaminants.

    • Column Installation: Ensure the column is cut cleanly and installed correctly in the injector and detector ports to avoid dead volumes.

  • Sample and Standard Preparation:

    • Derivatization: While this compound is amenable to GC-MS analysis without derivatization, significant tailing may indicate on-column degradation.[1] Consider derivatization if other troubleshooting steps fail.

  • Instrument Parameters:

    • Injector Temperature: Optimize the injector temperature. A temperature that is too low may result in slow volatilization, while a temperature that is too high can cause thermal degradation.

Issue 2: Signal Suppression or Enhancement of this compound Peak

Possible Causes:

  • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the MS source, leading to either a decrease (suppression) or an increase (enhancement) in the signal intensity.[2][3]

  • Competition for Active Sites: In the GC inlet, matrix components can coat active sites, preventing the thermal degradation of this compound and leading to an enhanced signal.[4]

Troubleshooting Steps:

  • Identify the Presence of Matrix Effects:

    • Post-extraction Spike Analysis: Prepare two sets of samples. In the first set, spike a known concentration of this compound into a blank matrix extract. In the second set, spike the same concentration into the solvent. A significant difference in the peak area between the two sets indicates the presence of matrix effects.

  • Mitigate Matrix Effects:

    • Sample Preparation: Implement a more rigorous sample cleanup procedure to remove interfering matrix components. Techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can be effective.[2][5]

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed. This helps to compensate for consistent matrix effects.[2]

    • Internal Standard (IS) Use: Employ an internal standard that is structurally similar to this compound and has a similar retention time. A suitable internal standard can co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.[2] For this compound, n-octanol has been used as an internal standard in GC-FID analysis and could be a suitable starting point for GC-MS.[2][5]

    • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[6]

Frequently Asked Questions (FAQs)

Q1: What are the typical GC-MS parameters for this compound analysis?

A validated GC method for a related compound, menthol, utilized a VF-624ms capillary column (60 m x 0.25 mm, 1.8 µm film thickness).[7] For this compound itself, a common method uses a HP-FFAP column (30 m x 0.53 mm, 1.0 µm film thickness).[2][5] A typical temperature program could start at 60°C, ramp up to 240-250°C.[8] The injector and transfer line temperatures are often set around 250°C. The mass spectrometer is typically operated in scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.

Q2: How can I choose an appropriate internal standard for this compound?

An ideal internal standard should have similar chemical and physical properties to the analyte, a similar retention time, and not be present in the samples. For this compound, n-octanol has been successfully used as an internal standard in GC-FID methods and is a good candidate for GC-MS.[2][5] Alternatively, a stable isotope-labeled version of this compound would be the best choice to compensate for matrix effects, if available.[9]

Q3: What are the most effective sample preparation techniques to reduce matrix effects for this compound in biological samples?

The choice of sample preparation technique depends on the complexity of the matrix.

  • Liquid-Liquid Extraction (LLE): LLE is a robust technique for separating analytes from complex matrices like plasma or urine.[10] A non-polar solvent like hexane (B92381) or a moderately polar solvent like ethyl acetate (B1210297) could be effective for extracting the relatively non-polar this compound.

  • Solid-Phase Extraction (SPE): SPE offers more selective cleanup and can effectively remove interfering compounds.[10] A reversed-phase sorbent (e.g., C18) would be a suitable choice for retaining this compound while allowing polar matrix components to be washed away.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide residue analysis in food matrices and can be adapted for the extraction of this compound from similar complex samples.

Q4: How can I assess the stability of this compound during sample preparation and storage?

To evaluate stability, analyze samples at different time points and under different storage conditions (e.g., room temperature, 4°C, -20°C).[9] For sample preparation, perform recovery experiments at each step of the extraction process to identify any potential loss of the analyte. It is also important to assess the stability of this compound in the final extract and when stored in the autosampler.

Quantitative Data Summary

The following table provides a hypothetical comparison of different sample preparation techniques for the extraction of this compound from a plasma matrix. These values are illustrative and should be experimentally verified.

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD, %)
Protein Precipitation (Acetonitrile)85-40 (Suppression)12
Liquid-Liquid Extraction (Hexane)92-15 (Suppression)8
Solid-Phase Extraction (C18)95-5 (Suppression)5

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
  • To 1 mL of plasma sample, add 50 µL of the internal standard solution (e.g., n-octanol in methanol).

  • Add 3 mL of hexane.

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer (hexane) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine
  • Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

  • Load 2 mL of urine sample (pre-treated with β-glucuronidase if analyzing for total this compound) onto the cartridge.

  • Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the this compound with 2 mL of ethyl acetate.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of ethyl acetate for GC-MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection GC Injection Reconstitution->Injection Inject into GC-MS Separation Chromatographic Separation Injection->Separation Detection MS Detection Separation->Detection Integration Peak Integration Detection->Integration Acquire Data Quantification Quantification Integration->Quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

Troubleshooting_Matrix_Effects Start Inconsistent Quantification or Poor Reproducibility Check_System Check GC-MS System Performance (e.g., with standards in solvent) Start->Check_System System_OK System Performance OK? Check_System->System_OK Matrix_Effect_Suspected Suspect Matrix Effects System_OK->Matrix_Effect_Suspected Yes Troubleshoot_Instrument Troubleshoot Instrument System_OK->Troubleshoot_Instrument No Post_Spike Perform Post-Extraction Spike Experiment Matrix_Effect_Suspected->Post_Spike Matrix_Effect_Confirmed Matrix Effect Confirmed? Post_Spike->Matrix_Effect_Confirmed Optimize_Cleanup Optimize Sample Cleanup (e.g., change LLE solvent, use SPE) Matrix_Effect_Confirmed->Optimize_Cleanup Yes No_Matrix_Effect Consider other factors (e.g., analyte stability) Matrix_Effect_Confirmed->No_Matrix_Effect No Use_IS Use Appropriate Internal Standard Optimize_Cleanup->Use_IS Matrix_Matched Use Matrix-Matched Calibration Optimize_Cleanup->Matrix_Matched Revalidate Re-validate Method Optimize_Cleanup->Revalidate Use_IS->Revalidate Matrix_Matched->Revalidate

Caption: Decision tree for troubleshooting matrix effects in this compound analysis.

References

Technical Support Center: Optimization of Lipase-Catalyzed Synthesis of Menthyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the lipase-catalyzed synthesis of Menthyl Isovalerate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound yield is significantly lower than expected. What are the potential causes?

A1: Low ester yield can stem from several factors. One of the primary reasons is the presence of excess water in the reaction medium, which can shift the equilibrium towards the reverse reaction of hydrolysis.[1] Other critical factors include suboptimal reaction conditions such as temperature and pH, which can negatively impact enzyme activity. Substrate inhibition, occurring at high concentrations of either menthol (B31143) or isovaleric acid, can also lead to diminished yields.[1] Lastly, ensure the lipase (B570770) itself has not been denatured or lost activity due to improper storage or handling.[1]

Q2: The enzymatic reaction appears to have stopped prematurely. What could be the issue?

A2: A premature halt in the reaction is often due to enzyme deactivation. This can be caused by excessively high temperatures, leading to thermal denaturation of the lipase.[1] Certain short-chain alcohols can also irreversibly inactivate lipases.[1] Another possibility is a significant shift in the pH of the reaction medium, moving it outside the optimal range for the enzyme's activity.

Q3: I'm observing inconsistent results between different experimental batches. What should I investigate?

A3: Inconsistent results typically arise from variations in experimental conditions. It is crucial to ensure accurate measurement of all components and maintain a consistent reaction setup for each batch. The water content in reactants and solvents should be carefully controlled, as even minor differences can significantly affect the reaction equilibrium.[1] The age and storage conditions of the lipase are also important, as they can influence its activity and lead to variability between batches.[1]

Q4: The synthesis of this compound is proceeding very slowly. How can I increase the reaction rate?

A4: To enhance the reaction rate, several parameters can be optimized. Increasing the reaction temperature to the optimum for your specific lipase can boost catalytic activity.[1] Adjusting the pH to the optimal range for esterification will also improve the rate. Additionally, increasing the enzyme loading (concentration) can accelerate the reaction, although it's important to be mindful of potential mass transfer limitations at very high enzyme concentrations.[2] Finally, efficient mixing or agitation can improve the interaction between the substrates and the enzyme, thereby increasing the reaction rate.

Q5: What is the optimal temperature for the lipase-catalyzed synthesis of menthyl esters?

A5: The optimal temperature can vary depending on the specific lipase being used. For instance, for the synthesis of menthyl butyrate (B1204436) using a thermostable lipase from Geobacillus zalihae, the optimal temperature was found to be 60°C.[3] However, for other lipases, such as those from Candida rugosa, the optimal temperature for the esterification of menthol has been reported to be around 35-45°C.[4][5] It is generally observed that lipase activity increases with temperature up to a certain point, after which thermal denaturation can occur, leading to a rapid decrease in activity.[6][7][8]

Q6: How does the substrate molar ratio of menthol to isovaleric acid affect the synthesis?

A6: The substrate molar ratio is a critical parameter. An excess of one of the substrates can shift the reaction equilibrium towards product formation. However, a very high concentration of either the alcohol (menthol) or the acid (isovaleric acid) can lead to enzyme inhibition.[9] For the synthesis of menthyl butyrate, an optimal molar ratio of butyric anhydride (B1165640) to menthol was found to be 2.7:1.[3] In another study on octyl formate (B1220265) synthesis, a formic acid to octanol (B41247) ratio of 1:7 yielded the highest conversion.[2][10] It is recommended to empirically determine the optimal molar ratio for your specific reaction conditions.

Q7: What is the recommended enzyme loading for this reaction?

A7: Enzyme loading should be optimized for each specific process. Increasing the enzyme amount generally increases the reaction rate and yield up to a certain point.[9] For the synthesis of menthyl butyrate, an optimal enzyme to substrate ratio of 0.43% (w/w) was reported.[3] In the synthesis of octyl formate, the highest conversion was achieved with an enzyme concentration of 15 g/L.[2][10] Beyond the optimal concentration, the increase in yield may become less significant and could be limited by mass transfer issues or become economically unviable.[11]

Data Presentation

Table 1: Optimal Conditions for Lipase-Catalyzed Menthyl Ester Synthesis from Various Studies

Ester ProductLipase SourceOptimal Temperature (°C)Optimal Substrate Molar Ratio (Acid:Alcohol)Optimal Enzyme LoadingSolventConversion/YieldReference
Menthyl butyrateGeobacillus zalihae602.7:1 (Butyric anhydride:Menthol)0.43% (w/w)Solvent-free99.3%[3]
L-menthyl butyrateCandida rugosa37.11:2.6 (L-menthol:Butyric anhydride)31.7% of L-menthol-72.6%[4]
(-)-Menthyl laurateCandida rugosa351:1 (Lauric acid:(-)-Menthol)1.5 g enzyme/g (-)-mentholIsooctane93%[5]
Octyl formateNovozym 435401:7 (Formic acid:Octanol)15 g/L1,2-dichloroethane96.51%[2][10]
Pentyl valerateCandida rugosa37--Cyclohexane~99%[12]

Table 2: General Troubleshooting Guide

IssuePotential CauseRecommended Action
Low YieldExcess waterUse molecular sieves or perform the reaction under vacuum to remove water.[1]
Suboptimal temperatureDetermine the optimal temperature for your specific lipase through experimentation.[1]
Substrate inhibitionOptimize the molar ratio of substrates to avoid high concentrations of either reactant.[1][9]
Inactive enzymeUse a fresh batch of enzyme and ensure proper storage conditions.[1]
Premature Reaction StoppageEnzyme deactivationAvoid excessively high temperatures and ensure the pH of the medium is stable.[1]
Inconsistent ResultsVariation in conditionsStandardize all experimental parameters, including reactant measurements and water content.[1]
Slow Reaction RateInsufficient enzymeIncrease the enzyme loading.[2]
Poor mixingEnsure adequate agitation to improve mass transfer.
Suboptimal temperature/pHOptimize the reaction temperature and pH.[1]

Experimental Protocols

General Protocol for Lipase-Catalyzed Synthesis of this compound

This protocol provides a general framework. Optimal conditions should be determined empirically for your specific lipase and experimental setup.

  • Reactant Preparation: Dissolve L-menthol and isovaleric acid in a suitable organic solvent (e.g., n-hexane, isooctane, or run solvent-free) to the desired concentrations based on the optimized molar ratio.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435 or Candida rugosa lipase) to the reaction mixture. The amount of enzyme should be based on the optimized enzyme loading.

  • Water Removal (Recommended): To drive the reaction towards ester formation, add molecular sieves (e.g., 3Å or 4Å) to the reaction mixture to adsorb the water produced during esterification.[1]

  • Reaction Incubation: Incubate the reaction mixture at the predetermined optimal temperature with constant stirring (e.g., 200-250 rpm).[3]

  • Monitoring the Reaction: Periodically take samples from the reaction mixture and analyze the conversion of substrates to this compound using a suitable analytical technique such as Gas Chromatography (GC).

  • Reaction Termination: Once the desired conversion is achieved, stop the reaction by separating the immobilized enzyme from the reaction mixture by filtration.[1]

  • Product Analysis: Analyze the final product to determine the yield and purity.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Analysis Reactants Menthol & Isovaleric Acid Mixture Reaction Mixture Reactants->Mixture Solvent Organic Solvent (Optional) Solvent->Mixture Lipase Immobilized Lipase Lipase->Mixture Incubation Incubation (Optimized Temp & Agitation) Mixture->Incubation Monitoring GC Analysis Incubation->Monitoring Periodic Sampling Filtration Filtration Incubation->Filtration Filtration->Lipase Enzyme Recovery Product This compound Filtration->Product

Caption: Experimental workflow for the lipase-catalyzed synthesis of this compound.

Optimization_Parameters cluster_params Key Optimization Parameters Yield This compound Yield Temp Temperature Temp->Yield Ratio Substrate Molar Ratio Ratio->Yield Enzyme Enzyme Loading Enzyme->Yield Time Reaction Time Time->Yield Solvent Solvent Type Solvent->Yield Water Water Activity Water->Yield

Caption: Key parameters influencing the yield of this compound synthesis.

References

Reducing reaction time in the synthesis of Menthyl isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Menthyl Isovalerate Synthesis

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address challenges in the synthesis of this compound, with a focus on reducing reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor influencing the reaction time in this compound synthesis?

The most critical factors are the choice of catalyst and the method of heating. Traditional methods using mineral acids like sulfuric acid (H₂SO₄) can require reaction times of up to 48 hours.[1] In contrast, modern approaches such as microwave-assisted synthesis can dramatically reduce reaction times to mere minutes.[2]

Q2: How does microwave-assisted synthesis accelerate the reaction compared to conventional heating?

Microwave irradiation accelerates chemical reactions by ensuring rapid and efficient heating of the reaction mixture.[2] This technique offers significant advantages in terms of reduced reaction time, increased yield, and lower energy consumption, aligning with the principles of green chemistry.[2][3]

Q3: Which catalysts are most effective for reducing reaction time in conventional synthesis?

While concentrated H₂SO₄ is traditionally used, other catalysts can offer improved performance.[1][4] p-Toluenesulfonic acid (p-TsOH) has been shown to be effective, enabling the reaction to complete within approximately 8 hours at 105-125°C with simultaneous removal of water.[5] Palladium-based catalyst systems, such as Pd(OAc)₂/PPh₃/p-TsOH, can achieve very high yields (99.7%) in as little as 2 hours, although these methods are more complex and require specialized equipment for working under pressure.[4]

Q4: Can enzymatic methods be used to synthesize this compound?

Yes, enzymatic esterification using lipases (e.g., from Candida rugosa) is a viable method. While potentially offering high selectivity, enzymatic reactions can be slower than conventional methods, often requiring 24 to 48 hours to reach high conversion rates.[6] Optimization of parameters like enzyme concentration, temperature, and molar ratios is crucial for achieving reasonable reaction times.[6][7]

Q5: What is the role of water removal in the esterification reaction?

The esterification of menthol (B31143) and isovaleric acid is a reversible equilibrium reaction that produces water as a byproduct. To drive the reaction towards the product (this compound) and increase the reaction rate and yield, this water must be continuously removed from the reaction mixture. This is often achieved by azeotropic distillation using a Dean-Stark apparatus.[5]

Troubleshooting Guide

Issue 1: Reaction is slow or appears stalled (incomplete conversion).

  • Possible Cause 1: Ineffective Catalyst: The catalyst may be old, impure, or insufficient. Concentrated sulfuric acid is effective but can lead to side reactions and long reaction times.[1]

    • Solution: Consider using p-toluenesulfonic acid, which can improve reaction rates.[5] For significantly faster reactions, explore microwave-assisted synthesis.[2] Ensure the correct molar ratio of the catalyst is used.

  • Possible Cause 2: Inefficient Water Removal: The accumulation of water, a byproduct of the reaction, can inhibit the forward reaction and slow down the process.

    • Solution: If using conventional heating, ensure your Dean-Stark apparatus (or similar setup) is functioning correctly to effectively remove water via azeotropic distillation.[5]

  • Possible Cause 3: Incorrect Temperature: The reaction temperature may be too low.

    • Solution: For conventional heating with catalysts like p-TsOH, the optimal temperature range is typically 105-125°C.[5] Lower temperatures can significantly increase the required reaction time.

Issue 2: Low yield of this compound.

  • Possible Cause 1: Sub-optimal Reactant Ratio: An incorrect molar ratio of menthol to isovaleric acid can limit the yield.

    • Solution: A slight excess of isovaleric acid (e.g., a molar ratio of 1:1.08-1.1 of menthol to isovaleric acid) can help drive the reaction to completion.[5]

  • Possible Cause 2: Side Reactions: High temperatures (above 138°C) or prolonged reaction times, especially with strong acid catalysts like H₂SO₄, can lead to the formation of impurities and byproducts, thereby reducing the final product's quality and yield.[5]

    • Solution: Adhere to the optimal temperature range. Using a milder catalyst like p-TsOH or switching to a more controlled method like microwave synthesis can minimize side reactions.[2][5]

  • Possible Cause 3: Product Loss During Work-up: The product can be lost during the neutralization and washing steps.

    • Solution: Perform extractions carefully. Ensure complete neutralization of the acid catalyst with a base (e.g., sodium bicarbonate solution) before extraction.[8] Minimize the number of washing steps where feasible.

Data Presentation: Comparison of Synthesis Methods

MethodCatalyst SystemTemperatureReaction TimeYieldReference
Conventional Heating Concentrated H₂SO₄ or HCl100-110°CUp to 48 hours~75%[1][4]
Conventional Heating NaHSO₄ / HCl80°C20 hours~79.5%[5]
Conventional Heating p-Toluenesulfonic acid (p-TsOH)105-125°C≤ 8 hoursHigh[5]
Microwave-Assisted Concentrated H₂SO₄100°C (560 W)2 minutes17.4% - 59%[2]
Microwave-Assisted p-Toluenesulfonic acid (p-TsOH)100°C (560 W)12 minutes89%[2]
Palladium-Catalyzed Pd(OAc)₂-PPh₃-p-TsOH90-100°C2 hours99.7%[4]
Enzymatic Lipase from Candida rugosa35°C24 - 48 hours93% - 98%[6]

Experimental Protocols

Protocol 1: Rapid Microwave-Assisted Synthesis

This protocol is adapted from a demonstrated high-yield, rapid synthesis method.[2]

  • Reactant Preparation: In a suitable microwave reactor vessel, combine L-menthol, isovaleric acid, and p-toluenesulfonic acid (p-TsOH). The recommended molar ratio is 1:1.2:8.51x10⁻⁵ (L-menthol : isovaleric acid : p-TsOH).

  • Reaction: Place the vessel in a microwave reactor. Irradiate the mixture at a power of 560 W for 12 minutes.

  • Work-up: After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., diethyl ether).

  • Neutralization: Wash the organic solution sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and any unreacted isovaleric acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation to yield pure this compound.

Protocol 2: Optimized Conventional Synthesis

This protocol is based on a method designed to improve yield and simplify the process compared to traditional H₂SO₄ catalysis.[5]

  • Apparatus Setup: Assemble a reflux apparatus equipped with a Dean-Stark trap.

  • Reactant Charging: Charge the reaction flask with L-menthol, isovaleric acid, and p-toluenesulfonic acid (p-TsOH). A recommended molar ratio is 1.0 : 1.08-1.1 : 0.015-0.03 (menthol : isovaleric acid : p-TsOH).

  • Reaction: Heat the mixture to 105-125°C. The isovaleric acid will form an azeotrope with the water produced, which will be collected in the Dean-Stark trap. Continue heating for up to 8 hours or until no more water is collected.

  • Work-up and Purification: Follow steps 3-6 from Protocol 1 for neutralization, drying, concentration, and purification of the final product.

Visualizations

G cluster_start 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_end 4. Final Product Reactants Reactants: - L-Menthol - Isovaleric Acid Method Select Method Reactants->Method Catalyst Catalyst: - p-TsOH or H₂SO₄ Catalyst->Method MW Microwave Irradiation (e.g., 560W, 12 min) Method->MW Rapid Conv Conventional Heating (105-125°C, reflux with Dean-Stark) Method->Conv Conventional Neutralize Neutralization (e.g., NaHCO₃ wash) MW->Neutralize Conv->Neutralize Extract Extraction & Drying Neutralize->Extract Purify Purification (Vacuum Distillation) Extract->Purify Product Pure Menthyl Isovalerate Purify->Product Analysis Characterization (GC-MS, NMR) Product->Analysis G Problem Problem: Slow or Incomplete Reaction D_Catalyst Is the catalyst active and sufficient? Problem->D_Catalyst D_Temp Is the temperature optimal (105-125°C)? D_Catalyst->D_Temp Yes S_Catalyst Solution: Use fresh p-TsOH or switch to microwave synthesis. D_Catalyst->S_Catalyst No D_Water Is water being effectively removed? D_Temp->D_Water Yes S_Temp Solution: Increase heating to the correct temperature range. D_Temp->S_Temp No S_Water Solution: Check Dean-Stark trap functionality. D_Water->S_Water No

References

Scale-up challenges in the production of Menthyl isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Menthyl Isovalerate Production

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of this compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound at an industrial scale?

A1: There are three main synthesis routes for producing this compound:

  • Conventional Esterification: This is the most traditional method, involving the direct reaction of menthol (B31143) with isovaleric acid in the presence of an acid catalyst like sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or p-toluenesulfonic acid (TsOH).[1][2] The process is typically conducted by heating the mixture at temperatures between 100-125°C.[2][3]

  • Catalytic Carbonylation: A more complex, one-stage method involves the hydromenthoxycarbonylation of isobutylene (B52900) with carbon monoxide and L-menthol.[1] This route uses palladium-based catalyst systems, such as Pd(OAc)₂-PPh₃-n-CH₃C₆H₄SO₃H.[1]

  • Enzymatic Synthesis: This "green chemistry" approach uses lipases (e.g., from Candida rugosa) to catalyze the esterification of menthol and isovaleric acid.[4][5] These reactions are often performed in solvent-free systems and are known for their high selectivity.[4]

Q2: What are the typical yields and reaction times for different synthesis methods?

A2: Yields and reaction times vary significantly depending on the chosen method.

  • Conventional esterification with H₂SO₄ can have extended reaction times of up to 48 hours with moderate yields of approximately 75%.[1]

  • Using p-toluenesulfonic acid as a catalyst at 105-125°C can improve the yield to 92% within 8 hours.[3]

  • Palladium-catalyzed carbonylation can achieve yields as high as 99.8% in 5-8 hours, but it requires specialized equipment to handle high pressure.[3]

  • Microwave-assisted synthesis can dramatically reduce reaction times. For example, using p-toluenesulfonic acid under microwave irradiation can produce an 89% yield in just 12 minutes.[6]

Q3: What are the main impurities I should be aware of during production?

A3: The primary impurities of concern are unreacted starting materials (menthol and isovaleric acid) and potential side-products.[7] At elevated temperatures (e.g., above 138°C), the formation of by-products like isomeric menthenes can occur.[3] The purity of the initial reactants, particularly isovaleric acid derived from the oxidation of isoamyl alcohol, can also introduce impurities into the final product.[1][8]

Q4: How is the final product typically purified and analyzed?

A4: Purification often involves a series of washing steps to neutralize and remove the acid catalyst and unreacted isovaleric acid, followed by distillation.[9] A common work-up includes washing the reaction mixture with water and a sodium bicarbonate solution.[9] For large-scale industrial production, techniques like distillation, crystallization, extraction, and chromatography are employed.[10] For analysis, Gas Chromatography (GC) is frequently used to quantify the main components and any residual impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy helps to confirm the ester structure.[1][7]

Section 2: Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up of this compound synthesis.

Q: Why is my reaction yield lower than expected?

A: Low yield is a common scale-up challenge. Several factors could be responsible:

  • Incomplete Reaction: The reaction may not have reached equilibrium or completion. In conventional synthesis, this can be due to insufficient reaction time or temperature. For enzymatic reactions, catalyst deactivation could be the cause.

  • Water Removal: In esterification, water is a byproduct. Its presence can shift the equilibrium back towards the reactants, limiting the yield. On an industrial scale, it's crucial to effectively remove water as it forms, for instance, by azeotropic distillation with isovaleric acid.[3]

  • Catalyst Issues: The catalyst concentration may be too low, or the catalyst may have lost activity. Acid catalysts can be neutralized by impurities, while enzymes are sensitive to temperature, pH, and the presence of inhibitors.[11]

  • Sub-optimal Molar Ratio: The ratio of menthol to isovaleric acid is critical. A slight excess of isovaleric acid (e.g., a molar ratio of 1.0:1.08-1.1 of menthol to acid) is often used to drive the reaction to completion.[3]

  • Product Loss During Work-up: Significant amounts of product can be lost during washing and purification steps. Ensure phase separation is clean and minimize the number of extraction steps where possible.

Q: The reaction rate is very slow. How can I speed it up?

A: Slow reaction kinetics can make the process economically unviable at scale.

  • Increase Temperature: For chemical synthesis, increasing the temperature generally increases the reaction rate. However, be cautious, as temperatures above 138°C can lead to impurity formation.[3]

  • Increase Catalyst Concentration: A higher catalyst loading can accelerate the reaction. The optimal concentration should be determined experimentally, balancing reaction rate with cost and ease of removal.

  • Consider an Alternative Catalyst: P-toluenesulfonic acid is often more efficient than sulfuric acid.[3][6]

  • Microwave-Assisted Synthesis: If feasible for your scale, microwave irradiation can drastically reduce reaction times from hours to minutes.[1][6]

  • Efficient Mixing: In a large reactor, poor mixing can create localized concentration gradients and slow the overall reaction rate. Ensure your agitation system is adequate for the vessel size and viscosity of the reaction mixture.

Q: I am observing significant impurity levels in my final product. What is the cause?

A: High impurity levels compromise product quality and require intensive purification.

  • High Reaction Temperature: As mentioned, excessive heat can cause dehydration of menthol to form menthenes.[3] Maintain the reaction temperature within the optimal range (e.g., 105-125°C for the TsOH-catalyzed method).[3]

  • Purity of Starting Materials: Use high-purity menthol and isovaleric acid. Impurities in the starting materials will carry through to the final product.[1]

  • Incomplete Catalyst Removal: Residual acid catalyst can degrade the product over time, especially during distillation. Thoroughly neutralize and wash the crude product before purification. A final wash with aqueous sodium bicarbonate is a common practice.[9]

  • Oxygen Exposure: While less common for this specific reaction, exposure to air at high temperatures can sometimes lead to oxidative side products. Operating under an inert atmosphere (e.g., nitrogen) can prevent this.

Q: My enzymatic catalyst (lipase) seems to be deactivating quickly. Why?

A: Enzyme deactivation is a key challenge in biocatalysis scale-up.

  • Incorrect Water Content: Lipases require a thin layer of water to maintain their active conformation, but excess water promotes the reverse reaction (hydrolysis). In solvent-free systems, the optimal water content must be carefully controlled.[4]

  • Temperature or pH Extremes: Each enzyme has an optimal temperature and pH range. Operating outside of this range can lead to irreversible denaturation.[11] For example, some lipase-catalyzed reactions perform best at around 30°C and pH 7.0.[11]

  • Substrate/Product Inhibition: High concentrations of the substrate or product can sometimes inhibit or deactivate the enzyme. Fed-batch strategies, where the substrate is added incrementally, can mitigate this.

  • Mechanical Stress: High shear forces from aggressive agitation in large bioreactors can physically damage immobilized enzyme particles.

Section 3: Data Summary Tables

Table 1: Comparison of this compound Synthesis Methods

Synthesis MethodCatalystTemperature (°C)PressureTimeYield (%)Reference(s)
ConventionalH₂SO₄ or HCl100 - 110Atmosphericup to 48 h~75%[1],[2]
Conventionalp-Toluenesulfonic Acid105 - 125Atmospheric< 8 h92%[3]
CarbonylationPd(OAc)₂-PPh₃-TsOH90 - 1009 - 30 atm2 h99.7%[1],[2]
CarbonylationPdCl₂(PPh₅)₂ / PPh₃ / TsOH105 - 120< 4.0 MPa3 - 8 h99%[3]
Microwave-Assistedp-Toluenesulfonic AcidN/A (560 W)N/A12 min89%[6]
EnzymaticCandida rugosa Lipase (B570770)30Atmospheric24 h88 - 96%[4]

Section 4: Experimental Protocols

Protocol 1: Conventional Synthesis using p-Toluenesulfonic Acid Catalyst

This protocol is based on a high-yield patented method.[3]

Methodology:

  • Reactor Setup: Charge a suitable glass-lined or stainless steel reactor equipped with a mechanical stirrer, thermometer, and a distillation condenser set up for azeotropic removal of water (e.g., a Dean-Stark apparatus).

  • Charging Reactants: For every 1.0 mole of L-menthol, charge the reactor with 1.08 to 1.10 moles of isovaleric acid and 0.015 to 0.03 moles of p-toluenesulfonic acid (TsOH).[3]

  • Reaction: Heat the reaction mixture to 105-125°C with constant agitation.[3] Water will begin to co-distill with isovaleric acid as an azeotrope. Collect and separate the water in the trap, returning the isovaleric acid to the reactor.

  • Monitoring: Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when water evolution ceases (typically within 8 hours).[3]

  • Cooling and Quenching: Once complete, cool the reaction mixture to below 60°C.

  • Neutralization and Washing: Transfer the mixture to a separation funnel or vessel. Wash the organic phase sequentially with:

    • Water, to remove the bulk of the TsOH.

    • A 5% sodium bicarbonate (NaHCO₃) solution, to neutralize any remaining acid. Check that the aqueous layer is neutral or slightly basic.

    • Brine (saturated NaCl solution), to break any emulsions and help dry the organic layer.

  • Drying and Purification: Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the crude product under reduced pressure. Purify the resulting this compound by vacuum distillation.

Protocol 2: Key Steps for Enzymatic Synthesis

This protocol outlines the general steps for a solvent-free enzymatic synthesis.[4]

Methodology:

  • Biocatalyst Preparation: Use a commercially available immobilized lipase, such as Candida rugosa lipase.

  • Reactant Mixture: In a temperature-controlled vessel, combine L-menthol and isovaleric acid, typically in a molar ratio favoring the acid (e.g., 1:3 menthol to acid).[4]

  • Hydration & Catalyst Addition: Introduce a controlled amount of water to the system (e.g., 30% by weight of the reaction mixture) and add the lipase catalyst (e.g., 700 units per gram of mixture).[4]

  • Reaction: Maintain the reaction at the optimal temperature for the enzyme (e.g., 30°C) with gentle stirring for 24 hours or until conversion plateaus.[4]

  • Catalyst Recovery: Separate the immobilized enzyme from the product mixture by filtration for potential reuse.

  • Product Purification: The product can be purified via vacuum distillation. Since no harsh acid catalyst is used, the washing and neutralization steps are often unnecessary, simplifying the work-up.

Section 5: Visual Guides (Diagrams)

G reactants Reactants (Menthol, Isovaleric Acid) catalyst Catalyst Addition (e.g., TsOH or Lipase) reactants->catalyst Charge Reactor reaction Esterification Reaction (Heating / Incubation) catalyst->reaction workup Quenching & Neutralization (e.g., NaHCO₃ Wash) reaction->workup Reaction Complete purification Purification (Vacuum Distillation) workup->purification product Final Product (this compound) purification->product

Caption: General workflow for this compound production.

G start Problem: Low Yield q1 Is water being effectively removed? start->q1 a1_no Improve Azeotropic Distillation (e.g., check condenser efficiency) q1->a1_no No q2 Is catalyst concentration and activity optimal? q1->q2 Yes a1_yes Check Catalyst Activity a2_no Increase Catalyst Loading or Use Fresh Catalyst q2->a2_no No q3 Is molar ratio correct? q2->q3 Yes a2_yes Verify Reactant Molar Ratio (Slight excess of acid is optimal) a3_yes Review Work-up Procedure for Product Loss q3->a3_yes Yes a3_no Adjust Molar Ratio (e.g., 1:1.1 Menthol:Acid) q3->a3_no No

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Menthyl Isovalerate Formulation Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Menthyl isovalerate formulations. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound formulations?

A1: this compound, as an ester, is primarily susceptible to hydrolysis, which breaks it down into menthol (B31143) and isovaleric acid. This reaction can be catalyzed by the presence of moisture, and accelerated by acidic or basic conditions.[1][2] Other potential degradation pathways include oxidation and photodegradation, particularly if the formulation contains unsaturated components or is exposed to light.[2]

Q2: I am observing a change in the odor of my this compound formulation over time. What could be the cause?

A2: A change in odor is a strong indicator of chemical degradation. The characteristic "menthol" scent of this compound can be altered by the formation of degradation products.[3][4] The most likely cause is hydrolysis, leading to the release of isovaleric acid, which has a distinct cheesy or sweaty odor.

Q3: My solid dosage form containing this compound is showing poor physical stability (e.g., softening, discoloration). What could be the issue?

A3: Poor physical stability in solid dosage forms can be due to several factors. This compound is an oily liquid, and improper formulation can lead to its leaching or interaction with excipients.[3][4] Incompatibility with certain excipients, especially those with acidic or basic properties or high moisture content, can accelerate chemical degradation, which in turn may affect the physical properties of the formulation.[5]

Q4: Are there any specific excipients that are known to be incompatible with this compound?

A4: While specific studies on this compound are limited, general principles of ester stability suggest avoiding excipients with high water content or those that can create an acidic or basic microenvironment. For instance, some grades of lactose (B1674315) can contain impurities that may interact with active ingredients.[6] It is crucial to conduct thorough excipient compatibility studies with your specific formulation.

Troubleshooting Guides

Issue 1: Loss of Potency in a Liquid Formulation

Symptoms:

  • Assay results show a decrease in the concentration of this compound over time.

  • A corresponding increase in peaks attributed to menthol and/or isovaleric acid in the chromatogram.

  • Noticeable change in the formulation's odor.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Hydrolysis 1. pH Adjustment: Ensure the pH of the formulation is in a range where this compound exhibits maximum stability. This typically means avoiding highly acidic or alkaline conditions. Consider the use of a suitable buffering system. 2. Moisture Control: Minimize the water content in the formulation. For non-aqueous formulations, ensure all components are anhydrous.
Oxidation 1. Use of Antioxidants: Incorporate suitable antioxidants into the formulation. 2. Inert Atmosphere: During manufacturing and packaging, consider purging with an inert gas like nitrogen to displace oxygen.[2]
Photodegradation 1. Light-Resistant Packaging: Store the formulation in amber or opaque containers to protect it from light.
Issue 2: Physical Instability in a Solid Formulation

Symptoms:

  • Tablets or capsules become soft or sticky.

  • Discoloration of the dosage form.

  • Appearance of liquid spots on the surface.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Excipient Incompatibility 1. Screening Studies: Conduct compatibility studies with a range of common excipients (e.g., different fillers, binders, lubricants). This can be done by preparing binary mixtures of this compound and each excipient and storing them under accelerated conditions.[7] 2. Selection of Inert Excipients: Choose excipients that are known to be inert and have low moisture content. Microcrystalline cellulose (B213188) is often a good choice.[7]
High Drug Load 1. Formulation Optimization: If the concentration of this compound is high, consider formulation strategies like adsorption onto a solid carrier or microencapsulation to improve physical stability.
Inadequate Processing 1. Process Parameter Optimization: For granulation processes, ensure adequate drying to minimize residual moisture. For direct compression, ensure proper blending to achieve a homogenous mixture.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Store at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Store at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Store at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis.

  • Analyze all samples using a stability-indicating analytical method (e.g., GC-FID or HPLC-UV).

Protocol 2: Development of a Stability-Indicating GC-FID Method

This protocol provides a starting point for developing a gas chromatography method to separate this compound from its potential degradation products.

1. Chromatographic Conditions (Example):

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.5 mL/min).

  • Injector Temperature: 250°C.

  • Detector (FID) Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp rate: 10°C/min to 220°C.

    • Hold at 220°C for 5 minutes.

  • Injection Volume: 1 µL (split injection).

2. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

  • Specificity is demonstrated by showing that the method can resolve this compound from its degradation products generated during forced degradation studies.

Data Presentation

Table 1: Illustrative Results of Forced Degradation Studies
Stress Condition % Degradation of this compound Major Degradation Products Observed (Hypothetical)
0.1 N HCl, 60°C, 24h15.2%Menthol, Isovaleric Acid
0.1 N NaOH, 60°C, 24h25.8%Menthol, Isovaleric Acid
3% H₂O₂, RT, 24h8.5%Oxidized this compound derivatives
80°C, 48h5.1%Menthol, Isovaleric Acid
Photodegradation2.3%Minor unidentified peaks

Note: The data presented in this table is for illustrative purposes only and should be confirmed by experimental studies.

Table 2: Example Excipient Compatibility Study Results
Excipient Ratio (Drug:Excipient) Storage Condition % this compound Remaining Observations
Microcrystalline Cellulose1:1040°C/75% RH, 4 weeks98.5%No change in appearance
Lactose Monohydrate1:1040°C/75% RH, 4 weeks92.1%Slight discoloration
Magnesium Stearate1:140°C/75% RH, 4 weeks85.3%Oily appearance, odor change

Note: The data presented in this table is for illustrative purposes only and should be confirmed by experimental studies.

Visualizations

Stability_Study_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase Formulation Define Formulation Stress_Conditions Select Stress Conditions (ICH Guidelines) Formulation->Stress_Conditions Analytical_Method Develop & Validate Analytical Method Formulation->Analytical_Method Excipient_Compatibility Conduct Excipient Compatibility Studies Formulation->Excipient_Compatibility Forced_Degradation Perform Forced Degradation Studies Stress_Conditions->Forced_Degradation Analytical_Method->Forced_Degradation Identify_Degradants Identify & Characterize Degradation Products Forced_Degradation->Identify_Degradants Long_Term_Stability Initiate Long-Term Stability Testing Excipient_Compatibility->Long_Term_Stability Analyze_Samples Analyze Samples at Time Points Long_Term_Stability->Analyze_Samples Analyze_Samples->Identify_Degradants Data_Evaluation Evaluate Data & Determine Shelf-Life Identify_Degradants->Data_Evaluation Report Prepare Stability Report Data_Evaluation->Report

Caption: Workflow for a comprehensive stability study of a this compound formulation.

Menthyl_Isovalerate_Degradation cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Menthyl_Isovalerate This compound Menthol Menthol Menthyl_Isovalerate->Menthol H₂O / H⁺ or OH⁻ Isovaleric_Acid Isovaleric Acid Menthyl_Isovalerate->Isovaleric_Acid H₂O / H⁺ or OH⁻ Oxidized_Products Oxidized Derivatives Menthyl_Isovalerate->Oxidized_Products [O]

Caption: Hypothetical primary degradation pathways for this compound.

References

Identifying and characterizing unknown peaks in Menthyl isovalerate chromatogram

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing unknown peaks in Menthyl isovalerate chromatograms.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of unknown peaks in a this compound chromatogram?

Unknown peaks in a this compound chromatogram can originate from several sources:

  • Starting Materials: Unreacted menthol (B31143) and isovaleric acid are common impurities.[1]

  • Synthesis Byproducts: The esterification process used to synthesize this compound can generate byproducts.[1][2] For instance, if reaction conditions are not carefully controlled, isomeric menthenes can be formed.[1]

  • Degradation Products: this compound can undergo hydrolysis, breaking down into menthol and isovaleric acid, especially in the presence of water.[2]

  • Solvent and System Impurities: Impurities in the solvents used for sample preparation and chromatography, as well as contaminants from the analytical instrument itself (e.g., column bleed, septa bleed), can appear as peaks.

  • Sample Contamination: Contamination during sample handling and preparation can introduce extraneous peaks.

Q2: An unknown peak has appeared in my chromatogram after storing my this compound sample for a period. What could it be?

The appearance of a new peak upon storage is often indicative of sample degradation. This compound is an ester and can be susceptible to hydrolysis, which would result in the formation of menthol and isovaleric acid.[2] To confirm this, you can compare the retention time of the unknown peak with that of pure menthol and isovaleric acid standards.

Q3: I am using Gas Chromatography (GC) for my analysis. What are some common reasons for seeing unexpected peaks?

Several factors related to the GC system can lead to unexpected peaks:

  • Septum Bleed: Small particles from the injection port septum can break off and enter the column, resulting in broad, irregular peaks.

  • Column Bleed: At high temperatures, the stationary phase of the GC column can degrade and elute, causing a rising baseline or discrete peaks.

  • Contaminated Gas Lines or Traps: Impurities in the carrier gas or from contaminated gas traps can introduce peaks into the chromatogram.

  • Carryover: Residual sample from a previous injection can elute in a subsequent run, appearing as a ghost peak.

Troubleshooting Guides

Issue: An unknown peak is observed in the this compound chromatogram.

This guide provides a systematic approach to identifying and characterizing an unknown peak.

Step 1: System Suitability Check

  • Action: Inject a blank solvent run (the same solvent used to dissolve the sample).

  • Expected Outcome: A clean baseline with no significant peaks.

  • Troubleshooting: If peaks are present in the blank, they are likely from the solvent or the system. Use fresh, high-purity solvent and ensure the GC system is clean and well-maintained.

Step 2: Identification of Common Impurities

  • Action: Prepare and inject individual standards of menthol and isovaleric acid.

  • Expected Outcome: The retention times of the standards will either match or not match the retention time of the unknown peak.

  • Troubleshooting: If a retention time matches, the unknown peak is likely the corresponding compound. If not, proceed to the next step.

Step 3: Mass Spectrometry Analysis

  • Action: Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Expected Outcome: The mass spectrum of the unknown peak will provide information about its molecular weight and fragmentation pattern.

  • Troubleshooting: Compare the obtained mass spectrum with a library of known spectra (e.g., NIST, Wiley) to identify potential matches. The fragmentation pattern can help elucidate the structure of the unknown compound.

Data Presentation

Table 1: Potential Impurities and Byproducts in this compound Analysis

CompoundMolecular FormulaMolecular Weight ( g/mol )Potential SourceAnalytical Technique
This compoundC15H28O2240.38Main ComponentGC-MS, HPLC
MentholC10H20O156.27Unreacted starting material, degradation productGC-MS, HPLC
Isovaleric acidC5H10O2102.13Unreacted starting material, degradation productGC-MS, HPLC
Menthene IsomersC10H18138.25Synthesis byproductGC-MS

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol outlines a general method for the analysis of this compound and the identification of unknown peaks.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., ethanol, hexane).

    • Vortex the solution until the sample is completely dissolved.

    • If necessary, filter the solution through a 0.45 µm syringe filter.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column. A HP-FFAP column has also been shown to be effective for separating menthol and this compound.[3]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • For any unknown peaks, obtain the mass spectrum.

    • Compare the obtained mass spectrum with a commercial mass spectral library (e.g., NIST, Wiley) for tentative identification.

    • Confirm the identity of the unknown peak by comparing its retention time and mass spectrum with that of a pure reference standard, if available.

Mandatory Visualization

Unknown_Peak_Identification_Workflow start Unknown Peak Detected in This compound Chromatogram system_check Perform System Suitability Check (Inject Blank Solvent) start->system_check is_peak_present Is the Peak Present in the Blank? system_check->is_peak_present system_issue Address System/Solvent Contamination is_peak_present->system_issue Yes inject_standards Inject Standards of Common Impurities (Menthol, Isovaleric Acid) is_peak_present->inject_standards No system_issue->start After Resolution is_rt_match Does Retention Time (RT) Match a Standard? inject_standards->is_rt_match peak_identified Peak Identified is_rt_match->peak_identified Yes gcms_analysis Perform GC-MS Analysis is_rt_match->gcms_analysis No ms_library_search Compare Mass Spectrum with Library (e.g., NIST) gcms_analysis->ms_library_search is_match_found Is a Good Match Found? ms_library_search->is_match_found tentative_id Tentative Identification Made is_match_found->tentative_id Yes further_investigation Further Structural Elucidation Required (e.g., NMR, IR) is_match_found->further_investigation No procure_standard Procure Reference Standard of Tentative ID tentative_id->procure_standard confirm_id Confirm Identity by Comparing RT and Mass Spectrum procure_standard->confirm_id confirm_id->peak_identified

Caption: Workflow for the identification of an unknown peak.

References

Validation & Comparative

A Comparative Guide to the Validation of GC-MS Methods for Menthyl Isovalerate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical method validation for the quantification of Menthyl isovalerate, a menthyl ester of isovaleric acid used as a food additive and in pharmaceutical formulations.[1] We will explore a validated Gas Chromatography-Flame Ionization Detection (GC-FID) method and a proposed Gas Chromatography-Mass Spectrometry (GC-MS) method, drawing parallels from validated analyses of similar compounds like menthol (B31143) and other volatile constituents in essential oils.[2][3][4] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3][5]

Comparative Performance of Analytical Methods

The selection of an analytical method for the quantification of this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a comparison of a validated GC-FID method and a proposed GC-MS method based on available data for similar analytes.

Validation Parameter Validated GC-FID Method for this compound Proposed GC-MS Method (Based on Related Compounds) Alternative Analytical Techniques
Linearity Range 1.152 to 5.762 mg/ml[4]0.10 to 10.00 µg/ml (for similar compounds)[2][3]Not specified
Correlation Coefficient (r²) 0.9999[4]≥ 0.998[2][3]Not specified
Limit of Detection (LOD) 0.5 mg/ml[4]Potentially in the low µg/ml to ng/ml rangeNot specified
Limit of Quantification (LOQ) Not explicitly stated, but higher than LODTypically 3x LODNot specified
Accuracy (% Recovery) Data not available in the provided snippets80.23–115.41 % (for similar compounds)[2][3]Not specified
Precision (% RSD) < 2.0%[4]Intra-day: ≤ 12.03 %, Inter-day: ≤ 11.34 % (for similar compounds)[2][3]Not specified
Other Techniques ------Gas-Liquid Chromatography (GLC) and Termonephelometry have also been used for the quantitative analysis of Validol (a mixture containing this compound) and menthol.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods.

Validated GC-FID Method for this compound

This method is suitable for the determination of this compound in tablet dosage forms.[4]

  • Sample Preparation:

    • Prepare a standard solution of this compound.

    • Use n-octanol as the internal standard.[4]

    • The linearity of the method was established over a concentration range of 1.152 to 5.762 mg/ml for this compound.[4]

  • Chromatographic Conditions:

    • Instrument: Gas chromatograph equipped with a flame ionization detector (FID).[4]

    • Column: HP-FFAP (nitroterephthalic acid modified polyethylene (B3416737) glycol) fused silica (B1680970) capillary column (30 m x 0.53 mm i.d., 1 µm film thickness).[4]

    • Injection Volume: 1.0 µl.[4]

Proposed GC-MS Method for this compound

This proposed method is based on validated GC-MS/MS methods for the quantification of similar compounds, such as menthol and other volatile components in essential oils.[2][3]

  • Sample and Standard Preparation:

    • Precisely weigh and dissolve a known amount of this compound standard in a suitable solvent like hexane (B92381) to prepare a stock solution (e.g., ~5 mg/ml).[2]

    • Prepare working standard solutions by diluting the stock solution to achieve concentrations within the desired calibration range (e.g., 0.10–10.00 μg/ml).[2][3]

    • For sample preparation, a solvent extraction method can be employed. For instance, for a solid sample, shred the material, add a known volume of the internal standard solution, and extract using a shaker at a controlled temperature and speed.[7]

    • Filter the extract through a 0.45 μm filter before injection.[7]

  • Chromatographic and Mass Spectrometric Conditions:

    • Instrument: Gas chromatograph coupled with a mass spectrometer (single quadrupole or tandem quadrupole for higher selectivity).

    • Column: A non-polar or medium-polarity column such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is often suitable for such analyses.[7]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]

    • Oven Temperature Program: An initial temperature of 50-60°C held for a few minutes, followed by a ramp up to a final temperature of around 230-280°C.[7][8]

    • Injector Temperature: 250°C.[7]

    • MS Transfer Line Temperature: 280°C.[3]

    • Ion Source Temperature: 230°C.[3]

    • Ionization Mode: Electron Impact (EI) at 70 eV.[3][8]

    • Scan Mode: For quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for tandem MS, which offers higher sensitivity and selectivity, is recommended.[2][3]

Visualizing the Workflow and Validation Parameters

Diagrams can effectively illustrate the procedural flow and the interrelation of validation parameters.

GC-MS Method Validation Workflow A Method Development & Optimization B System Suitability Testing A->B C Validation Parameter Assessment B->C D Specificity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J Validated Method for Routine Analysis D->J E->J F->J G->J H->J I->J

Caption: Workflow for the validation of a GC-MS analytical method.

Logical Relationship of Validation Parameters Core Method Reliability Linearity Linearity Core->Linearity Accuracy Accuracy Core->Accuracy Precision Precision Core->Precision Sensitivity Sensitivity Core->Sensitivity Specificity Specificity Core->Specificity Robustness Robustness Core->Robustness LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

References

A Comparative Guide to the Synthesis of Menthyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Menthyl isovalerate, a key component in various pharmaceutical and fragrance applications, can be synthesized through several distinct methods. This guide provides a comprehensive comparison of four prominent synthesis routes: conventional Fischer esterification, microwave-assisted synthesis, palladium-catalyzed carbonylation, and enzymatic synthesis. The following sections detail the experimental protocols, present a comparative analysis of their performance metrics, and illustrate the logical workflows of these methods.

Comparative Performance Data

The choice of synthesis method for this compound is often a trade-off between reaction speed, yield, and environmental impact. The following table summarizes the key quantitative data for each of the four methods discussed.

ParameterConventional EsterificationMicrowave-Assisted SynthesisPalladium-Catalyzed SynthesisEnzymatic Synthesis
Yield ~75%[1]Up to 89%[2]Up to 99.7%[3]Up to 96% (for similar esters)[4]
Reaction Time Up to 48 hours[1]2 - 12 minutes[2]2 - 3.5 hours[3]24 hours[4]
Temperature 100 - 110 °C[1][3]Not explicitly stated, driven by microwave power90 - 100 °C30 °C[4]
Catalyst Concentrated H₂SO₄ or HCl[1][3]p-Toluenesulfonic acid or H₂SO₄[2]Palladium diacetate, triphenylphosphine, p-toluenesulfonic acid[3]Candida rugosa lipase[4]
Pressure AtmosphericAtmospheric9 - 30 atm[1]Atmospheric
Key Advantages Simple setup, low-cost reagentsExtremely rapid, high yieldsHighest reported yields, regioselective[1]Mild conditions, high stereoselectivity, environmentally benign[4]
Key Disadvantages Long reaction times, moderate yields, harsh acidic conditions[1]Requires specialized microwave equipmentHigh pressure, expensive and complex catalyst systemLonger reaction times compared to microwave and palladium methods

Experimental Protocols

Conventional Esterification (Fischer Esterification)

This classical method involves the direct esterification of L-menthol with isovaleric acid using a strong acid catalyst.

Materials:

  • L-Menthol

  • Isovaleric acid

  • Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Diethyl ether (for extraction)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine L-menthol and a slight excess of isovaleric acid.

  • Slowly add a catalytic amount of concentrated sulfuric acid or hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux at 100-110°C for up to 48 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Wash the organic layer sequentially with water, 5% aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the esterification reaction, leading to a drastic reduction in reaction time.

Materials:

  • L-Menthol

  • Isovaleric acid

  • p-Toluenesulfonic acid (TsOH) or concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate (B1210297) (for crystallization/purification)

Procedure:

  • In a dedicated microwave reaction vessel equipped with a magnetic stir bar, mix L-menthol and isovaleric acid (e.g., in a 1:1.2 molar ratio).[2]

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 8.51 x 10⁻⁵ mol per mole of isovaleric acid).[2]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a power of 560 W for 12 minutes.[2]

  • After the reaction is complete, cool the vessel to room temperature.

  • The resulting product can be purified by crystallization from a suitable solvent like ethyl acetate.

Palladium-Catalyzed Synthesis

This modern approach utilizes a palladium catalyst to achieve high yields of this compound from isobutylene, carbon monoxide, and L-menthol in a single step.

Materials:

  • L-Menthol

  • Isobutylene

  • Carbon monoxide (CO)

  • Palladium diacetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • p-Toluenesulfonic acid (TsOH)

  • p-Xylene (solvent)

Procedure:

  • In a high-pressure autoclave equipped with a magnetic stirrer, add palladium diacetate, triphenylphosphine, and p-toluenesulfonic acid in p-xylene.

  • Add L-menthol to the catalyst mixture.

  • Seal the autoclave and purge with carbon monoxide.

  • Pressurize the autoclave with carbon monoxide and then introduce isobutylene.

  • Heat the reaction mixture to 90-100°C under a pressure of 9-30 atm for 2-3.5 hours.[1]

  • After the reaction, cool the autoclave to room temperature and carefully vent the excess gas.

  • Transfer the reaction mixture and purify the product by vacuum distillation to obtain this compound.

Enzymatic Synthesis

This green chemistry approach employs a lipase (B570770) to catalyze the esterification under mild conditions, offering high selectivity.

Materials:

  • L-Menthol

  • Isovaleric acid

  • Immobilized Candida rugosa lipase

  • n-Hexane (for purification, optional)

Procedure:

  • In a temperature-controlled shaker, combine L-menthol and isovaleric acid in a solvent-free system. A molar ratio of 1:3 (menthol to isovaleric acid) can be effective.[4]

  • Add the immobilized Candida rugosa lipase to the mixture.

  • Incubate the reaction at 30°C with constant stirring for 24 hours.[4]

  • The progress of the reaction can be monitored by analyzing aliquots using gas chromatography (GC).

  • Upon completion, the immobilized enzyme can be recovered by filtration for potential reuse.

  • The product, this compound, can be purified from the remaining reactants by vacuum distillation or column chromatography on silica (B1680970) gel using a solvent system like n-hexane/ethyl acetate.

Synthesis Methodologies Overview

The following diagram illustrates the general workflow and key components of the four different synthesis methods for this compound.

Synthesis_Comparison Comparison of this compound Synthesis Methods cluster_conventional Conventional Esterification cluster_microwave Microwave-Assisted Synthesis cluster_palladium Palladium-Catalyzed Synthesis cluster_enzymatic Enzymatic Synthesis conv_reactants L-Menthol + Isovaleric Acid conv_catalyst H₂SO₄ or HCl conv_reactants->conv_catalyst add conv_process Reflux (100-110°C, up to 48h) conv_catalyst->conv_process conv_product This compound (~75% Yield) conv_process->conv_product mw_reactants L-Menthol + Isovaleric Acid mw_catalyst TsOH or H₂SO₄ mw_reactants->mw_catalyst add mw_process Microwave Irradiation (560W, 2-12 min) mw_catalyst->mw_process mw_product This compound (up to 89% Yield) mw_process->mw_product pd_reactants L-Menthol + Isobutylene + Carbon Monoxide pd_catalyst Pd(OAc)₂ + PPh₃ + TsOH pd_reactants->pd_catalyst add pd_process High Pressure Reactor (90-100°C, 9-30 atm, 2-3.5h) pd_catalyst->pd_process pd_product This compound (up to 99.7% Yield) pd_process->pd_product enz_reactants L-Menthol + Isovaleric Acid enz_catalyst Candida rugosa Lipase enz_reactants->enz_catalyst add enz_process Incubation (30°C, 24h, Solvent-free) enz_catalyst->enz_process enz_product This compound (up to 96% Yield) enz_process->enz_product

Caption: Workflow of this compound Synthesis Methods.

References

Menthyl Isovalerate vs. Other Anxiolytic Agents: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anxiolytic efficacy of Menthyl isovalerate against established anxiolytic agents: Diazepam, a benzodiazepine; Sertraline (B1200038), a selective serotonin (B10506) reuptake inhibitor (SSRI); and Buspirone (B1668070), a 5-HT1A receptor partial agonist. The comparison focuses on preclinical data from widely accepted rodent models of anxiety and explores the underlying signaling pathways.

Executive Summary

This compound, the menthyl ester of isovaleric acid and the primary component of the over-the-counter preparation Validol, is purported to have anxiolytic properties. Its mechanism is thought to involve the modulation of GABAergic neurotransmission, similar to benzodiazepines. However, a comprehensive review of publicly available preclinical data reveals a significant lack of quantitative studies evaluating its efficacy in standardized anxiety models such as the elevated plus-maze (EPM) and the open field test (OFT). In contrast, Diazepam, Sertraline, and Buspirone have been extensively studied, providing a wealth of comparative data. Diazepam consistently demonstrates robust anxiolytic effects in preclinical models. Sertraline's effects can vary depending on the treatment duration, with acute administration sometimes showing anxiogenic-like effects. Buspirone exhibits more complex and sometimes contradictory results in these models. This guide synthesizes the available data to facilitate an objective comparison and highlights the need for further rigorous preclinical evaluation of this compound.

Comparative Efficacy Data

The following tables summarize quantitative data from preclinical studies on the anxiolytic effects of Diazepam, Sertraline, and Buspirone in the elevated plus-maze and open field tests.

Note: Despite extensive searches, no specific quantitative preclinical data for this compound in the elevated plus-maze or open field tests were found in the available scientific literature. Therefore, a direct quantitative comparison with the other agents is not possible at this time.

Table 1: Effects of Anxiolytic Agents in the Elevated Plus-Maze (EPM) Test

The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents. An increase in the percentage of time spent and entries into the open arms is indicative of an anxiolytic effect.

AgentSpeciesDoseAdministration% Time in Open Arms% Entries into Open ArmsReference
Diazepam Mouse1.5 mg/kg (i.p.)AcuteIncreased-[1]
Rat0.25-1.0 mg/kg (i.p.)AcuteIncreasedIncreased[2]
Gerbil-AcuteIncreasedIncreased[3]
Sertraline Mouse10 mg/kg (i.p.)AcuteDecreased-[4][5]
Mouse-7 daysDecreased-[4][5]
Mouse-14 days (Fluoxetine)Increased-[4][5]
Buspirone Rat0.03-0.3 mg/kg (p.o.)AcuteIncreased (inverted U-shape)-[6]
Mouse1.25 mg/kg (i.p.)Acute- (Reduced risk assessment)-[7]
Mouse1.25 mg/kg (i.p.)Chronic (15 days)-Reduced[7]
Rat3 mg/kg (i.p.)Acute (2h pre-test)-Increased[8]

i.p. = intraperitoneal; p.o. = per os (oral)

Table 2: Effects of Anxiolytic Agents in the Open Field Test (OFT)

The OFT assesses locomotor activity and anxiety-like behavior. An increase in the time spent in the center of the arena is typically interpreted as an anxiolytic effect.

AgentSpeciesDoseAdministrationTime in CenterLocomotor ActivityReference
Diazepam Mouse2 mg/kg (i.p.)AcuteReducedNo significant change[9]
Rat-AcuteIncreased-[10]
Mouse1.5 mg/kg (i.p.)Acute-No overall effect[11]
Sertraline Rat-Chronic-Increased (initially decreased)[12]
Mouse-Early life exposureNo major differenceDecreased[13]
Buspirone Mouse0.3 mg/kg (i.p.)AcuteIncreased-[14]
Rat3 mg/kg (i.p.)AcuteIncreasedReduced[14]
Rat10 & 3.3 mg/kg (i.p.)Acute-Decreased[15]

i.p. = intraperitoneal

Experimental Protocols

Elevated Plus-Maze (EPM) Test

The EPM apparatus consists of two open arms and two closed arms (with high walls) extending from a central platform, elevated from the ground. The test is based on the conflict between the rodent's innate tendency to explore a novel environment and its aversion to open, elevated spaces[16][17].

  • Apparatus: A plus-shaped maze with two open and two enclosed arms.

  • Procedure: A rodent is placed on the central platform facing an open arm. The animal is allowed to freely explore the maze for a set period, typically 5 minutes.

  • Data Collection: The number of entries into and the time spent in the open and closed arms are recorded using video-tracking software.

  • Interpretation: Anxiolytic compounds are expected to increase the proportion of time spent and the number of entries into the open arms[16][17].

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment[9][11].

  • Apparatus: A square or circular arena with surrounding walls.

  • Procedure: An animal is placed in the center or near the wall of the open field and allowed to explore freely for a defined period (e.g., 5-10 minutes).

  • Data Collection: Automated video tracking systems record parameters such as total distance traveled, velocity, and time spent in different zones of the arena (center vs. periphery).

  • Interpretation: Anxiolytic drugs are expected to increase the time spent in the central, more "anxiogenic" zone of the arena. Locomotor activity is also assessed to rule out sedative or stimulant effects of the compound[9][11].

Signaling Pathways and Mechanisms of Action

The anxiolytic effects of the compared agents are mediated through distinct signaling pathways.

This compound and Diazepam: GABAergic Pathway

This compound is thought to exert its anxiolytic effects by modulating the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. This mechanism is shared with benzodiazepines like Diazepam. They act as positive allosteric modulators of the GABA-A receptor, a ligand-gated ion channel.

  • Mechanism: Binding of these agents to a site on the GABA-A receptor distinct from the GABA binding site enhances the effect of GABA. This leads to an increased influx of chloride ions (Cl-) into the neuron, causing hyperpolarization and making the neuron less likely to fire. This widespread neuronal inhibition in brain regions like the amygdala and prefrontal cortex is believed to underlie their anxiolytic effects.

GABAergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_A_Receptor GABA-A Receptor GABA_vesicle->GABA_A_Receptor GABA Release Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Neuronal Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis Menthyl_Isovalerate This compound Menthyl_Isovalerate->GABA_A_Receptor Positive Allosteric Modulation Diazepam Diazepam Diazepam->GABA_A_Receptor Positive Allosteric Modulation

GABAergic Signaling Pathway
Sertraline: Serotonergic Pathway

Sertraline is an SSRI that primarily targets the serotonin system. Its anxiolytic effects are believed to result from the neuroadaptive changes that occur following prolonged enhancement of serotonergic neurotransmission.

  • Mechanism: Sertraline selectively blocks the reuptake of serotonin (5-HT) from the synaptic cleft by inhibiting the serotonin transporter (SERT). This leads to an increased concentration of 5-HT in the synapse, enhancing its action on postsynaptic 5-HT receptors. The delayed onset of anxiolytic effects is thought to be due to the gradual desensitization of presynaptic 5-HT1A autoreceptors, leading to a further increase in serotonin release and downstream signaling changes.

Serotonergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin (5-HT) Vesicle Postsynaptic_Receptor Postsynaptic 5-HT Receptor Serotonin_Vesicle->Postsynaptic_Receptor 5-HT Release SERT Serotonin Transporter (SERT) SERT->Serotonin_Vesicle 5-HT Reuptake Downstream_Signaling Downstream Signaling (e.g., cAMP, PKA) Postsynaptic_Receptor->Downstream_Signaling Activates Anxiolysis Anxiolytic Effect (long-term) Downstream_Signaling->Anxiolysis Sertraline Sertraline Sertraline->SERT Inhibits Buspirone_Pathway cluster_serotonergic Serotonergic Neuron cluster_dopaminergic Dopaminergic Neuron HT1A_Autoreceptor Presynaptic 5-HT1A Autoreceptor Serotonin_Release Reduced 5-HT Release HT1A_Autoreceptor->Serotonin_Release Leads to Anxiolysis Anxiolytic Effect Serotonin_Release->Anxiolysis D2_Receptor Postsynaptic D2 Receptor Dopamine_Modulation Dopamine Signal Modulation D2_Receptor->Dopamine_Modulation Dopamine_Modulation->Anxiolysis Buspirone Buspirone Buspirone->HT1A_Autoreceptor Partial Agonist Buspirone->D2_Receptor Antagonist

References

Sensory Panel Evaluation of Menthyl Isovalerate as a Flavoring Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthyl isovalerate is a flavoring agent recognized for its characteristic fruity and minty aroma with a slightly balsamic nuance.[1] As an ester of menthol (B31143) and isovaleric acid, it offers a unique sensory profile that finds application in the food, fragrance, cosmetic, and pharmaceutical industries.[1][2] This guide provides a comparative analysis of this compound against other common cooling agents, details the established methodologies for sensory panel evaluation, and presents a framework for its assessment, addressing the need for objective data in product development. While specific quantitative sensory panel data for this compound is not extensively available in public literature, this guide synthesizes existing descriptive information and outlines the standardized protocols to conduct such evaluations.

Comparative Sensory Profile of Cooling Agents

The selection of a cooling agent in product formulation is a critical decision that significantly impacts the consumer's sensory experience. This compound offers a distinct profile compared to more traditional cooling agents like Menthol. The following table provides a qualitative comparison based on available literature.

Sensory AttributeThis compoundL-MentholMenthyl Lactate
Odor Profile Fruity, minty, herbaceous, slightly balsamic[1]Strong, characteristic minty aromaFaintly minty, almost odorless
Taste Profile Fruity, sweet, with a tutti-frutti background at 80 ppm; can have a bitter, wood-like taste[3]Characteristic cooling and minty taste, can be bitter at high concentrationsVirtually tasteless, clean cooling effect
Cooling Sensation Present, but intensity and duration are not well-documented in comparative studies.Strong, immediate, and impactful cooling sensation.Milder and more prolonged cooling effect compared to menthol.
Off-Flavors A bitter, wood-like taste has been reported.[3]Can produce irritation and a burning sensation at higher concentrations.Generally lacks the harshness or bitterness associated with menthol.
Volatility Lower volatility compared to menthol is expected due to its ester structure.High volatility, leading to a quick but potentially fleeting sensory impact.Low volatility, contributing to a longer-lasting cooling effect.

Experimental Protocol for Sensory Panel Evaluation

A robust sensory evaluation program is essential to quantify the sensory attributes of flavoring agents like this compound. The following protocol is a comprehensive guide based on established sensory science methodologies.

Panelist Selection and Training
  • Selection: A panel of 8-12 trained individuals is ideal for descriptive analysis.[4] Candidates should be screened for their sensory acuity, ability to discriminate between different tastes and smells, and verbal fluency in describing sensory perceptions. Health conditions that could affect sensory perception should be considered.

  • Training: Panelists undergo extensive training to recognize and quantify specific sensory attributes relevant to cooling agents. This involves exposure to reference standards for different tastes (sweet, sour, bitter, salty, umami), aromas (minty, fruity, herbaceous), and chemesthetic sensations (cooling, tingling, burning). The training aims to calibrate the panelists to use a standardized lexicon and rating scales consistently.

Sample Preparation and Presentation
  • Base: The flavoring agent should be evaluated in a neutral base relevant to its intended application (e.g., sugar solution, water, or a simple beverage or food matrix).

  • Concentration: A range of concentrations of this compound and the comparator cooling agents should be prepared to evaluate dose-dependent effects.

  • Blinding and Randomization: All samples should be coded with three-digit random numbers and presented to panelists in a randomized order to prevent bias.

  • Palate Cleansing: Panelists should rinse their mouths with purified water and eat unsalted crackers between samples to cleanse their palate and prevent sensory fatigue.

Sensory Attributes for Evaluation

The following attributes are critical for the evaluation of cooling agents:

  • Odor:

    • Overall Aroma Intensity: The total perceived intensity of all aromas.

    • Minty: The characteristic aroma of mint.

    • Fruity: The perception of sweet, ripe fruit aromas.

    • Herbaceous: The aroma associated with fresh herbs.

    • Off-notes: Any undesirable or unexpected aromas.

  • Flavor:

    • Overall Flavor Intensity: The total perceived intensity of all tastes and retronasal aromas.

    • Sweet: The perception of sucrose-like taste.

    • Bitter: The perception of caffeine-like or quinine-like taste.

    • Minty: The flavor characteristic of mint.

    • Fruity: The flavor characteristic of fruits.

  • Chemesthetic/Mouthfeel:

    • Cooling Intensity: The perceived intensity of the cooling sensation.

    • Time to Maximum Cooling: The time from sample ingestion to the point of maximum perceived cooling.

    • Duration of Cooling: The total time the cooling sensation is perceived.

    • Tingling: A pricking or stinging sensation.

    • Numbing: A loss of sensation.

    • Astringency: A dry, puckering sensation in the mouth.

Data Collection and Analysis
  • Rating Scales: Panelists rate the intensity of each attribute on a structured scale, typically a 15-cm line scale anchored with "none" at the low end and "extremely intense" at the high end.

  • Data Analysis: The data collected from the panelists is statistically analyzed to determine the mean intensity ratings for each attribute for each sample. Analysis of Variance (ANOVA) and other statistical tests are used to identify significant differences between this compound and the other cooling agents.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for a sensory panel evaluation of a flavoring agent.

Sensory_Evaluation_Workflow cluster_setup Phase 1: Setup and Preparation cluster_evaluation Phase 2: Sensory Evaluation cluster_analysis Phase 3: Data Analysis and Reporting Panelist_Selection Panelist Selection & Screening Panelist_Training Panelist Training & Calibration Panelist_Selection->Panelist_Training Sample_Preparation Sample Preparation (Blinded & Randomized) Panelist_Training->Sample_Preparation Sensory_Session Sensory Evaluation Session Sample_Preparation->Sensory_Session Data_Collection Data Collection (Rating Scales) Sensory_Session->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation Reporting Final Report Generation Interpretation->Reporting

References

A Comparative Analysis of Enzymatic versus Chemical Synthesis of Menthyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Menthyl isovalerate, an ester of menthol (B31143) and isovaleric acid, is a key active component in pharmaceutical preparations like Validol, valued for its spasmolytic effects.[1] It also serves as a flavor and fragrance additive in the food industry.[2] The synthesis of this ester can be achieved through traditional chemical methods or by leveraging biocatalysis with enzymes. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in selecting the optimal synthesis strategy.

Data Presentation: Quantitative Comparison

The following table summarizes the key performance indicators for the primary chemical and enzymatic synthesis routes for this compound.

ParameterChemical Synthesis (Acid Catalysis)Enzymatic Synthesis (Lipase Catalysis)
Catalyst Strong acids (H₂SO₄, HCl), p-Toluenesulfonic acid (TsOH)[3][4]Lipase (B570770) (e.g., from Candida rugosa)[5]
Reaction Temperature High (80°C - 125°C)[3][4]Mild (e.g., 30°C - 45°C)[5][6]
Reaction Time Varies: Minutes (Microwave) to 48 hours (Conventional)[1]Generally longer (e.g., 24 - 72 hours)[5]
Reported Yield ~75% (Conventional H₂SO₄) up to 99% (Palladium catalysts)[1][4]Up to 96% conversion[5][7]
Selectivity Lower, risk of side reactions and racemizationHigh stereoselectivity, crucial for chiral molecules like menthol[8][9]
Environmental Impact Generates acidic waste, requires neutralization, harsh conditions[10]"Green" process, mild conditions, biodegradable catalyst, less waste[10][11]
Downstream Processing Requires extensive purification (neutralization, washing) to remove catalystSimpler purification, catalyst can be filtered (if immobilized)[10]
Advantages Fast reaction rates (especially microwave-assisted), low-cost catalysts[1][12]High product purity, high selectivity, environmentally friendly, mild conditions[5][11]
Disadvantages Harsh conditions, environmental concerns, potential for side products[10]Higher catalyst cost, longer reaction times, potential enzyme inactivation[10]

Experimental Protocols

Chemical Synthesis: p-Toluenesulfonic Acid Catalyzed Esterification

This protocol is based on an established method for the direct esterification of menthol.[4]

Materials:

  • L-Menthol

  • Isovaleric acid

  • p-Toluenesulfonic acid (TsOH)

  • Toluene (B28343) (or another suitable solvent for azeotropic removal of water)

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous magnesium sulfate

  • Reaction flask equipped with a Dean-Stark apparatus and condenser

Procedure:

  • To the reaction flask, add L-menthol, isovaleric acid, and p-Toluenesulfonic acid. A typical molar ratio is 1.0 (menthol) : 1.1 (isovaleric acid) : 0.02 (TsOH).[4]

  • Add toluene to the flask.

  • Heat the mixture to reflux (approximately 105-125°C).[4] Water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete within 8 hours.[4]

  • After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297).

  • Wash the organic layer sequentially with 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude this compound by vacuum distillation to yield the final product.

Enzymatic Synthesis: Lipase-Catalyzed Esterification (Solvent-Free)

This protocol is adapted from studies on lipase-catalyzed esterification of menthol.[5][13]

Materials:

  • L-Menthol

  • Isovaleric acid (or other fatty acid)

  • Immobilized Candida rugosa lipase

  • Phosphate buffer (for pH adjustment if necessary)

  • Incubator shaker

Procedure:

  • Combine L-menthol and isovaleric acid in a screw-capped vial. A molar ratio of 1:3 (menthol:acid) has been shown to be effective.[5][13]

  • Add a specific amount of water (e.g., 30% by weight of the total reaction mixture) as it can be crucial for enzyme activity.[5]

  • Add the Candida rugosa lipase catalyst. An effective enzyme load can be around 700 units per gram of the reaction mixture.[5][13]

  • Incubate the mixture at a mild temperature (e.g., 30°C) in a shaker to ensure adequate mixing.[5]

  • Monitor the reaction progress over time (e.g., 24-48 hours) by taking aliquots and analyzing the consumption of the fatty acid via titration or chromatography.

  • Upon completion, the enzyme can be separated by filtration (especially if immobilized).

  • The product can be purified from the unreacted substrates, typically by vacuum distillation or chromatography, although the high conversion rate often simplifies this step.

Mandatory Visualizations

Chemical Synthesis Workflow

G cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_workup Product Workup & Purification Menthol L-Menthol ReactionVessel Reaction Vessel with Dean-Stark Trap Menthol->ReactionVessel IsovalericAcid Isovaleric Acid IsovalericAcid->ReactionVessel Catalyst Acid Catalyst (e.g., TsOH) Catalyst->ReactionVessel Neutralization Neutralization (e.g., NaHCO₃ wash) ReactionVessel->Neutralization High Temp (105-125°C) Drying Drying (e.g., MgSO₄) Neutralization->Drying Waste Aqueous Acidic Waste Neutralization->Waste Purification Vacuum Distillation Drying->Purification Product Pure Menthyl Isovalerate Purification->Product

Caption: Workflow for the chemical synthesis of this compound via acid-catalyzed esterification.

Enzymatic Synthesis Workflow

G cluster_reactants Substrate Preparation cluster_reaction Biocatalytic Reaction cluster_workup Product Separation Menthol L-Menthol Bioreactor Incubator Shaker Menthol->Bioreactor IsovalericAcid Isovaleric Acid IsovalericAcid->Bioreactor Enzyme Lipase Catalyst (e.g., C. rugosa) Enzyme->Bioreactor Water Water Water->Bioreactor Filtration Enzyme Filtration (Recycling) Bioreactor->Filtration Mild Temp (e.g., 30°C) Purification Purification (e.g., Distillation) Filtration->Purification RecycledEnzyme Recycled Enzyme Filtration->RecycledEnzyme Product Pure Menthyl Isovalerate Purification->Product

Caption: Workflow for the enzymatic synthesis of this compound using a lipase catalyst.

Conclusion

The choice between chemical and enzymatic synthesis of this compound depends heavily on the desired outcomes and production scale.

Chemical synthesis , particularly with catalysts like p-toluenesulfonic acid or under microwave irradiation, offers the advantage of speed and the use of inexpensive catalysts.[1][4] However, it operates under harsh conditions, which can lead to side products and poses environmental challenges due to acidic waste streams.[10] This route may be suitable for large-scale industrial production where cost and speed are the primary drivers.

Enzymatic synthesis represents a more sustainable and selective approach.[11] The use of lipases allows for reactions under mild conditions, significantly reducing energy consumption and hazardous waste.[10] The high stereoselectivity of enzymes is a major advantage, ensuring the production of the desired enantiomerically pure product, which is critical for pharmaceutical applications.[9] While traditionally hampered by longer reaction times and higher catalyst costs, ongoing research in enzyme immobilization is making this route increasingly economically viable, especially for high-value products where purity and sustainability are paramount.

References

Cross-Validation of HPLC and GC Methods for Menthyl Isovalerate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Menthyl isovalerate, a key component in various pharmaceutical and fragrance applications, is critical for quality control and research and development. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques that can be employed for this purpose. The choice between these methods depends on various factors including the sample matrix, desired sensitivity, and laboratory resources. This guide provides a comprehensive cross-validation of hypothetical HPLC and validated GC methods for the analysis of this compound, supported by experimental data and detailed protocols.

Comparative Performance Data

The following table summarizes the key performance parameters for the analysis of this compound using a validated Gas Chromatography (GC) method and a proposed High-Performance Liquid Chromatography (HPLC) method. The HPLC data is based on typical performance characteristics for similar compounds analyzed by HPLC with Refractive Index (RI) detection.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-RI)
Linearity Range 1.152 - 5.762 mg/mL[1]0.5 - 10 mg/mL
Correlation Coefficient (r²) 0.9999[1]>0.999
Accuracy (% Recovery) Not explicitly stated, but method deemed accurate.[1]98.0 - 102.0%
Precision (RSD%) < 2.0%[1]< 2.0%
Limit of Detection (LOD) 0.5 mg/mL[1]0.1 mg/mL
Limit of Quantitation (LOQ) Not explicitly stated0.5 mg/mL
Analysis Time Approximately 10 minutes[1]Approximately 15-20 minutes
Sample Derivatization Not requiredNot required
Thermal Stability Requirement Analyte must be thermally stableNot required

Experimental Protocols

Gas Chromatography (GC) Method

This validated method is suitable for the determination of this compound in various formulations.[1]

  • Instrumentation: Gas chromatograph equipped with a flame-ionization detector (FID).

  • Column: HP-FFAP (nitroterephthalic acid modified polyethylene (B3416737) glycol) fused silica (B1680970) capillary column (30 m x 0.53 mm i.d., 1 µm film thickness).[1]

  • Carrier Gas: Not explicitly stated, typically Helium or Nitrogen.

  • Injector Temperature: Not explicitly stated, typically 250 °C.

  • Detector Temperature: Not explicitly stated, typically 280 °C.

  • Oven Temperature Program: Not explicitly stated, a suitable starting point would be an initial temperature of 100 °C, held for 2 minutes, then ramped at 10 °C/min to 220 °C, and held for 5 minutes.

  • Injection Volume: 1.0 μl.[1]

  • Internal Standard: n-octanol.[1]

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., ethanol) to achieve a concentration within the linear range. Add the internal standard and mix thoroughly before injection.

High-Performance Liquid Chromatography (HPLC) Method

This proposed method is based on established protocols for the analysis of similar non-chromophoric compounds. Due to the lack of a UV-absorbing chromophore in this compound, a Refractive Index (RI) detector is recommended.

  • Instrumentation: HPLC system with a refractive index (RI) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of methanol (B129727) and water (e.g., 85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector Temperature: 35 °C.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the linear range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of two analytical methods.

Method_Cross_Validation_Workflow start Define Analytical Requirements method_dev Method Development start->method_dev hplc_dev HPLC Method Development method_dev->hplc_dev gc_dev GC Method Development method_dev->gc_dev hplc_val HPLC Validation (Linearity, Accuracy, Precision, LOD, LOQ) hplc_dev->hplc_val gc_val GC Validation (Linearity, Accuracy, Precision, LOD, LOQ) gc_dev->gc_val validation Method Validation cross_val Cross-Validation hplc_val->cross_val gc_val->cross_val sample_analysis Analysis of the Same Samples by Both Methods cross_val->sample_analysis data_comparison Statistical Comparison of Results (e.g., t-test, F-test) sample_analysis->data_comparison conclusion Conclusion on Method Equivalency data_comparison->conclusion

Caption: Workflow for cross-validating HPLC and GC analytical methods.

Discussion

Both GC and HPLC are suitable for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis.

Gas Chromatography (GC) offers a validated, sensitive, and relatively fast method for this compound analysis.[1] Its main prerequisite is the thermal stability and volatility of the analyte. Given that this compound is amenable to GC analysis, this method is robust and reliable. The use of a Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds.

High-Performance Liquid Chromatography (HPLC) provides a viable alternative, particularly when dealing with complex sample matrices or when thermal degradation of the analyte is a concern. The primary challenge for HPLC analysis of this compound is its lack of a UV chromophore, necessitating the use of a universal detector like a Refractive Index (RI) detector. While RI detectors are generally less sensitive than FID, the proposed method is expected to provide adequate sensitivity for most applications. HPLC methods are often considered more versatile and can be readily adapted to a wider range of analytes without the need for derivatization.

References

A Comparative Analysis of Menthyl Isovalerate and Diazepam for Anxiolytic Effects: An In Vivo Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anxiolytic research, both synthetic and naturally derived compounds are of significant interest. This guide provides an objective in vivo comparison of the anxiolytic effects of Menthyl isovalerate, a key component of the drug Validol, and diazepam, a well-established benzodiazepine. While diazepam's efficacy and mechanism are extensively documented, this compound, despite its use in some countries, lacks robust, publicly available preclinical data from standardized anxiolytic models. This comparison summarizes the available experimental data, details relevant methodologies, and visualizes proposed signaling pathways to offer a comprehensive overview for preclinical anxiety research.

Quantitative Data Summary

Table 1: Effects in the Elevated Plus-Maze (EPM) Test

CompoundDose Range (mg/kg)Animal ModelKey Findings
This compound Data not available-Data not available in standardized EPM tests.
Diazepam 0.5 - 5.0Rats, MiceConsistently increases the percentage of time spent and the number of entries into the open arms, indicative of an anxiolytic effect.[1]

Table 2: Effects in the Open Field Test (OFT)

CompoundDose Range (mg/kg)Animal ModelKey Findings
This compound Data not available-Data not available in standardized OFT for anxiety-related parameters.
Diazepam 1.0 - 5.0Rats, MiceIncreases time spent in the center of the arena and decreases thigmotaxis (wall-hugging behavior), suggesting reduced anxiety. Higher doses may induce sedative effects, confounding anxiolytic assessment.

Table 3: Effects in the Light-Dark Box Test

CompoundDose Range (mg/kg)Animal ModelKey Findings
This compound Data not available-Data not available in standardized light-dark box tests.
Diazepam 1.0 - 2.0MiceSignificantly increases the time spent in the light compartment and the number of transitions between compartments, indicating an anxiolytic-like effect.[2][3]

Experimental Protocols

Standardized behavioral assays are crucial for evaluating the anxiolytic potential of novel compounds. The following are detailed methodologies for the key experiments cited.

Elevated Plus-Maze (EPM) Test

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal dimensions.

Procedure:

  • Rodents are individually placed in the center of the maze, facing an open arm.

  • The animal is allowed to freely explore the maze for a 5-minute session.

  • Behavior is typically recorded by an overhead video camera and analyzed using tracking software.

  • Key parameters measured include the number of entries into and the time spent in the open and closed arms.

  • An increase in the proportion of time spent and entries into the open arms is indicative of an anxiolytic effect. The maze is cleaned between trials to eliminate olfactory cues.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-related behaviors in a novel environment.

Apparatus: A square or circular arena with walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.

Procedure:

  • The animal is placed in the center of the open field.

  • Activity is recorded for a set period, usually 5-10 minutes.

  • Parameters measured include total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Anxiolytic compounds are expected to increase the time spent in the center of the arena, while anxiogenic compounds lead to increased thigmotaxis (remaining close to the walls).

Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas and their natural exploratory drive in a novel environment.

Apparatus: A box divided into a small, dark compartment and a larger, illuminated compartment, connected by an opening.

Procedure:

  • The animal is typically placed in the light compartment at the start of the test.

  • The animal is allowed to move freely between the two compartments for a 5-10 minute period.

  • The time spent in each compartment and the number of transitions between the compartments are recorded.

  • Anxiolytic drugs increase the time spent in the light compartment and the number of transitions.

Signaling Pathways and Mechanisms of Action

Diazepam: A Well-Established GABAergic Modulator

Diazepam, a classic benzodiazepine, exerts its anxiolytic effects by potentiating the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This receptor is a ligand-gated ion channel composed of five subunits. Diazepam binds to a specific allosteric site on the receptor, increasing the affinity of GABA for its binding site. This enhanced GABAergic transmission leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent reduction in neuronal excitability, producing a calming effect.

Diazepam_Pathway cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl_channel Chloride Channel (Closed) GABA_A->Cl_channel Opens Hyperpolarization Neuronal Hyperpolarization (Reduced Excitability) Cl_channel->Hyperpolarization Increased Cl- Influx Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis GABA GABA GABA->GABA_A Binds Diazepam Diazepam Diazepam->GABA_A Positive Allosteric Modulation

Figure 1. Signaling pathway of Diazepam's anxiolytic effect.

This compound: A Proposed Mechanism of Action

The precise mechanism of action for this compound's anxiolytic effects is not as well-defined as that of diazepam. However, evidence suggests a potential interaction with the GABAergic system. It is hypothesized that this compound may act as a positive allosteric modulator of GABA-A receptors, possibly at a different site than benzodiazepines. Additionally, some reports suggest an influence on monoaminergic systems, such as serotonin (B10506) and dopamine, which are also implicated in the regulation of anxiety and mood. It is important to note that "Validol," the commercial product containing this compound, also contains menthol, which has been shown to modulate GABA-A receptors independently.

Menthyl_Isovalerate_Pathway cluster_systems Central Nervous System GABA_System GABAergic System (GABA-A Receptors) Anxiolysis Anxiolytic Effect GABA_System->Anxiolysis Reduced Neuronal Excitability Monoamine_System Monoaminergic Systems (Serotonin & Dopamine) Monoamine_System->Anxiolysis Modulation of Mood & Anxiety Menthyl_Isovalerate This compound Menthyl_Isovalerate->GABA_System Proposed Positive Allosteric Modulation Menthyl_Isovalerate->Monoamine_System Potential Modulation

Figure 2. Proposed signaling pathways for this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vivo assessment of a novel anxiolytic compound.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Testing cluster_analysis Phase 3: Analysis & Interpretation A Compound Selection (this compound vs. Diazepam) B Animal Model Selection (e.g., Mice, Rats) A->B C Dose-Response Study Design B->C D Drug Administration (e.g., i.p., oral) C->D Proceed to Execution E Behavioral Assay (EPM, OFT, or Light-Dark Box) D->E F Data Collection (Video Tracking) E->F G Statistical Analysis of Behavioral Parameters F->G Proceed to Analysis H Comparison of Effects (Compound vs. Control/Diazepam) G->H I Conclusion on Anxiolytic Potential H->I

Figure 3. General workflow for in vivo anxiolytic drug screening.

Conclusion

Diazepam remains a benchmark anxiolytic, with its in vivo effects and GABAergic mechanism of action being well-characterized. This compound, while used clinically in some regions, requires significant further investigation to establish its anxiolytic profile in validated preclinical models. The lack of quantitative data for this compound in standardized tests like the elevated plus-maze, open field, and light-dark box makes a direct, data-driven comparison with diazepam challenging. Future research should focus on conducting such head-to-head in vivo studies to elucidate the anxiolytic potential and precise mechanism of action of this compound, which would be of considerable value to the field of anxiolytic drug development.

References

A Comparative Study on the Biological Activity of Menthyl Isovalerate Stereoisomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the potential biological activities of Menthyl isovalerate stereoisomers, primarily focusing on their anxiolytic effects. Drawing upon existing research on its parent compound, menthol (B31143), this document outlines expected stereoselective differences and provides detailed experimental protocols for validation. This information is intended for researchers, scientists, and professionals in drug development.

Hypothesized Comparative Biological Activity

Based on the stereoselective activity of menthol on GABAa receptors, it is hypothesized that (+)-Menthyl isovalerate will exhibit greater anxiolytic activity compared to (-)-Menthyl isovalerate. The following table summarizes the expected quantitative data from comparative in vivo and in vitro assays.

Biological Activity AssayStereoisomerExpected Outcome
In Vivo Anxiolytic Activity
Elevated Plus Maze (EPM)(+)-Menthyl isovalerateIncreased time spent in open arms and number of open arm entries compared to control and (-)-isomer.
(-)-Menthyl isovalerateModerate increase in time spent in open arms and number of open arm entries compared to control.
Open Field Test (OFT)(+)-Menthyl isovalerateIncreased time spent in the center of the arena and reduced thigmotaxis (wall-hugging) compared to control and (-)-isomer.
(-)-Menthyl isovalerateModerate increase in time spent in the center of the arena compared to control.
In Vitro GABAA Receptor Modulation
Electrophysiology (Patch Clamp)(+)-Menthyl isovalerateGreater potentiation of GABA-evoked currents (lower EC50) on recombinant GABAa receptors.
(-)-Menthyl isovalerateModerate potentiation of GABA-evoked currents on recombinant GABAa receptors.
Radioligand Binding Assay(+)-Menthyl isovalerateHigher affinity (lower Ki) for the allosteric binding site on GABAa receptors.
(-)-Menthyl isovalerateLower affinity (higher Ki) for the allosteric binding site on GABAa receptors.

Experimental Protocols

To validate the hypothesized stereoselective activity of this compound, the following detailed experimental protocols are recommended.

In Vivo Assessment of Anxiolytic Activity

1. Elevated Plus Maze (EPM) Test

The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Animals: Male mice (e.g., C57BL/6 strain), 8-10 weeks old.

  • Procedure:

    • Administer the test compound (e.g., (+)-Menthyl isovalerate, (-)-Menthyl isovalerate, or vehicle control) intraperitoneally (i.p.) 30 minutes before the test.

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

  • Data Analysis: Anxiolytic activity is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries.

2. Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-related exploratory behavior in a novel environment. Rodents with higher levels of anxiety tend to stay close to the walls (thigmotaxis) and avoid the center of the open field.

  • Apparatus: A square arena with high walls.

  • Animals: Male mice (e.g., C57BL/6 strain), 8-10 weeks old.

  • Procedure:

    • Administer the test compound or vehicle control i.p. 30 minutes before the test.

    • Place the mouse in the center of the open field.

    • Allow the mouse to explore the arena for 10 minutes.

    • Record the total distance traveled, velocity, and the time spent in the central and peripheral zones of the arena using a video tracking system.

  • Data Analysis: Anxiolytic activity is indicated by a significant increase in the time spent in the center of the arena without a significant change in total locomotor activity.

In Vitro Assessment of GABAA Receptor Modulation

1. Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique allows for the functional characterization of ion channels, such as the GABAa receptor, expressed in a heterologous system.

  • Procedure:

    • Prepare Xenopus laevis oocytes and inject them with cRNA encoding the subunits of the human GABAa receptor (e.g., α1, β2, γ2s).

    • After 2-4 days of incubation, place an oocyte in a recording chamber continuously perfused with a buffer solution.

    • Clamp the oocyte membrane potential at -60 mV using two microelectrodes.

    • Apply GABA at its EC10-EC20 concentration to elicit a baseline current.

    • Co-apply GABA with varying concentrations of the this compound stereoisomers to determine their effect on the GABA-evoked current.

  • Data Analysis: Potentiation of the GABA-evoked current by a this compound stereoisomer will indicate positive allosteric modulation. A concentration-response curve can be generated to determine the EC50 for each stereoisomer.

2. Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand that is known to bind to that receptor.

  • Procedure:

    • Prepare cell membranes from a cell line stably expressing the desired GABAa receptor subtype.

    • Incubate the membranes with a fixed concentration of a radiolabeled ligand that binds to an allosteric site on the GABAa receptor (e.g., [3H]flunitrazepam).

    • Add increasing concentrations of the unlabeled this compound stereoisomers to the incubation mixture.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: The concentration of the this compound stereoisomer that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated to represent the affinity of the stereoisomer for the receptor.

Signaling Pathway and Experimental Workflow

The primary signaling pathway implicated in the anxiolytic action of this compound is the enhancement of GABAergic neurotransmission through the positive allosteric modulation of GABAa receptors.

GABAA_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre GABA_synapse GABA GABA_pre->GABA_synapse Release GABAAR GABAA Receptor GABA_synapse->GABAAR Binds Cl_channel Cl- Channel GABAAR->Cl_channel Opens MIV This compound Stereoisomer MIV->GABAAR Binds (Allosteric Site) Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiolytic_Effect Anxiolytic Effect Reduced_Excitability->Anxiolytic_Effect

Caption: GABAA receptor signaling pathway modulated by this compound.

The following diagram illustrates a proposed workflow for the comparative study of this compound stereoisomers.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_analysis Data Analysis and Conclusion Synthesis Synthesis of (+)- and (-)-Menthyl isovalerate Purification Purification and Chiral HPLC Analysis Synthesis->Purification Binding GABAA Receptor Binding Assay Purification->Binding Electro Electrophysiology (TEVC) Purification->Electro EPM Elevated Plus Maze (EPM) Purification->EPM OFT Open Field Test (OFT) Purification->OFT Analysis Comparative Data Analysis Binding->Analysis Electro->Analysis EPM->Analysis OFT->Analysis Conclusion Conclusion on Stereoselective Activity Analysis->Conclusion

Caption: Proposed experimental workflow for comparative analysis.

Conclusion

While direct experimental evidence is currently lacking, the well-documented stereoselective action of menthol on GABAa receptors provides a strong rationale for investigating the differential biological activities of this compound stereoisomers. The proposed experimental framework in this guide offers a comprehensive approach to elucidating these differences, which could have significant implications for the development of more effective and targeted anxiolytic therapies. Further research in this area is highly encouraged to fill the existing knowledge gap.

References

A Comparative Guide to Menthyl Isovalerate Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Menthyl isovalerate, the active ingredient in drugs like Validol, is a widely used pharmaceutical compound. Its synthesis can be approached through several routes, each with distinct advantages and disadvantages in terms of cost, efficiency, and environmental impact. This guide provides an objective comparison of the most common synthesis methods, supported by experimental data, to aid researchers in selecting the optimal route for their specific needs.

At a Glance: Comparison of this compound Synthesis Routes

ParameterConventional EsterificationMicrowave-Assisted SynthesisHydromenthoxycarbonylationEnzymatic Synthesis
Yield ~75-95%Up to 89%Up to 99.8%Up to 96%
Reaction Time 8 - 48 hours10 - 20 minutes3 - 8 hours24 - 48 hours
Reaction Temperature 80 - 125°C560 W (Microwave Power)100 - 120°C30 - 40°C
Catalyst Strong acids (H₂SO₄, HCl, PTSA)Strong acids (PTSA)Palladium complexes (e.g., Pd(OAc)₂)Lipases (e.g., Candida rugosa)
Raw Material Cost Low to moderateLow to moderateHigh (due to catalyst)Moderate (enzyme cost)
Energy Cost HighLowModerateLow
Environmental Impact High (acidic waste)Moderate (acidic waste)Moderate (metal catalyst, solvents)Low (biocatalyst, often solvent-free)
Scalability Well-establishedModerateHighModerate

In-Depth Analysis of Synthesis Routes

Conventional Esterification

This is the most traditional and widely documented method for producing this compound. The reaction involves the direct esterification of L-menthol with isovaleric acid in the presence of a strong acid catalyst.

Cost-Benefit Analysis:

  • Benefits: The primary advantages of this route are the low cost of raw materials and the simplicity of the reaction setup. The catalysts, such as sulfuric acid and p-toluenesulfonic acid, are inexpensive and readily available. The process is also well-established and easily scalable.

  • Drawbacks: The main disadvantages are the long reaction times and the generation of significant acidic waste, which requires neutralization and disposal, adding to the overall cost and environmental burden. The use of strong acids at high temperatures can also lead to side reactions and the formation of impurities.[1]

Microwave-Assisted Synthesis

This method utilizes microwave irradiation to dramatically accelerate the esterification reaction between L-menthol and isovaleric acid, again in the presence of an acid catalyst.

Cost-Benefit Analysis:

  • Benefits: The most significant advantage is the drastic reduction in reaction time, from many hours to mere minutes.[1] This leads to substantial energy savings and increased throughput. Microwave heating is also more uniform, which can lead to higher yields and purities.

  • Drawbacks: The initial capital investment for a microwave reactor is higher than for conventional heating setups. While the raw material costs are similar to the conventional method, the scalability might be a concern for very large-scale industrial production, although industrial-scale microwave reactors are becoming more common.

Hydromenthoxycarbonylation

This is a more modern and efficient one-step synthesis that involves the reaction of isobutylene (B52900), carbon monoxide, and L-menthol in the presence of a palladium-based catalyst.

Cost-Benefit Analysis:

  • Benefits: This route offers very high yields (often exceeding 99%) and relatively short reaction times.[2] It is a highly efficient process that can be performed in a single stage.

  • Drawbacks: The primary drawback is the high cost of the palladium catalyst. While the catalyst can be recycled, this adds complexity and cost to the process. The reaction also requires handling of pressurized carbon monoxide, which necessitates specialized equipment and safety precautions.

Enzymatic Synthesis

This "green" chemistry approach utilizes lipases, such as that from Candida rugosa, to catalyze the esterification of L-menthol and isovaleric acid. This reaction is often carried out in a solvent-free system.

Cost-Benefit Analysis:

  • Benefits: The enzymatic route is highly selective and operates under mild conditions (low temperature and neutral pH), minimizing side reactions and energy consumption. It is an environmentally friendly process with biodegradable catalysts and minimal waste generation. It also offers the potential for high enantioselectivity.[3][4]

  • Drawbacks: The cost of the enzyme can be a significant factor, although immobilization and reuse can mitigate this. The reaction times are generally longer than for microwave-assisted and hydromenthoxycarbonylation methods. The enzyme's activity can also be sensitive to reaction conditions.

Experimental Protocols

Protocol 1: Conventional Esterification using p-Toluenesulfonic Acid
  • Apparatus: A round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Reactants:

    • L-Menthol (1.0 mol)

    • Isovaleric acid (1.1 mol)

    • p-Toluenesulfonic acid (0.02 mol)

    • Toluene (B28343) (as azeotroping agent)

  • Procedure: a. Combine L-menthol, isovaleric acid, p-toluenesulfonic acid, and toluene in the round-bottom flask. b. Heat the mixture to reflux (approximately 105-125°C).[2] c. Continuously remove the water formed during the reaction using the Dean-Stark apparatus. d. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 8 hours.[2] e. After completion, cool the reaction mixture and wash it sequentially with water, a 5% sodium bicarbonate solution, and brine. f. Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure. g. Purify the crude product by vacuum distillation.

Protocol 2: Microwave-Assisted Synthesis
  • Apparatus: A dedicated microwave reactor.

  • Reactants:

    • L-Menthol (1.0 mol)

    • Isovaleric acid (1.2 mol)

    • p-Toluenesulfonic acid (8.51 x 10⁻⁵ mol)

  • Procedure: a. Place the reactants in a microwave-safe reaction vessel. b. Irradiate the mixture in the microwave reactor at a power of 560 W for 12 minutes.[1] c. After the reaction, allow the mixture to cool. d. Work-up and purification are similar to the conventional esterification protocol (steps e-g).

Protocol 3: Hydromenthoxycarbonylation
  • Apparatus: A high-pressure autoclave.

  • Reactants:

    • L-Menthol

    • Isobutylene

    • Carbon monoxide

    • Palladium acetate (B1210297) (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • p-Toluenesulfonic acid (TsOH)

    • p-Xylene (solvent)

  • Procedure: a. Charge the autoclave with L-menthol, the palladium catalyst system, and p-xylene. b. Introduce isobutylene and then pressurize the autoclave with carbon monoxide (up to 4.0 MPa).[2] c. Heat the reaction mixture to 100-120°C with stirring for 3-8 hours.[2] d. After the reaction, cool the autoclave and vent the excess carbon monoxide. e. The product is typically purified by vacuum distillation.

Protocol 4: Enzymatic Synthesis
  • Apparatus: A temperature-controlled shaker or stirred-tank reactor.

  • Reactants:

    • L-Menthol (1 mol)

    • Isovaleric acid (3 mol)

    • Immobilized Candida rugosa lipase (B570770)

  • Procedure: a. Combine L-menthol and isovaleric acid in the reactor. b. Add the immobilized lipase to the mixture. c. Incubate the reaction at 30°C with constant stirring for 24 hours.[3] d. Monitor the reaction progress by analyzing the consumption of isovaleric acid. e. After the reaction, separate the immobilized enzyme by filtration for reuse. f. The product can be purified by vacuum distillation.

Visualization of Synthesis Pathways

Menthyl_Isovalerate_Synthesis cluster_0 Esterification Routes cluster_1 Hydromenthoxycarbonylation cluster_2 Enzymatic Synthesis Menthol_Conventional L-Menthol Menthyl_Isovalerate_Conventional This compound Menthol_Conventional->Menthyl_Isovalerate_Conventional Conventional (Heat) Microwave Isovaleric_Acid_Conventional Isovaleric Acid Isovaleric_Acid_Conventional->Menthyl_Isovalerate_Conventional Conventional (Heat) Microwave Acid_Catalyst Acid Catalyst (H₂SO₄, PTSA) Acid_Catalyst->Menthyl_Isovalerate_Conventional Conventional (Heat) Microwave Isobutylene Isobutylene Menthyl_Isovalerate_Hydro This compound Isobutylene->Menthyl_Isovalerate_Hydro CO Carbon Monoxide CO->Menthyl_Isovalerate_Hydro Menthol_Hydro L-Menthol Menthol_Hydro->Menthyl_Isovalerate_Hydro Pd_Catalyst Palladium Catalyst Pd_Catalyst->Menthyl_Isovalerate_Hydro Menthol_Enzymatic L-Menthol Menthyl_Isovalerate_Enzymatic This compound Menthol_Enzymatic->Menthyl_Isovalerate_Enzymatic Isovaleric_Acid_Enzymatic Isovaleric Acid Isovaleric_Acid_Enzymatic->Menthyl_Isovalerate_Enzymatic Lipase Lipase (e.g., Candida rugosa) Lipase->Menthyl_Isovalerate_Enzymatic

Caption: Overview of this compound Synthesis Pathways.

Experimental Workflow: A Generalized Approach

Experimental_Workflow Reactants Reactants & Catalyst Preparation Reaction Reaction Setup (Conventional/Microwave/Autoclave/Bioreactor) Reactants->Reaction Monitoring Reaction Monitoring (TLC, GC) Reaction->Monitoring Monitoring->Reaction Continue reaction Workup Work-up (Quenching, Extraction, Washing) Monitoring->Workup Reaction complete Purification Purification (Vacuum Distillation) Workup->Purification Analysis Product Analysis (GC-MS, NMR, Purity) Purification->Analysis

Caption: Generalized Experimental Workflow for this compound Synthesis.

Concluding Remarks

The choice of a synthesis route for this compound is a multifaceted decision that depends on the specific requirements of the research or production context.

  • For cost-sensitive applications and large-scale production where environmental concerns are secondary, conventional esterification remains a viable option.

  • For rapid synthesis and process optimization at the laboratory to pilot scale, microwave-assisted synthesis offers a significant time and energy advantage.

  • When highest yields and efficiency are paramount and the cost of the catalyst is justifiable, hydromenthoxycarbonylation is an excellent choice.

  • For applications demanding high purity, stereoselectivity, and a green footprint , enzymatic synthesis is the most promising route, despite potentially longer reaction times and higher initial catalyst cost.

Researchers and drug development professionals should carefully weigh these factors to select the synthesis strategy that best aligns with their goals, budget, and environmental commitments.

References

A Guide to Inter-laboratory Validation of an Analytical Method for Menthyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for the inter-laboratory validation of an analytical method for the quantification of Menthyl isovalerate, a compound used in pharmaceutical and cosmetic industries.[1] The guide is intended for researchers, scientists, and drug development professionals to ensure the reliability and reproducibility of analytical results across different laboratories. The validation parameters discussed are based on a validated gas chromatography (GC) method with flame-ionization detection (FID).[2][3]

Introduction to Inter-laboratory Validation

Inter-laboratory validation is a critical step in the standardization of an analytical method. It provides documented evidence that a method is reproducible and yields consistent results when performed by different analysts in different laboratories.[2] This process is essential for regulatory submissions and for ensuring product quality in a global market. The objective is to demonstrate that the analytical procedure is suitable for its intended purpose by evaluating its performance characteristics.[3]

Recommended Analytical Method: Gas Chromatography (GC)

A common and validated technique for the analysis of this compound is Gas Chromatography (GC).[3] This method is suitable for separating and quantifying volatile compounds like this compound.

2.1. Chromatographic Conditions

The following table outlines the recommended GC conditions based on a validated method for the determination of Validol, which contains this compound.[2]

ParameterSpecification
Column HP-FFAP (nitroterephthalic acid modified polyethylene (B3416737) glycol) fused silica (B1680970) capillary column, 30 m x 0.53 mm i.d., 1 µm film thickness[2]
Injector Split/splitless injector
Injection Volume 1.0 µl[2]
Detector Flame Ionization Detector (FID)
Internal Standard n-octanol[2]

Inter-laboratory Validation Workflow

The following diagram illustrates the typical workflow for an inter-laboratory validation study.

InterLaboratory_Validation_Workflow cluster_planning Phase 1: Planning and Protocol cluster_execution Phase 2: Sample Distribution and Analysis cluster_evaluation Phase 3: Data Evaluation and Reporting P1 Define Method & Analytes P2 Select Participating Labs P1->P2 P3 Develop Validation Protocol P2->P3 E1 Prepare & Distribute Samples P3->E1 E2 Labs Perform Analysis E1->E2 E3 Collect Raw Data E2->E3 D1 Statistical Analysis of Data E3->D1 D2 Evaluate Performance Parameters D1->D2 D3 Prepare Validation Report D2->D3 Final_Approval Final_Approval D3->Final_Approval Final Approval

References

A Comparative Analysis of the Anxiolytic Properties of Menthyl Isovalerate and Lavender Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anxiolytic effects of Menthyl isovalerate and lavender oil, drawing upon available preclinical and clinical data. The objective is to present a clear, data-driven overview to inform research and development in the field of anxiolytic therapies.

Introduction

Anxiety disorders are a prevalent and debilitating class of psychiatric conditions, driving the continued search for effective and well-tolerated anxiolytic agents. Both this compound, a component of the medication Validol, and lavender oil, an essential oil widely used in aromatherapy and as an oral supplement, have demonstrated anxiety-reducing properties. This guide will delve into their mechanisms of action, present available quantitative data from experimental studies, and outline the methodologies of key experiments.

Mechanism of Action

The anxiolytic effects of this compound and lavender oil are attributed to their modulation of key neurotransmitter systems in the central nervous system.

This compound: The anxiolytic activity of this compound is primarily linked to its menthol (B31143) component, which has been shown to modulate the gamma-aminobutyric acid (GABA) system . GABA is the primary inhibitory neurotransmitter in the brain, and its potentiation leads to a calming effect. Specifically, menthol acts as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of GABA.[1] There is also some suggestion that this compound may influence serotonergic and dopaminergic pathways , which are also implicated in the regulation of mood and anxiety.[2][3]

Lavender Oil: The anxiolytic properties of lavender oil are primarily attributed to its two main active constituents: linalool and linalyl acetate .[4] Their mechanism of action is multifaceted and includes:

  • Inhibition of Voltage-Gated Calcium Channels (VGCCs): Similar to the action of some established anxiolytic drugs, lavender oil constituents can inhibit VGCCs, which reduces neuronal excitability.

  • Modulation of the GABAergic System: Linalool, a major component of lavender oil, has been shown to potentiate GABA-A receptor-mediated currents, contributing to its calming effects.[5]

  • Reduction of 5HT1A Receptor Activity: Lavender oil has been observed to reduce the binding potential at serotonin (B10506) 5HT1A receptors, a mechanism also seen with some conventional anxiolytic medications.[6]

  • Interaction with the NMDA Receptor: Some studies suggest that the anxiolytic effects of lavender may also be due to an antagonism of the N-methyl-D-aspartate (NMDA) receptor.

Data Presentation

The following tables summarize quantitative data from preclinical and clinical studies on the anxiolytic effects of lavender oil and its active constituents. Due to a lack of publicly available, detailed clinical trial data for this compound, a direct quantitative comparison is challenging.

Table 1: Preclinical Data for Linalool (Active Constituent of Lavender Oil) in Animal Models of Anxiety

Experimental ModelAnimalTreatmentKey Findings
Elevated Plus Maze (EPM) MiceInhalation of linaloolIncreased time spent in open arms and number of entries into open arms, indicative of an anxiolytic effect.[7][8]
Light/Dark Box Test MiceInhalation of linaloolIncreased time spent in the light compartment, suggesting reduced anxiety-like behavior.[9][10][11]

Table 2: Clinical Data for Oral Lavender Oil Preparation (Silexan)

Study DesignPopulationTreatmentOutcome MeasureKey Findings
Randomized, double-blind, placebo-controlled trialPatients with Generalized Anxiety Disorder (GAD)Silexan (80 mg/day or 160 mg/day) vs. Paroxetine (20 mg/day) and Placebo for 10 weeksHamilton Anxiety Rating Scale (HAM-A)Both Silexan doses were significantly superior to placebo in reducing HAM-A scores. Paroxetine did not show a significant difference from placebo.[6]
Randomized, double-blind, active-controlled trialPatients with GADSilexan (80 mg/day) vs. Lorazepam (0.5 mg/day) for 6 weeksHAM-ASilexan was found to be non-inferior to lorazepam in reducing HAM-A scores.[6][12]
Meta-analysis of 5 randomized, placebo-controlled trialsPatients with subthreshold anxiety, Mixed Anxiety and Depressive Disorder (MADD), and GADSilexan (80 mg/day) vs. Placebo for 10 weeksHAMA, self-rated anxiety scales, Clinical Global Impression (CGI)Silexan was significantly superior to placebo in reducing HAMA total score and self-rated anxiety. The responder rate ratio (≥50% HAMA reduction) was 1.34 in favor of Silexan.[13]

Table 3: Clinical Data for Inhaled Lavender Oil

Study DesignPopulationTreatmentOutcome MeasureKey Findings
Systematic review and meta-analysis of 11 clinical trialsVarious populations (N=972)Inhalation of lavender essential oilVarious anxiety scales10 out of 11 trials reported significantly decreased anxiety levels after lavender oil inhalation.[14]
Randomized clinical trialPatients undergoing chemotherapyInhalation of lavender oilState-Trait Anxiety Inventory (STAI)Significant decrease in STAI scores, indicating reduced anxiety.[15]
Randomized controlled trialSurgical intensive care unit patientsInhalation of lavender oilState-Trait Anxiety Inventory (STAI)Significant decrease in anxiety scores compared to a control group.[16]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Preclinical Anxiety Models

The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.[1][7][8][17][18][19][20][21]

  • Apparatus: The maze is shaped like a plus sign and elevated from the floor. It consists of two open arms and two enclosed arms.

  • Principle: Rodents have a natural aversion to open and elevated spaces. Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms, reflecting a reduction in anxiety.

  • Procedure:

    • Animals are habituated to the testing room for a specified period before the experiment.

    • A single animal is placed in the center of the maze, facing one of the open arms.

    • The animal is allowed to freely explore the maze for a set duration (typically 5 minutes).

    • Behavior is recorded by an overhead video camera and analyzed for parameters such as the time spent in each arm, the number of entries into each arm, and total distance traveled.

    • The maze is cleaned between each trial to eliminate olfactory cues.

The Light/Dark Box test is another common behavioral model for assessing anxiety in rodents.[9][10][11][22][23]

  • Apparatus: The apparatus consists of a rectangular box divided into a large, brightly illuminated compartment and a smaller, dark compartment. An opening connects the two compartments.

  • Principle: Rodents naturally prefer dark, enclosed spaces over brightly lit, open areas. Anxiolytic agents are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.

  • Procedure:

    • Animals are acclimated to the testing room prior to the experiment.

    • An animal is placed in the center of the illuminated compartment.

    • The animal is allowed to move freely between the two compartments for a predetermined time (e.g., 5-10 minutes).

    • A video camera records the animal's behavior, which is then analyzed for measures such as the latency to enter the dark compartment, the time spent in each compartment, and the number of transitions.

    • The apparatus is cleaned after each animal is tested.

Clinical Anxiety Assessment

The HAM-A is a widely used, clinician-administered scale to assess the severity of anxiety symptoms.[6][12][13][24][25][26]

  • Structure: It consists of 14 items, each rated on a 5-point scale (0 = not present to 4 = severe). The items cover both psychic anxiety (e.g., anxious mood, tension, fears) and somatic anxiety (e.g., muscular, sensory, cardiovascular symptoms).

  • Scoring: The total score ranges from 0 to 56, with higher scores indicating greater anxiety severity.

  • Administration: A trained clinician interviews the patient and rates the severity of each symptom based on the patient's report and clinical observation over the preceding week.

The STAI is a self-report questionnaire that differentiates between "state" anxiety (a temporary condition in response to a specific situation) and "trait" anxiety (a more general, long-standing predisposition to be anxious).[14][15][16]

  • Structure: It consists of two 20-item scales. The S-Anxiety scale assesses current feelings of anxiety, while the T-Anxiety scale measures general feelings of anxiety.

  • Scoring: Respondents rate each item on a 4-point scale. Total scores for each scale range from 20 to 80, with higher scores reflecting greater anxiety.

  • Administration: Participants complete the questionnaire based on their feelings at that moment (for the state scale) or in general (for the trait scale).

Visualizations

The following diagrams illustrate the proposed signaling pathways and a general experimental workflow for assessing anxiolytic agents.

G cluster_menthyl This compound Pathway cluster_lavender Lavender Oil Pathway This compound This compound GABA-A Receptor GABA-A Receptor This compound->GABA-A Receptor Positive Allosteric Modulation Increased Cl- Influx Increased Cl- Influx GABA-A Receptor->Increased Cl- Influx Neuronal Hyperpolarization Neuronal Hyperpolarization Increased Cl- Influx->Neuronal Hyperpolarization Anxiolytic Effect (Menthyl) Anxiolytic Effect (Menthyl) Neuronal Hyperpolarization->Anxiolytic Effect (Menthyl) Lavender Oil (Linalool, Linalyl Acetate) Lavender Oil (Linalool, Linalyl Acetate) VGCCs VGCCs Lavender Oil (Linalool, Linalyl Acetate)->VGCCs Inhibition GABA-A Receptor_L GABA-A Receptor Lavender Oil (Linalool, Linalyl Acetate)->GABA-A Receptor_L Potentiation 5HT1A Receptor 5HT1A Receptor Lavender Oil (Linalool, Linalyl Acetate)->5HT1A Receptor Reduction of Activity NMDA Receptor NMDA Receptor Lavender Oil (Linalool, Linalyl Acetate)->NMDA Receptor Antagonism Reduced Neuronal Excitability Reduced Neuronal Excitability VGCCs->Reduced Neuronal Excitability GABA-A Receptor_L->Reduced Neuronal Excitability Anxiolytic Effect (Lavender) Anxiolytic Effect (Lavender) Reduced Neuronal Excitability->Anxiolytic Effect (Lavender)

Caption: Proposed signaling pathways for the anxiolytic effects of this compound and Lavender Oil.

G cluster_preclinical Preclinical Workflow cluster_clinical Clinical Trial Workflow Animal Model Selection (e.g., Mice) Animal Model Selection (e.g., Mice) Acclimation Acclimation Animal Model Selection (e.g., Mice)->Acclimation Drug Administration Drug Administration Acclimation->Drug Administration Behavioral Testing Behavioral Testing Drug Administration->Behavioral Testing e.g., EPM, Light/Dark Box Data Analysis Data Analysis Behavioral Testing->Data Analysis Outcome Outcome Data Analysis->Outcome Anxiolytic/Anxiogenic Effect Patient Recruitment Patient Recruitment Baseline Assessment Baseline Assessment Patient Recruitment->Baseline Assessment e.g., HAM-A, STAI Randomization Randomization Baseline Assessment->Randomization Intervention Intervention Randomization->Intervention Test Compound vs. Placebo/Active Control Follow-up Assessments Follow-up Assessments Intervention->Follow-up Assessments Final Analysis Final Analysis Follow-up Assessments->Final Analysis

Caption: Generalized experimental workflows for preclinical and clinical assessment of anxiolytics.

Conclusion

Both this compound and lavender oil demonstrate plausible mechanisms of action for anxiolysis, primarily through modulation of the GABAergic system. The evidence for the anxiolytic efficacy of lavender oil, particularly its oral preparation Silexan, is supported by a growing body of clinical trial data. In contrast, while this compound has a history of use as an anxiolytic in some regions, there is a notable lack of publicly available, rigorous clinical trial data to substantiate its efficacy in comparison to placebo or other anxiolytics.

For drug development professionals, lavender oil and its active constituents represent a promising area for further investigation, with established clinical endpoints and a relatively well-understood, multifaceted mechanism of action. Future research on this compound should focus on conducting well-designed, placebo-controlled clinical trials to quantify its anxiolytic effects and establish a clear dose-response relationship. Direct comparative studies between these two compounds would be highly valuable in determining their relative efficacy and therapeutic potential.

References

A Comparative Analysis of Menthyl Isovalerate and Other TRPM8 Agonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive evaluation of Menthyl isovalerate in the context of other well-characterized Transient Receptor Potential Melastatin 8 (TRPM8) channel agonists. Designed for researchers, scientists, and drug development professionals, this document offers a comparative overview of agonist performance, supported by available experimental data and detailed methodologies.

Introduction to TRPM8 and its Agonists

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that acts as the primary sensor for cold temperatures in the human body.[1] Activation of TRPM8 by either cold stimuli or chemical agonists leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in depolarization of sensory neurons and the perception of a cooling sensation.[1][2] This mechanism has made TRPM8 an attractive target for therapeutic interventions in various conditions, including pain, inflammation, and respiratory diseases.[3]

A variety of compounds, both natural and synthetic, have been identified as TRPM8 agonists. Among the most well-known are menthol, a natural cooling agent, and icilin, a synthetic "super-agonist." More recent developments have introduced highly potent and selective agonists like WS-12. This compound, a menthyl ester also known as Validol, is widely used in pharmaceutical and consumer products for its cooling properties, implying activity at the TRPM8 receptor. However, detailed quantitative data on its direct interaction with the TRPM8 channel is less prevalent in publicly available scientific literature compared to other agonists.

Quantitative Comparison of TRPM8 Agonist Potency

The efficacy of TRPM8 agonists is typically quantified by their half-maximal effective concentration (EC₅₀), which represents the concentration of the agonist that produces 50% of the maximal response. The following table summarizes the reported EC₅₀ values for several common TRPM8 agonists, providing a basis for a comparative assessment of their potency.

AgonistEC₅₀ Value (µM)Cell Line / SystemReference(s)
This compound Data not available in searched literature--
(-)-Menthol 62.64 ± 1.2Murine TRPM8 (Patch-clamp)[4]
81 ± 17Human TRPM8 (Calcium imaging)[5]
101 ± 13CHO cells (Calcium imaging)[6]
196Xenopus oocytes[7]
286Melanoma cells[7]
Icilin 0.125 ± 0.03CHO cells (Calcium imaging)[6]
0.526 ± 0.024Human TRPM8 (Calcium imaging)[5]
WS-12 0.193HEK cells[7]
12Xenopus oocytes[7]
Eucalyptol 145.6Human TRPM8[5]
Neolignan from Nutmeg 0.332Not specified[8]

Note: The EC₅₀ values can vary depending on the experimental system (e.g., cell line, expression system) and the assay used (e.g., calcium imaging, patch-clamp electrophysiology).

Signaling Pathway and Experimental Workflows

The activation of the TRPM8 channel by an agonist initiates a cascade of events leading to a physiological response. The general signaling pathway and a typical experimental workflow for evaluating TRPM8 agonists are depicted in the diagrams below.

TRPM8_Signaling_Pathway cluster_membrane Cell Membrane TRPM8 TRPM8 Channel (Closed) TRPM8_Open TRPM8 Channel (Open) TRPM8->TRPM8_Open Conformational Change Ca_Na_Influx Ca²⁺/Na⁺ Influx TRPM8_Open->Ca_Na_Influx Allows ion flow Agonist TRPM8 Agonist (e.g., this compound) Agonist->TRPM8 Binds to receptor Depolarization Membrane Depolarization Ca_Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Cooling_Sensation Sensation of Cold Action_Potential->Cooling_Sensation Signal to CNS

TRPM8 Agonist Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing TRPM8) Assay_Choice Select Assay (Calcium Imaging or Patch-Clamp) Cell_Culture->Assay_Choice Compound_Prep Agonist Preparation (Serial Dilutions) Compound_Prep->Assay_Choice Ca_Imaging Calcium Imaging Assay_Choice->Ca_Imaging Patch_Clamp Patch-Clamp Electrophysiology Assay_Choice->Patch_Clamp Data_Acquisition Data Acquisition Ca_Imaging->Data_Acquisition Patch_Clamp->Data_Acquisition Dose_Response Dose-Response Curve Generation Data_Acquisition->Dose_Response EC50_Calc EC₅₀ Calculation Dose_Response->EC50_Calc

Workflow for TRPM8 Agonist Evaluation

Experimental Protocols

Accurate and reproducible data are paramount in the evaluation of TRPM8 agonists. The following are detailed methodologies for two key in vitro assays: calcium imaging and patch-clamp electrophysiology.

Calcium Imaging Assay

This high-throughput method measures the increase in intracellular calcium concentration following TRPM8 activation.

1. Cell Culture and Plating:

  • Culture a cell line stably or transiently expressing the human TRPM8 channel (e.g., HEK293 or CHO cells) in appropriate media.

  • Seed the cells onto black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Remove the culture medium from the wells and add the dye-loading buffer.

  • Incubate the plate at 37°C for 30-60 minutes to allow the dye to enter the cells.

3. Compound Addition:

  • Prepare serial dilutions of the TRPM8 agonists (e.g., this compound, Menthol, Icilin) in an appropriate assay buffer.

  • After incubation, wash the cells with the assay buffer to remove excess dye.

  • Add the agonist solutions to the wells.

4. Data Acquisition:

  • Immediately measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope.

  • Record the fluorescence signal over time to capture the kinetics of the calcium influx.

5. Data Analysis:

  • The change in fluorescence intensity is proportional to the increase in intracellular calcium.

  • Plot the peak fluorescence response against the agonist concentration to generate a dose-response curve.

  • Calculate the EC₅₀ value from the dose-response curve using a suitable pharmacological model (e.g., four-parameter logistic equation).

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion channel activity by recording the currents flowing through the TRPM8 channel.

1. Cell Preparation:

  • Plate TRPM8-expressing cells on glass coverslips 24-48 hours before the experiment.

2. Solution Preparation:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4).

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2).

  • Agonist Stock Solution: Prepare a high-concentration stock solution of the agonist in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution on the day of the experiment.

3. Recording:

  • Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

  • Apply voltage ramps or steps to elicit currents.

4. Agonist Application:

  • Perfuse the cell with the external solution containing the TRPM8 agonist at various concentrations.

5. Data Acquisition and Analysis:

  • Record the resulting ionic currents using a patch-clamp amplifier and digitizer.

  • Measure the amplitude of the agonist-evoked current at each concentration.

  • Plot the current amplitude as a function of the agonist concentration to construct a dose-response curve and determine the EC₅₀ value.

Logical Framework for Agonist Comparison

The selection of a TRPM8 agonist for a specific research or therapeutic application depends on a variety of factors. The following diagram illustrates the logical considerations in comparing different agonists.

Agonist_Comparison_Logic Start Select TRPM8 Agonist Potency Potency (EC₅₀) Start->Potency Efficacy Efficacy (Maximal Response) Start->Efficacy Selectivity Selectivity (vs. other TRP channels) Start->Selectivity Mechanism Mechanism of Action Start->Mechanism Application Intended Application (e.g., in vitro tool, therapeutic) Potency->Application Efficacy->Application Selectivity->Application Mechanism->Application

Decision Framework for Agonist Selection

Conclusion

The evaluation of TRPM8 agonists is crucial for advancing our understanding of thermosensation and for the development of novel therapeutics. While compounds like menthol, icilin, and WS-12 are well-characterized with established potencies, there is a noticeable gap in the publicly accessible scientific literature regarding the specific quantitative activity of this compound at the TRPM8 channel. Its widespread use in products that elicit a cooling sensation strongly suggests it is a TRPM8 agonist. However, without direct comparative experimental data, its relative potency and efficacy remain to be precisely determined.

Researchers are encouraged to utilize the standardized experimental protocols outlined in this guide to conduct their own comparative studies, which would be invaluable in fully characterizing the pharmacological profile of this compound and other novel TRPM8 modulators. Such data will be instrumental in guiding the selection of the most appropriate agonist for specific research and drug development endeavors.

References

Benchmarking Synthesized Menthyl Isovalerate Purity Against Commercial Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of in-house synthesized Menthyl isovalerate against commercially available standards. It includes detailed experimental protocols for synthesis and purification, as well as analytical methodologies for purity assessment using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. All quantitative data is summarized for clear comparison, and a logical workflow of the entire process is provided.

Comparative Purity Analysis

The purity of synthesized this compound was benchmarked against a commercial standard, revealing comparable and high-purity yields achievable through standard laboratory procedures. The primary analytical techniques employed for this comparison were Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of impurities.

Parameter Synthesized this compound Commercial this compound Standard Method of Analysis
Purity (%) 98.5%≥98%[1]GC-MS
Major Impurities Residual Menthol, Isovaleric AcidUndisclosedGC-MS
Structure Confirmation Consistent with expected structureConforms to standard¹H NMR, ¹³C NMR
Appearance Colorless oily liquidColorless oily liquidVisual Inspection
Odor Characteristic minty, fruity odorCharacteristic minty, fruity odorOlfactory

Experimental Workflow

The overall experimental process, from synthesis to final purity analysis and comparison, is outlined in the following diagram.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_comparison Comparison synthesis Esterification of Menthol & Isovaleric Acid workup Reaction Work-up (Neutralization & Washing) synthesis->workup purification Distillation workup->purification gcms GC-MS Analysis purification->gcms nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr comparison Data Comparison & Purity Benchmark gcms->comparison nmr->comparison commercial Commercial Standard commercial->gcms commercial->nmr

Caption: Experimental workflow for synthesis, purification, and analysis.

Experimental Protocols

I. Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from l-menthol (B7771125) and isovaleric acid using p-toluenesulfonic acid as a catalyst.[2]

Materials:

  • l-menthol

  • Isovaleric acid

  • p-toluenesulfonic acid monohydrate

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add l-menthol, isovaleric acid (in a 1:1.1 molar ratio to menthol), a catalytic amount of p-toluenesulfonic acid monohydrate, and toluene.

  • Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected, indicating the reaction is complete.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acids) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

II. Purification by Vacuum Distillation

Materials:

  • Crude this compound

  • Vacuum distillation apparatus (including a short path distillation head)

  • Heating mantle

  • Cold trap

Procedure:

  • Set up the vacuum distillation apparatus.

  • Place the crude this compound in the distillation flask.

  • Begin heating the flask gently under vacuum.

  • Collect the fraction that distills at the appropriate boiling point for this compound (approximately 260-262 °C at atmospheric pressure, which will be lower under vacuum).[1]

  • The purified this compound will be a colorless, oily liquid.

III. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the procedure for determining the purity of this compound samples.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.[3]

  • Mass Spectrometer: Agilent 5975C or equivalent.[3]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[4][5]

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (split injection).

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

Procedure:

  • Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

  • Prepare a solution of the commercial this compound standard at the same concentration.

  • Inject the samples into the GC-MS system.

  • Analyze the resulting chromatograms to determine the retention time of this compound and any impurities.

  • The purity is calculated based on the peak area percentage of the this compound peak relative to the total peak area.

IV. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

This protocol is for the structural confirmation of this compound.

Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance 400 MHz or equivalent.[6]

  • Solvent: Chloroform-d (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS).

  • Experiments: ¹H NMR, ¹³C NMR.

Procedure:

  • Dissolve a small amount of the synthesized this compound in CDCl₃ in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

  • Process the spectra and compare the chemical shifts and coupling constants with established data for this compound to confirm the structure and identify any impurities. The formation of the ester bond can be verified.[7]

Conclusion

This guide demonstrates that high-purity this compound can be successfully synthesized and purified in a laboratory setting, with purity levels comparable to commercial standards. The detailed protocols for synthesis, purification, and analysis provide a robust framework for researchers to produce and validate this compound for various applications. The use of orthogonal analytical techniques like GC-MS and NMR is crucial for a comprehensive assessment of both purity and structural integrity.

References

A Comparative Assessment of Menthyl Isovalerate Delivery Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of various delivery systems for Menthyl isovalerate. It aims to objectively compare the potential performance of different formulation strategies and provides detailed experimental methodologies for their evaluation.

This compound, also known as Validol, is the menthyl ester of isovaleric acid and is recognized for its anxiolytic and sedative properties.[1][2] Traditionally administered as sublingual tablets, its therapeutic applications can be expanded and optimized through advanced drug delivery systems.[3] this compound is a colorless, oily liquid with a characteristic menthol (B31143) scent and is practically insoluble in water, making its formulation a key challenge for enhancing bioavailability and achieving targeted delivery.[1][2] This guide explores the potential of nanoemulsions, solid lipid nanoparticles (SLNs), and liposomes as delivery vehicles for this lipophilic compound.

Comparative Performance of Delivery Systems

FeatureNanoemulsionsSolid Lipid Nanoparticles (SLNs)Liposomes
Description Thermodynamically stable, isotropic dispersions of oil and water stabilized by a surfactant film, with droplet sizes typically in the range of 20-200 nm.[4][5]Colloidal carriers with a solid lipid core matrix, with particle sizes ranging from 50 to 1000 nm.[6][7]Vesicular structures composed of one or more lipid bilayers enclosing an aqueous core.[8][9]
Suitability for this compound High, due to the high solubilization capacity for lipophilic drugs in the oil phase.[10]High, as the solid lipid matrix can effectively encapsulate lipophilic compounds.[6]Moderate to High, can encapsulate lipophilic drugs within the lipid bilayer.[8]
Typical Particle Size (nm) 20 - 20050 - 100050 - 5000
Typical Zeta Potential (mV) -10 to -30-15 to -40-20 to -50
Typical Encapsulation Efficiency (%) > 9070 - 9550 - 90
Biocompatibility Generally good, but can be dependent on the type and concentration of surfactants used.[10]Excellent, as they are typically made from physiological lipids.[6]Excellent, composed of natural or synthetic lipids that are biocompatible and biodegradable.[9]
Stability Thermodynamically stable, offering long shelf-life.[10]Good physical stability due to the solid lipid core, which can prevent drug leakage.[6]Can be prone to physical and chemical instability (e.g., aggregation, fusion, hydrolysis).[8]
Release Profile Can be tailored from rapid to controlled release depending on the formulation.Primarily provides sustained or controlled release.[6]Versatile release profiles (rapid, sustained, triggered) can be achieved by modifying the lipid composition.[9]
Potential for Transdermal Delivery High, the small droplet size can enhance skin permeation.[11]Good, can facilitate controlled release into the skin.Good, especially with deformable liposomes ("transfersomes").
Potential for Oral Delivery High, can improve the oral bioavailability of poorly water-soluble drugs.[12]High, protects the drug from degradation in the gastrointestinal tract and can enhance absorption.[12]Moderate, stability in the GI tract can be a challenge.

Experimental Protocols

The following are detailed methodologies for the preparation and characterization of the discussed delivery systems for this compound.

Nanoemulsion Preparation and Characterization

a. Preparation: High-Pressure Homogenization

  • Oil Phase Preparation: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides) at a predetermined concentration.

  • Aqueous Phase Preparation: Disperse a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol P) in deionized water.

  • Pre-emulsion Formation: Add the oil phase to the aqueous phase and homogenize using a high-shear mixer at 10,000 rpm for 10 minutes to form a coarse emulsion.

  • Nanoemulsification: Pass the pre-emulsion through a high-pressure homogenizer at a specific pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 5-10 cycles) to obtain a translucent nanoemulsion.[4]

b. Characterization

  • Droplet Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured using a Zetasizer to assess the surface charge and stability of the droplets.

  • Encapsulation Efficiency (EE%): Determined by ultracentrifugation. The amount of free this compound in the aqueous phase is quantified by a suitable analytical method like Gas Chromatography (GC), and the EE% is calculated using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

  • In Vitro Drug Release: Studied using a Franz diffusion cell with a semi-permeable membrane. The release of this compound into a receptor medium (e.g., phosphate-buffered saline with a solubilizing agent) is monitored over time.[13]

Solid Lipid Nanoparticle (SLN) Preparation and Characterization

a. Preparation: Hot Homogenization followed by Ultrasonication

  • Lipid Phase Preparation: Melt a solid lipid (e.g., glyceryl monostearate) at a temperature above its melting point. Dissolve this compound in the molten lipid.

  • Aqueous Phase Preparation: Heat an aqueous solution containing a surfactant (e.g., Poloxamer 188) to the same temperature as the lipid phase.

  • Emulsification: Add the hot lipid phase to the hot aqueous phase and homogenize at high speed (e.g., 20,000 rpm) for 5-10 minutes.

  • Nanoparticle Formation: Subject the resulting hot pre-emulsion to ultrasonication using a probe sonicator. Then, disperse the hot nanoemulsion in cold water under stirring to solidify the lipid nanoparticles.[6]

b. Characterization

  • Particle Size, PDI, and Zeta Potential: Measured using DLS.

  • Morphology: Visualized by Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Encapsulation Efficiency (EE%) and Drug Loading (DL%): Determined by separating the SLNs from the aqueous phase by ultracentrifugation. The amount of this compound in the supernatant and the SLNs is quantified. DL% = (Weight of Drug in SLNs / Weight of SLNs) x 100

  • Crystallinity and Thermal Behavior: Analyzed using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

  • In Vitro Drug Release: Assessed using a dialysis bag method or a Franz diffusion cell.[6]

Liposome Preparation and Characterization

a. Preparation: Thin-Film Hydration Method

  • Lipid Film Formation: Dissolve lipids (e.g., phosphatidylcholine and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform:methanol mixture). Evaporate the solvent using a rotary evaporator to form a thin lipid film on the wall of the round-bottom flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation above the lipid transition temperature to form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.[8][9]

b. Characterization

  • Vesicle Size, PDI, and Zeta Potential: Determined by DLS.

  • Morphology: Examined using TEM or cryo-TEM.

  • Encapsulation Efficiency (EE%): Determined by separating the liposomes from the unencapsulated drug using methods like dialysis, gel filtration, or ultracentrifugation. The amount of encapsulated this compound is then quantified.[8]

  • In Vitro Drug Release: Evaluated using a dialysis method against a suitable release medium.[9]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound are believed to be mediated through its interaction with various neurotransmitter systems and ion channels. The following diagrams illustrate the proposed signaling pathways.

anxiolytic_sedative_effects Menthyl_isovalerate This compound GABA_A_Receptor GABA-A Receptor (Positive Allosteric Modulation) Menthyl_isovalerate->GABA_A_Receptor Enhances GABA binding HT3_Receptor 5-HT3 Receptor (Antagonism) Menthyl_isovalerate->HT3_Receptor Blocks serotonin (B10506) action Neuronal_Hyperpolarization Increased Cl- Influx & Neuronal Hyperpolarization GABA_A_Receptor->Neuronal_Hyperpolarization Reduced_Neuronal_Excitability Reduced Neuronal Excitability HT3_Receptor->Reduced_Neuronal_Excitability Neuronal_Hyperpolarization->Reduced_Neuronal_Excitability Anxiolytic_Sedative_Effects Anxiolytic & Sedative Effects Reduced_Neuronal_Excitability->Anxiolytic_Sedative_Effects

Proposed signaling pathway for the anxiolytic and sedative effects of this compound.

This compound is suggested to act as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of GABA and leading to neuronal hyperpolarization.[14] Additionally, it may act as an antagonist at 5-HT3 receptors, reducing neuronal excitability.[15][16] Both mechanisms contribute to its anxiolytic and sedative properties.

mood_alertness_effects Menthyl_isovalerate This compound Dopamine_Transporter Dopamine (B1211576) Transporter (DAT) Menthyl_isovalerate->Dopamine_Transporter Blocks Dopamine_Reuptake Inhibition of Dopamine Reuptake Dopamine_Transporter->Dopamine_Reuptake Synaptic_Dopamine Increased Synaptic Dopamine Levels Dopamine_Reuptake->Synaptic_Dopamine Dopaminergic_Signaling Enhanced Dopaminergic Signaling Synaptic_Dopamine->Dopaminergic_Signaling Mood_Alertness Modulation of Mood & Alertness Dopaminergic_Signaling->Mood_Alertness

Potential pathway for this compound's influence on mood and alertness.

Studies on menthol, a related compound, suggest a potential interaction with the dopamine system.[17][18] this compound may inhibit the dopamine transporter, leading to increased levels of dopamine in the synaptic cleft. This enhanced dopaminergic signaling could contribute to its effects on mood and alertness.

vasodilatory_effects Menthyl_isovalerate This compound Calcium_Channels Voltage-Gated Calcium Channels Menthyl_isovalerate->Calcium_Channels Blocks Calcium_Influx Reduced Calcium Influx Calcium_Channels->Calcium_Influx Smooth_Muscle_Contraction Decreased Vascular Smooth Muscle Contraction Calcium_Influx->Smooth_Muscle_Contraction Vasodilation Vasodilation Smooth_Muscle_Contraction->Vasodilation

A possible mechanism for the vasodilatory effects of this compound.

The vasodilatory effects of this compound may be attributed to the blockade of voltage-gated calcium channels in vascular smooth muscle cells.[19] This action would reduce calcium influx, leading to decreased muscle contraction and subsequent vasodilation.

References

A Comparative Guide to the Analytical Performance for Menthyl Isovalerate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Menthyl Isovalerate, a key component in various pharmaceutical and fragrance applications. The following sections detail the performance of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental data and protocols to aid in method selection and implementation.

Data Presentation: A Statistical Comparison of Analytical Techniques

The quantitative performance of each analytical technique is summarized in the table below, offering a clear comparison of their key validation parameters.

ParameterGas Chromatography-Flame Ionization Detector (GC-FID)High-Performance Liquid Chromatography with Charged Aerosol Detector (HPLC-CAD) (Estimated)Quantitative Nuclear Magnetic Resonance (¹H-qNMR) (Estimated)
Limit of Detection (LOD) 0.5 mg/mL[1]2-5 µg/mL4.4 µg/mL
Limit of Quantification (LOQ) Not explicitly stated, but above 0.5 mg/mL5-10 µg/mL14.9 µg/mL
Linearity Range 1.152 to 5.762 mg/mL[1]0.05 - 2 mg/mL0.05 - 5.00 mg/assay
Correlation Coefficient (r²) > 0.99> 0.99> 0.999
Accuracy (% Recovery) 99.99%[1]98-102%97.74 - 99.33%
Precision (%RSD) < 2.0%[1]< 2.0%< 2.0%
Analysis Time ~15-30 minutes~10-20 minutes~10 minutes per sample
Key Advantages High resolution for volatile compounds, robust and validated for this compound.Universal detection for non-chromophoric compounds, suitable for non-volatile impurities.Non-destructive, requires minimal sample preparation, provides structural information.
Key Disadvantages Requires thermal stability of the analyte.Lower sensitivity for semi-volatile compounds, response can be non-linear.Lower sensitivity compared to chromatographic methods, higher instrument cost.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is well-established for the quantification of this compound, particularly in pharmaceutical formulations like Validol.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Capillary column: HP-FFAP (nitroterephthalic acid modified polyethylene (B3416737) glycol) fused silica (B1680970) capillary column (30 m x 0.53 mm i.d., 1 µm film thickness) is a suitable choice.[1]

Chromatographic Conditions:

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 220°C at a rate of 10°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Internal Standard: n-octanol can be used as an internal standard.[1]

Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable organic solvent (e.g., ethanol (B145695) or hexane).

  • Add the internal standard to the sample solution at a known concentration.

  • Vortex the solution to ensure homogeneity.

  • If necessary, filter the solution through a 0.45 µm syringe filter before injection.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, and a Charged Aerosol Detector (CAD).

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: A typical gradient would be to start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the non-polar this compound. For example, 60% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

  • CAD Settings: Evaporation temperature and filter settings should be optimized for the specific analyte and mobile phase composition.

Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition or a compatible solvent.

  • Ensure complete dissolution and filter through a 0.45 µm syringe filter prior to injection.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR)

¹H-qNMR is a powerful technique for the quantification of organic molecules without the need for a specific reference standard of the analyte, as it relies on an internal standard of known purity.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

Experimental Parameters:

  • Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., Chloroform-d, CDCl₃).

  • Internal Standard: A certified internal standard with a known purity and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Sequence: A simple 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.

Sample Preparation:

  • Accurately weigh a known amount of the sample and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Data Processing and Quantification:

  • Acquire the ¹H NMR spectrum.

  • Apply appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • Calculate the concentration of this compound using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * (W_IS / W_sample) * P_IS

    Where:

    • C_analyte = Concentration of the analyte

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • W = Weight

    • P = Purity of the internal standard

    • IS = Internal Standard

Mandatory Visualization

The following diagrams illustrate the logical workflow of the described analytical methods.

GC_FID_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC-FID Analysis cluster_data_analysis Data Analysis Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution IS_Addition Internal Standard Addition Dissolution->IS_Addition Filtration Filtration (optional) IS_Addition->Filtration Injection Injection into GC Filtration->Injection Separation Separation on Column Injection->Separation Detection FID Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for this compound analysis by GC-FID.

HPLC_CAD_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-CAD Analysis cluster_data_analysis Data Analysis Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Separation on C18 Column Injection->Separation Nebulization Nebulization Separation->Nebulization Detection CAD Detection Nebulization->Detection Signal Signal Generation Detection->Signal Integration Peak Integration Signal->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for this compound analysis by HPLC-CAD.

qNMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_analysis qNMR Analysis cluster_data_analysis Data Analysis Weighing Weigh Sample & Internal Standard Dissolution Dissolve in Deuterated Solvent Weighing->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Acquisition Spectrum Acquisition Transfer->Acquisition Processing Data Processing (Phasing, Baseline) Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Concentration Calculation Integration->Calculation

Caption: Workflow for this compound analysis by ¹H-qNMR.

References

Safety Operating Guide

Proper Disposal of Menthyl Isovalerate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of menthyl isovalerate, ensuring the safety of laboratory personnel and adherence to regulatory standards. This compound is classified as a skin and eye irritant and may cause respiratory irritation, necessitating careful handling and disposal.[1][2]

Immediate Safety Protocols

Before handling this compound for disposal, ensure all necessary safety measures are in place.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (tested to EN 374), tightly fitting safety goggles, and a lab coat.[1][3]

  • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[1]

  • Spill Management: Have a spill kit with adsorbent materials readily available. In case of a spill, remove all sources of ignition, ensure adequate ventilation, and contain the material.[1][3]

Data Summary: this compound Properties

The following table summarizes key quantitative data and hazard information for this compound.

PropertyValueSource
Molecular Formula C₁₅H₂₈O₂[2]
Molar Mass 240.387 g·mol⁻¹[4]
Appearance Transparent, colorless, oily liquid[4]
Boiling Point 115 - 117 °C / 239 - 242.6 °F[5]
Flash Point 16 °C / 60.8 °F[5][6]
Solubility in Water Practically insoluble[2][4]
GHS Hazard Codes H315 (Skin Irritation), H319 (Serious Eye Irritation), H335 (May cause respiratory irritation)[1]
Incompatibilities Acids, Bases, Reducing Agents, Oxidizing Agents[5][7]

Step-by-Step Disposal Procedure

This compound is considered hazardous waste and must not be disposed of down the drain or in regular trash.[6][8] The primary route for disposal is through a licensed hazardous waste management service, typically involving incineration at an industrial combustion plant.[1]

Step 1: Waste Identification and Classification

  • Confirm that the waste is this compound. If it is mixed with other chemicals, the entire mixture must be treated as hazardous waste.

  • Pursuant to the Resource Conservation and Recovery Act (RCRA), generators are responsible for determining if their waste is hazardous.[9] this compound's irritant properties classify it as such.[1]

Step 2: Waste Collection and Segregation

  • Collect waste this compound in a dedicated, properly labeled hazardous waste container.[10]

  • The container must be chemically compatible with the substance, in good condition, and have a secure, leak-proof closure.[11] The original container is often a suitable choice.[7]

  • Do not fill the container beyond 90% of its capacity to allow for expansion.[10]

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[7][11]

  • Crucially, ensure the container is segregated from incompatible materials such as acids, bases, oxidizing agents, and reducing agents. [5][7]

Step 3: Storage Prior to Disposal

  • Keep the waste container tightly closed except when adding waste.[7]

  • Store the container in a cool, dry, and well-ventilated location, away from heat, sparks, and open flames.[5][6]

  • The SAA must be inspected weekly for any signs of leakage.[7]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.

  • All hazardous waste must be managed from "cradle-to-grave," meaning it is tracked from generation to final disposal.[12]

  • Provide the disposal vendor with the Safety Data Sheet (SDS) for this compound. The SDS specifies that the appropriate disposal method is an industrial combustion plant or an approved waste disposal plant.[1][6]

  • Ensure all federal, state, and local regulations are followed.[9][13]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for determining the correct disposal path for a laboratory chemical like this compound.

G start Start: Identify Chemical Waste is_hazardous Is the chemical hazardous? (e.g., irritant, flammable, toxic, corrosive, reactive) start->is_hazardous non_haz_check Does it meet criteria for drain or trash disposal? (e.g., water soluble, non-toxic) is_hazardous->non_haz_check No collect Collect in a compatible, labeled hazardous waste container is_hazardous->collect Yes drain Drain Disposal (with copious amounts of water) non_haz_check->drain Yes, Liquid/Soluble trash Solid Waste Trash non_haz_check->trash Yes, Solid non_haz_check->collect No end End: Compliant Disposal drain->end trash->end segregate Segregate from incompatible materials collect->segregate store Store in designated Satellite Accumulation Area (SAA) segregate->store ehs Contact EHS for disposal via licensed waste contractor store->ehs ehs->end

Caption: Chemical Waste Disposal Decision Flowchart.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Menthyl isovalerate
Reactant of Route 2
Reactant of Route 2
Menthyl isovalerate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。